6-Azauridine triphosphate
Description
Structure
2D Structure
Properties
Molecular Formula |
C8H14N3O15P3 |
|---|---|
Molecular Weight |
485.13 g/mol |
IUPAC Name |
[[(2R,4S,5R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H14N3O15P3/c12-4-1-9-11(8(15)10-4)7-6(14)5(13)3(24-7)2-23-28(19,20)26-29(21,22)25-27(16,17)18/h1,3,5-7,13-14H,2H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/t3-,5?,6+,7-/m1/s1 |
InChI Key |
NCKFQXVRKKNRBB-JAQFRMNXSA-N |
Isomeric SMILES |
C1=NN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=NN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of 6-Azauridine Triphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Azauridine (B1663090) triphosphate (6-azaUTP) is a synthetic nucleotide analog of uridine (B1682114) triphosphate that has played a significant role in the study of nucleic acid metabolism and as a precursor to chemotherapeutic agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of 6-azaUTP. It details its mechanism of action, primarily through the inhibition of the de novo pyrimidine (B1678525) biosynthesis pathway by its monophosphate metabolite, and its subsequent incorporation into RNA, offering a dual mechanism for its cytostatic effects. This document provides detailed chemical and enzymatic synthesis protocols, quantitative data on its properties, and visual representations of its metabolic pathway and experimental workflows.
Discovery and Historical Context
6-Azauridine triphosphate was first identified as a biologically active metabolite of the synthetic nucleoside analog 6-azauridine. The cytostatic and antiviral properties of 6-azauridine were recognized in the mid-20th century, leading to investigations into its mechanism of action. Early studies revealed that 6-azauridine is intracellularly phosphorylated to its monophosphate form, 6-azauridine monophosphate (6-azaUMP), which acts as a potent inhibitor of orotidine-5'-phosphate decarboxylase (ODCase), a key enzyme in the de novo pyrimidine biosynthesis pathway.
Subsequent research in the 1960s by Goldberg and Rabinowitz demonstrated that 6-azauridine could be further anabolized to its triphosphate form, this compound (6-azaUTP), and that this metabolite could directly inhibit RNA polymerase.[1] Later, in 1980, the in vivo synthesis of 6-azaUTP and its incorporation into the RNA of germinating wheat embryonic axes was conclusively demonstrated, providing a second mechanism for the biological activity of 6-azauridine.[2][3] This discovery highlighted that the cellular effects of 6-azauridine are twofold: depletion of the pyrimidine nucleotide pool and the formation of fraudulent RNA containing 6-azauridine.
Physicochemical Properties
This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₃O₁₅P₃ | [4] |
| Molecular Weight | 485.13 g/mol | [4] |
| CAS Number | 6198-30-7 | [4] |
| Appearance | Solid | [4] |
| Solubility | Soluble in water and DMSO. | [4] |
| Storage (Powder) | -20°C for up to 3 years. | [5] |
| Storage (in Solvent) | -80°C for up to 6 months. | [6] |
Synthesis of this compound
The synthesis of 6-azaUTP can be achieved through both chemical and enzymatic methods.
Chemical Synthesis
Chemical synthesis of nucleoside triphosphates, including 6-azaUTP, typically involves the phosphorylation of the corresponding nucleoside. The Ludwig-Eckstein and Yoshikawa methods are two commonly employed strategies.[7]
This one-pot, three-step method is widely used for the synthesis of nucleoside triphosphates and their analogs.[5][7]
-
Phosphitylation:
-
Dissolve 1 equivalent of 6-azauridine (with hydroxyl groups optionally protected) in anhydrous pyridine.
-
Add 1.1 equivalents of salicylchlorophosphite at room temperature and stir under an inert atmosphere (e.g., argon) for 2-3 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
-
Pyrophosphorylation:
-
In a separate flask, dissolve 1.5 equivalents of tributylammonium (B8510715) pyrophosphate in anhydrous dimethylformamide (DMF).
-
Add the pyrophosphate solution to the reaction mixture from step 1.
-
Add 3 equivalents of tributylamine (B1682462) and stir for 2-4 hours at room temperature.
-
-
Oxidation and Deprotection:
-
Cool the reaction mixture to 0°C.
-
Add a solution of 1.5 equivalents of iodine in pyridine/water (98:2 v/v) and stir for 30 minutes.
-
Quench the reaction by adding aqueous sodium sulfite (B76179) solution.
-
If protecting groups were used, perform the appropriate deprotection steps (e.g., treatment with aqueous ammonia (B1221849) for acyl groups).
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by anion-exchange chromatography (e.g., DEAE-Sephadex or a similar resin) using a linear gradient of triethylammonium (B8662869) bicarbonate (TEAB) buffer (e.g., 0.1 M to 1.0 M).
-
Further purify the product by reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain 6-azaUTP as a white solid.
-
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods, often proceeding in a one-pot reaction cascade. This approach typically involves the sequential phosphorylation of the nucleoside.[8][9]
This protocol utilizes a series of kinases to convert 6-azauridine to 6-azaUTP.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT).
-
To the buffer, add:
-
6-Azauridine (10 mM)
-
ATP (15 mM, as the phosphate (B84403) donor)
-
Uridine Monophosphate/Cytidine Monophosphate (UMP/CMP) Kinase (e.g., from human or yeast)
-
Nucleoside Diphosphate Kinase (NDPK)
-
(Optional) An ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine) to maintain high ATP levels.
-
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 37°C.
-
Monitor the reaction progress by HPLC analysis of aliquots taken at various time points.
-
-
Purification:
-
Once the reaction is complete (typically after several hours), terminate the reaction by heating or by adding an equal volume of ethanol (B145695) to precipitate the enzymes.
-
Centrifuge to remove the precipitated proteins.
-
Purify the 6-azaUTP from the supernatant using anion-exchange chromatography and/or reverse-phase HPLC as described in the chemical synthesis protocol.
-
Biological Activity and Mechanism of Action
The biological effects of 6-azauridine are primarily mediated by its phosphorylated metabolites.
Inhibition of De Novo Pyrimidine Biosynthesis
The primary mechanism of action of 6-azauridine is the inhibition of the de novo pyrimidine biosynthesis pathway. Intracellularly, 6-azauridine is converted to 6-azaUMP, which is a potent competitive inhibitor of orotidine-5'-phosphate decarboxylase (ODCase). This enzyme catalyzes the final step in the synthesis of uridine monophosphate (UMP). Inhibition of ODCase leads to a depletion of the intracellular pool of pyrimidine nucleotides (UTP and CTP), which are essential for the synthesis of RNA and DNA.
Figure 1: Inhibition of de novo pyrimidine biosynthesis by 6-azauridine monophosphate.
Incorporation into RNA
6-Azauridine is further phosphorylated to 6-azaUTP, which can then be utilized as a substrate by RNA polymerases and incorporated into growing RNA chains in place of UTP.[2][3] This results in the synthesis of "fraudulent" RNA, which can disrupt RNA processing, stability, and function, ultimately contributing to the cytostatic effects of the parent compound.
Quantitative Data on Biological Activity
| Parameter | Organism/Enzyme | Value | Source |
| Ratio of 6-azaUTP to UTP (in vivo) | Wheat embryonic axes | ~2:1 | [2][3] |
| Substitution of 6-azauridine for uridine in new RNA | Wheat embryonic axes | ~1 in 18 | [2][3] |
| Ki for 6-azaUMP (OMP Decarboxylase) | Plasmodium falciparum | 12 ± 3 nM |
Note: Specific kinetic data (Km, Vmax, kcat) for 6-azaUTP with various RNA polymerases is not extensively documented in publicly available literature and represents an area for further investigation.
Experimental Protocols for Analysis
Intracellular Quantification of this compound by HPLC-MS/MS
This protocol is adapted from established methods for the quantification of intracellular nucleoside triphosphates.[10][11][12][13]
-
Cell Culture and Treatment:
-
Culture cells of interest to the desired density.
-
Treat cells with 6-azauridine at the desired concentration and for the desired time period.
-
-
Cell Extraction:
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Extract the intracellular metabolites by adding a cold extraction solution (e.g., 70% methanol) and incubating on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
HPLC-MS/MS Analysis:
-
Chromatography:
-
Use a suitable column for nucleotide separation (e.g., a porous graphitic carbon column or an ion-pair reverse-phase column).
-
Employ a gradient elution with a mobile phase system designed for polar analytes (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer containing an ion-pairing agent like hexylamine (B90201) or dimethylhexylamine).
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer operating in negative ion mode.
-
Monitor the specific multiple reaction monitoring (MRM) transitions for 6-azaUTP and an internal standard (e.g., a stable isotope-labeled analog).
-
-
-
Data Analysis:
-
Quantify the amount of 6-azaUTP in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of 6-azaUTP.
-
Figure 2: Experimental workflow for intracellular 6-azaUTP quantification.
Conclusion
This compound is a key metabolite of the prodrug 6-azauridine, contributing to its cytostatic and antiviral effects through multiple mechanisms. A thorough understanding of its synthesis and biological activity is crucial for researchers in drug development and molecular biology. The protocols and data presented in this guide provide a comprehensive resource for the study and application of this important nucleotide analog. Further research into the specific kinetic interactions of 6-azaUTP with a broader range of RNA polymerases will provide deeper insights into its biological role and potential therapeutic applications.
References
- 1. INHIBITION OF RNA POLYMERASE BY this compound (Journal Article) | OSTI.GOV [osti.gov]
- 2. Transient state kinetics of transcription elongation by T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Kinetic mechanism of transcription initiation by bacteriophage T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Yeast RNA Polymerase II Transcription In Vitro Is Inhibited in the Presence of Nucleotide Excision Repair: Complementation of Inhibition by Holo-TFIIH and Requirement for RAD26 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Transient-state kinetic analysis of multi-nucleotide addition catalyzed by RNA polymerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of RNA nucleotidyltransferase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties of 6-Azauridine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Azauridine (B1663090) triphosphate (6-azaUTP) is the active metabolite of the synthetic pyrimidine (B1678525) analog 6-azauridine. This technical guide provides a comprehensive overview of the biochemical properties of 6-azaUTP, focusing on its mechanism of action as an inhibitor of pyrimidine biosynthesis and its subsequent effects on cellular metabolism and signaling. This document details its role as an antineoplastic and antiviral agent, presents quantitative data on its inhibitory activities, outlines relevant experimental protocols, and visualizes the key cellular pathways it perturbs.
Introduction
6-Azauridine is a synthetic nucleoside analog that has been studied for its potent antimetabolite properties.[1] Upon cellular uptake, it is phosphorylated to its active forms, 6-azauridine monophosphate (6-azaUMP), 6-azauridine diphosphate (B83284) (6-azaUDP), and ultimately 6-azauridine triphosphate (6-azaUTP). The primary mechanism of action of 6-azauridine is the inhibition of the de novo pyrimidine biosynthetic pathway by 6-azaUMP, which leads to the depletion of essential pyrimidine nucleotides required for nucleic acid synthesis.[2] Furthermore, 6-azaUTP can be incorporated into RNA and may also directly inhibit RNA synthesis.[3] These biochemical effects culminate in cytostatic and cytotoxic activities against cancer cells and certain viruses.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Azauridine and its triphosphate form is presented below.
| Property | 6-Azauridine | This compound |
| Molecular Formula | C₈H₁₁N₃O₆ | C₈H₁₄N₃O₁₅P₃ |
| Molecular Weight | 245.19 g/mol | 485.13 g/mol |
| Appearance | White to off-white powder | Data not available |
| Solubility | Soluble in water | Data not available |
Mechanism of Action
The biological activity of 6-azauridine is dependent on its intracellular conversion to phosphorylated derivatives. The metabolic activation and subsequent inhibitory actions are depicted in the workflow below.
Caption: Intracellular activation of 6-Azauridine and its targets.
Inhibition of Orotidylate Decarboxylase
The primary and most well-characterized mechanism of action of 6-azauridine's metabolites is the potent inhibition of orotidylate decarboxylase (ODCase) by 6-azaUMP. ODCase is the final enzyme in the de novo pyrimidine biosynthetic pathway, catalyzing the conversion of orotidine 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP). The inhibition of ODCase by 6-azaUMP is competitive with respect to the natural substrate, OMP. This blockade leads to a depletion of the intracellular pool of uridine nucleotides, which are essential precursors for DNA and RNA synthesis. Notably, this compound (6-azaUTP) itself does not inhibit ODCase.
Effects on RNA Synthesis
This compound can interfere with RNA synthesis through two potential mechanisms. Firstly, it can act as a competitive inhibitor of RNA polymerase.[4] Secondly, 6-azaUTP can be incorporated into the growing RNA chain in place of UTP, potentially leading to dysfunctional RNA molecules and disruption of protein synthesis.[3]
Quantitative Data
Enzyme Inhibition
The inhibitory potency of 6-azauridine's active metabolite against its primary target is summarized below.
| Inhibitor | Enzyme | Organism | Inhibition Type | Kᵢ Value | Reference |
| 6-Azauridine 5'-Monophosphate | Orotidylate Decarboxylase | Yeast | Competitive | 12.4 µM | [5] |
Cytotoxicity
The cytotoxic effects of 6-azauridine have been evaluated in various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented below. It is important to note that IC₅₀ values can vary depending on the cell line and the assay conditions.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HCT116 | Colon Carcinoma | 9.7 µM | [6] |
| HeLa | Cervical Cancer | ~12-118 µM (for related compounds) | [7][8] |
| A549 | Lung Carcinoma | 15.80 µg/mL (~64 µM) | [9] |
| MCF-7 | Breast Adenocarcinoma | 43.4 µM (for a derivative) | [2] |
Cellular Signaling Pathways
Recent studies have elucidated that the cytotoxic effects of 6-azauridine are not solely due to the inhibition of pyrimidine synthesis but also involve the modulation of key cellular signaling pathways. A notable pathway affected by 6-azauridine is the p53 and AMP-activated protein kinase (AMPK) dependent pathway, which leads to autophagy-mediated cell death.[10]
Caption: 6-Azauridine-induced autophagy-mediated cell death pathway.
The role of 6-azauridine in modulating other critical signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway (including ERK, JNK, and p38), is an area of ongoing investigation. Dysregulation of the MAPK pathway is a hallmark of many cancers, and understanding the potential interplay with 6-azauridine could unveil new therapeutic strategies.[11][12]
Experimental Protocols
Orotidylate Decarboxylase (ODCase) Inhibition Assay (Spectrophotometric Method)
This protocol is adapted from established spectrophotometric assays for ODCase activity and can be used to determine the inhibitory potential of compounds like 6-azaUMP.[1][13]
Principle: The activity of ODCase is monitored by measuring the decrease in absorbance at 295 nm, which corresponds to the conversion of OMP to UMP.
Reagents:
-
Assay Buffer: 30 mM Tris-HCl, pH 8.0, containing 7.5 mM MgCl₂.
-
Substrate: 18 mM Orotidine 5'-Monophosphate (OMP) solution.
-
Enzyme: Purified Orotidylate Decarboxylase (e.g., from yeast).
-
Inhibitor: 6-Azauridine 5'-Monophosphate (6-azaUMP) at various concentrations.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the desired concentration of the inhibitor (6-azaUMP).
-
Add the OMP substrate to the reaction mixture.
-
Equilibrate the mixture to the assay temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of the ODCase enzyme.
-
Immediately monitor the decrease in absorbance at 295 nm over time using a spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
Determine the Kᵢ value by measuring the reaction rates at various substrate and inhibitor concentrations and fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxicity of 6-azauridine on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Reagents:
-
Complete cell culture medium appropriate for the chosen cell line.
-
6-Azauridine stock solution (dissolved in a suitable solvent like DMSO or water).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 6-azauridine (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of 6-azauridine that causes 50% inhibition of cell viability, by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Conclusion
This compound and its precursor, 6-azauridine, are potent antimetabolites with established antineoplastic and antiviral activities. Their primary mechanism of action involves the inhibition of de novo pyrimidine biosynthesis, leading to a depletion of essential nucleotides for nucleic acid synthesis. Furthermore, emerging evidence highlights the role of 6-azauridine in modulating critical cellular signaling pathways, such as the p53 and AMPK-dependent autophagy pathway, which contributes to its cytotoxic effects. This technical guide provides a foundational understanding of the biochemical properties of 6-azaUTP for researchers and professionals in drug development, offering valuable data and methodologies to facilitate further investigation and therapeutic application of this compound and its derivatives. Further research is warranted to fully elucidate the complete spectrum of its cellular targets and signaling interactions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. INHIBITION OF RNA POLYMERASE BY this compound (Journal Article) | OSTI.GOV [osti.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Growth inhibition of human colon cancer cell line HCT116 by bis[2-(acylamino)phenyl] disulfide and its action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 10. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 13. Direct spectrophotometric assays for orotate phosphoribosyltransferase and orotidylate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Azauridine Triphosphate: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azauridine (B1663090), a pyrimidine (B1678525) nucleoside analog, has long been a subject of interest in antiviral and anticancer research. Its biological activity is contingent upon its intracellular conversion to its phosphorylated derivatives, primarily 6-azauridine 5'-monophosphate (6-azaUMP) and 6-azauridine 5'-triphosphate (6-azaUTP). This technical guide provides a comprehensive overview of the in vitro mechanism of action of 6-azauridine triphosphate and its precursors, focusing on its role as a potent inhibitor of de novo pyrimidine biosynthesis and its secondary effects on RNA synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular interactions and experimental methodologies associated with this compound.
The primary mechanism of action of 6-azauridine's metabolites is the competitive inhibition of orotidine (B106555) 5'-monophosphate decarboxylase (OMPDC), a key enzyme in the de novo pyrimidine biosynthetic pathway. This inhibition leads to a depletion of essential pyrimidine nucleotides, thereby affecting cellular processes reliant on these building blocks, such as DNA and RNA synthesis. Furthermore, 6-azaUTP can be recognized by RNA polymerases and incorporated into nascent RNA chains, providing a secondary mechanism for its cytotoxic and antiviral effects.
Primary Mechanism of Action: Inhibition of OMP Decarboxylase
The principal in vitro effect of 6-azauridine is mediated by its 5'-monophosphate metabolite, 6-azaUMP, which acts as a potent competitive inhibitor of orotidine 5'-monophosphate decarboxylase (OMPDC; EC 4.1.1.23). OMPDC catalyzes the final step in the de novo synthesis of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides.
OMP Decarboxylase Inhibition Pathway
The metabolic activation of 6-azauridine and its subsequent inhibition of OMP decarboxylase can be visualized as a clear pathway.
Quantitative Data: Inhibition of OMP Decarboxylase
The inhibitory potency of 6-azaUMP against OMP decarboxylase has been quantified in various studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.
| Inhibitor | Enzyme Source | Inhibition Constant (Ki) | Inhibition Type |
| 6-Azauridine 5'-monophosphate (6-azaUMP) | Plasmodium falciparum | 12 ± 3 nM[1] | Competitive[1] |
| 6-Azauridine 5'-monophosphate (6-azaUMP) | General | 12.4 µM[2] | Competitive[2] |
Secondary Mechanism of Action: Incorporation into RNA
In addition to the potent inhibition of pyrimidine biosynthesis, 6-azauridine can be further phosphorylated to 6-azauridine 5'-diphosphate (6-azaUDP) and subsequently to 6-azauridine 5'-triphosphate (6-azaUTP). 6-azaUTP can act as a substrate for RNA polymerases, leading to its incorporation into newly synthesized RNA molecules. This incorporation can disrupt RNA structure and function, contributing to the compound's overall biological effects.
RNA Incorporation Workflow
The process of 6-azaUTP incorporation into RNA during in vitro transcription can be outlined as follows:
Quantitative Data: RNA Polymerase Inhibition
Experimental Protocols
OMP Decarboxylase Activity Assay
This protocol is adapted from standard spectrophotometric assays for OMP decarboxylase activity.
Principle: The enzymatic decarboxylation of OMP to UMP results in a decrease in absorbance at 295 nm.
Reagents:
-
Assay Buffer: 30 mM Tris-HCl, pH 8.0
-
Cofactor Solution: 75 mM MgCl₂
-
Substrate Solution: 18 mM Orotidine 5'-Monophosphate (OMP), prepared fresh.
-
Enzyme: Purified OMP Decarboxylase (30-60 units/mL)
-
Inhibitor Stock: 6-Azauridine 5'-monophosphate (6-azaUMP) at various concentrations.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
2.50 mL Assay Buffer
-
0.30 mL Cofactor Solution
-
0.10 mL Substrate Solution
-
Variable volume of 6-azaUMP or vehicle control.
-
-
Equilibrate the mixture to 30°C.
-
Initiate the reaction by adding 0.10 mL of the OMP Decarboxylase enzyme solution.
-
Immediately monitor the decrease in absorbance at 295 nm for 5 minutes using a spectrophotometer.
-
Calculate the rate of reaction (ΔA₂₉₅/min).
-
To determine the Ki for 6-azaUMP, perform the assay with varying concentrations of both OMP and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.
In Vitro Transcription and RNA Incorporation Analysis
This protocol outlines a general method for assessing the incorporation of 6-azaUTP into RNA transcripts.
Part 1: In Vitro Transcription
Reagents:
-
Transcription Buffer (10x): 400 mM Tris-HCl (pH 8.0), 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine.
-
NTP Mix: 10 mM each of ATP, GTP, CTP, and UTP.
-
6-azaUTP Stock: 10 mM 6-Azauridine 5'-triphosphate.
-
DNA Template: Linearized plasmid DNA containing a T7 promoter upstream of the gene of interest (1 µg).
-
Enzyme: T7 RNA Polymerase.
-
RNase Inhibitor.
Procedure:
-
Set up the transcription reaction on ice:
-
2 µL 10x Transcription Buffer
-
NTP mix (concentrations can be varied to compete with 6-azaUTP)
-
6-azaUTP (at desired final concentration)
-
1 µg DNA Template
-
1 µL RNase Inhibitor
-
2 µL T7 RNA Polymerase
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
Treat the reaction with DNase I to remove the DNA template.
-
Purify the RNA transcript using a suitable RNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
Part 2: Analysis of 6-Azauridine Incorporation
Principle: The presence of 6-azauridine in the RNA transcript can be quantified by digesting the RNA into nucleosides and analyzing the composition using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Reagents:
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Buffers for digestion (e.g., ammonium (B1175870) acetate)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phases:
-
A: Ammonium acetate (B1210297) buffer
-
B: Acetonitrile/water mixture
-
-
LC-MS system for more sensitive and specific detection.
Procedure:
-
Digest the purified RNA transcript to single nucleosides using Nuclease P1 followed by dephosphorylation with BAP.
-
Analyze the resulting nucleoside mixture by HPLC.
-
Inject the sample onto a C18 column.
-
Elute with a gradient of mobile phase B.
-
Monitor the absorbance at 260 nm.
-
Identify the 6-azauridine peak by comparing its retention time to a known standard.
-
-
Quantify the amount of 6-azauridine relative to the canonical nucleosides by integrating the peak areas.
-
For more definitive identification and quantification, utilize LC-MS to separate the nucleosides and identify them based on their mass-to-charge ratio.
Cellular Effects on Nucleotide Pools
The inhibition of de novo pyrimidine synthesis by 6-azauridine leads to significant alterations in the intracellular nucleotide pools. In vitro studies with cultured cells have demonstrated that treatment with 6-azauridine causes a depletion of UTP and CTP pools, while purine (B94841) nucleotide pools may be less affected or indirectly altered.
Logical Relationship of Nucleotide Pool Disruption
The following diagram illustrates the logical cascade of events following 6-azauridine treatment that leads to nucleotide pool imbalance and downstream cellular consequences.
Quantitative Data: Nucleotide Pool Alterations
Specific quantitative data on the extent of nucleotide pool changes can vary depending on the cell type and experimental conditions. However, studies have shown that 6-azauridine treatment can lead to a significant decrease in UTP and CTP levels. For instance, in L5178Y mouse lymphoma cells, 5 µM 6-azauridine treatment for up to 8 hours resulted in decreased uracil (B121893) and cytosine nucleotides.
| Treatment | Cell Line | Effect on Nucleotide Pools |
| 5 µM 6-Azauridine (up to 8h) | L5178Y mouse lymphoma | Decrease in uracil and cytosine nucleotides |
Conclusion
The in vitro mechanism of action of this compound is multifaceted, with its primary and most potent effect being the inhibition of de novo pyrimidine biosynthesis via the competitive inhibition of OMP decarboxylase by its monophosphate metabolite, 6-azaUMP. This leads to a significant depletion of pyrimidine nucleotide pools, thereby inhibiting nucleic acid synthesis and cell proliferation. A secondary mechanism involves the conversion of 6-azauridine to its triphosphate form, 6-azaUTP, which can be incorporated into RNA, potentially disrupting its function. This technical guide has provided a detailed overview of these mechanisms, supported by quantitative data and comprehensive experimental protocols, to aid researchers and drug development professionals in their investigation and application of this important nucleoside analog. Further research to precisely quantify the inhibitory kinetics of 6-azaUTP on various RNA polymerases would provide a more complete understanding of its secondary mechanism of action.
References
- 1. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate/inhibition studies of bacteriophage T7 RNA polymerase with the 5'-triphosphate derivative of a ring-expanded ('fat') nucleoside possessing potent antiviral and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. In vivo synthesis of 6-azauridine 5'-triphosphate and incorporation of 6-azauridine into RNA of germinating wheat embryonic axes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Determination of Pseudouridine in RNA by Mass Spectrometry Coupled with Stable Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Pyrimidine Antagonist: Early Investigations into 6-Azauridine Triphosphate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azauridine (B1663090), a synthetic pyrimidine (B1678525) nucleoside analog, emerged in early cancer and virology research as a potent antimetabolite. Its activity is not inherent but rather a consequence of its intracellular phosphorylation to various phosphate (B84403) derivatives. This technical guide delves into the foundational studies of 6-Azauridine's mechanism of action, with a particular focus on its triphosphorylated form, 6-Azauridine 5'-triphosphate (6-aza-UTP). We will explore its metabolic activation, its primary mode of action via the inhibition of de novo pyrimidine biosynthesis, and the subsequent investigations into its role as a substrate for RNA polymerase. This document consolidates quantitative data from seminal studies, details key experimental protocols, and provides visual representations of the critical pathways and workflows.
Core Mechanism of Action: Inhibition of Orotidylate Decarboxylase
The primary mechanism by which 6-Azauridine exerts its cytotoxic and antiviral effects is through the competitive inhibition of orotidine-5'-phosphate decarboxylase (ODCase), also known as orotidylate decarboxylase. This enzyme catalyzes the final step in the de novo biosynthesis of uridine (B1682114) monophosphate (UMP), a crucial precursor for all pyrimidine nucleotides required for RNA and DNA synthesis.
However, 6-Azauridine itself is not the active inhibitor. It must first be anabolized to 6-Azauridine 5'-monophosphate (6-aza-UMP) by uridine kinase.[1] It is 6-aza-UMP that acts as a potent competitive inhibitor of ODCase.[2]
Quantitative Inhibition Data
Early studies meticulously quantified the inhibitory potential of 6-aza-UMP against ODCase from various sources. The data consistently demonstrated a strong competitive inhibition, as evidenced by the low inhibition constants (Ki).
| Inhibitor | Enzyme Source | Inhibition Type | Ki Value | Reference |
| 6-Azauridine 5'-monophosphate (6-aza-UMP) | Plasmodium falciparum ODCase | Competitive | 12 ± 3 nM | [2] |
| 6-Azauridine 5'-monophosphate (6-aza-UMP) | ODCase | Competitive | 12.4 µM | [3] |
| Pyrazofurin 5'-monophosphate | Plasmodium falciparum ODCase | Competitive | 3.6 ± 0.7 nM | [2] |
| Xanthosine 5'-monophosphate (XMP) | Plasmodium falciparum ODCase | Competitive | 4.4 ± 0.7 nM | [2] |
| Allopurinol-3-riboside 5'-monophosphate | Plasmodium falciparum ODCase | Competitive | 240 ± 20 nM | [2] |
Table 1: Quantitative data on the inhibition of Orotidylate Decarboxylase by 6-aza-UMP and other analogs.
The Role of 6-Azauridine Triphosphate (6-aza-UTP)
While 6-aza-UMP is the primary inhibitor of pyrimidine biosynthesis, the role of its further phosphorylated derivative, 6-Azauridine 5'-triphosphate (6-aza-UTP), has also been a subject of early investigation.
Inhibition of RNA Polymerase
Early research indicated that 6-aza-UTP could act as an inhibitor of RNA polymerase. Studies using Escherichia coli RNA polymerase demonstrated that 6-aza-UTP could inhibit the pyrophosphate-nucleoside triphosphate exchange reaction, suggesting interference with the normal process of RNA synthesis.[4]
Incorporation into RNA
Subsequent studies revealed that 6-aza-UTP could also serve as a substrate for RNA polymerase, leading to its incorporation into the growing RNA chain. However, this incorporation is known to be inefficient.[1][5] This incorporation of a fraudulent base into RNA offers an alternative mechanism for the cytostatic and antiviral effects of 6-Azauridine, potentially leading to dysfunctional RNA molecules and inhibition of protein synthesis.[6][7] In germinating wheat embryonic axes, at levels of 6-azauridine that maximally inhibit UTP biosynthesis, the ratio of 6-azaUTP to UTP was found to be approximately 2:1, with a substitution of 6-azauridine for uridine in newly synthesized RNA on the order of 1 in 18.[6][7]
Experimental Protocols
Enzymatic Synthesis of 6-Azauridine 5'-Triphosphate
The synthesis of 6-aza-UTP for early in vitro studies was a critical step. A common method involved the enzymatic phosphorylation of the parent nucleoside.
Protocol Outline:
-
Initial Phosphorylation: 6-Azauridine is converted to its 5'-monophosphate (6-aza-UMP) using a suitable kinase, such as uridine kinase, in the presence of ATP.
-
Further Phosphorylation: The resulting 6-aza-UMP is then further phosphorylated to the diphosphate (B83284) (6-aza-UDP) and subsequently to the triphosphate (6-aza-UTP) using nucleoside monophosphate (NMP) and nucleoside diphosphate (NDP) kinases, respectively, with ATP serving as the phosphate donor.
-
Chemical Synthesis Alternative: A chemical synthesis approach involves the reaction of the parent nucleoside with phosphorus oxychloride (POCl₃) and tributylammonium (B8510715) pyrophosphate.[5]
-
Purification: The synthesized 6-aza-UTP is purified using techniques such as ion-exchange chromatography and reverse-phase high-performance liquid chromatography (HPLC).[5]
Orotidylate Decarboxylase Inhibition Assay
The inhibitory effect of 6-aza-UMP on ODCase activity was a cornerstone of early research.
Protocol Outline:
-
Enzyme Preparation: A purified or partially purified preparation of ODCase is obtained from a suitable source (e.g., yeast, mammalian cells, or bacteria).
-
Reaction Mixture: The assay mixture typically contains a buffer at the optimal pH for the enzyme, the substrate orotidine-5'-monophosphate (OMP), and varying concentrations of the inhibitor, 6-aza-UMP.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature.
-
Measurement of Activity: The rate of the reaction (i.e., the decarboxylation of OMP to UMP) is measured. Early methods often relied on spectrophotometry, monitoring the decrease in absorbance at a specific wavelength as OMP is consumed. More modern techniques, such as isothermal titration calorimetry (ITC), can also be used to measure the heat generated during the reaction.[3]
-
Data Analysis: The reaction rates at different substrate and inhibitor concentrations are used to determine the kinetic parameters, including the Michaelis constant (Km) and the inhibition constant (Ki), often through Lineweaver-Burk plots.
In Vitro RNA Polymerase Inhibition Assay
To assess the effect of 6-aza-UTP on RNA synthesis, in vitro transcription assays were employed.
Protocol Outline:
-
Components: The reaction mixture includes a DNA template, purified RNA polymerase (e.g., from E. coli or bacteriophage T7), the four standard ribonucleoside triphosphates (ATP, GTP, CTP, and UTP, with one being radioactively labeled for detection), and varying concentrations of 6-aza-UTP.
-
Reaction: The transcription reaction is allowed to proceed for a set period.
-
Termination and Analysis: The reaction is stopped, and the synthesized RNA is precipitated and collected. The amount of incorporated radioactivity is measured using liquid scintillation counting to quantify the level of RNA synthesis.
-
Inhibition Assessment: A decrease in the amount of synthesized RNA in the presence of 6-aza-UTP indicates inhibition of the RNA polymerase.
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation of 6-Azauridine and its dual inhibitory effects.
Caption: Experimental workflow for ODCase inhibition assay.
Conclusion
The early studies on 6-Azauridine and its triphosphorylated form laid the groundwork for understanding the complex mechanisms of antimetabolite action. The primary therapeutic effect is unequivocally attributed to the potent competitive inhibition of orotidylate decarboxylase by 6-Azauridine 5'-monophosphate, which effectively shuts down the de novo pyrimidine biosynthesis pathway. Concurrently, the formation of 6-Azauridine 5'-triphosphate introduces a secondary mechanism involving the inhibition of RNA polymerase and the incorporation of a fraudulent nucleotide into RNA. This dual mode of action underscores the multifaceted impact of 6-Azauridine on cellular metabolism and provides a compelling rationale for its observed antineoplastic and antiviral activities. These foundational investigations continue to inform the development of novel antimetabolite therapies.
References
- 1. Enzymatic incorporation and utilization of an emissive 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and inhibition of orotidine 5'-monophosphate decarboxylase from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. INHIBITION OF RNA POLYMERASE BY this compound (Journal Article) | OSTI.GOV [osti.gov]
- 5. Enzymatic incorporation and utilization of an emissive 6-azauridine - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02080A [pubs.rsc.org]
- 6. In vivo synthesis of 6-azauridine 5'-triphosphate and incorporation of 6-azauridine into RNA of germinating wheat embryonic axes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Structural Analysis of 6-Azauridine Triphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Azauridine (B1663090) triphosphate (6-azaUTP) is a synthetic nucleotide analogue of uridine (B1682114) triphosphate with significant applications in biochemical research and drug development. As an antimetabolite, its mechanism of action involves the inhibition of key enzymes in nucleotide metabolism and its incorporation into nascent RNA chains, leading to cytotoxic effects. A thorough understanding of its structural properties is paramount for elucidating its biological functions and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the structural analysis of 6-azaUTP, consolidating data on its physicochemical properties, crystallographic and spectroscopic characteristics, and relevant biochemical assays. Methodological details for key experimental techniques are provided to facilitate further research.
Physicochemical and Structural Properties
6-Azauridine triphosphate is the biologically active, phosphorylated form of the nucleoside analogue 6-azauridine. Its structure features a triazine ring in place of the pyrimidine (B1678525) ring of uridine, a modification that is central to its biological activity.
General Properties
The fundamental physicochemical properties of 6-azaUTP are summarized in Table 1. This data is computationally derived and provides a baseline for its characterization.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₃O₁₅P₃ | [PubChem] |
| Molecular Weight | 485.13 g/mol | [PubChem] |
| Exact Mass | 484.96377774 Da | [PubChem] |
| IUPAC Name | [[(2R,3S,4R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | [PubChem] |
| CAS Number | 6198-30-7 | [PubChem] |
| Topological Polar Surface Area | 271 Ų | [PubChem] |
Crystallographic Analysis
To date, a crystal structure for this compound has not been deposited in the public databases. However, the crystal structure of its metabolic precursor, 6-azauridine-5'-monophosphate (6-azaUMP) , has been determined, providing invaluable insights into the conformation of the azauracil base and the ribose sugar moiety. This information serves as a critical proxy for understanding the corresponding components within 6-azaUTP.
A detailed X-ray crystallographic study of 6-azauridine-5'-phosphate was published by Saenger et al. in 1979.[1] The analysis revealed specific conformational parameters of the molecule.
Table 2: Crystallographic Data for 6-Azauridine-5'-Monophosphate (Note: This data is for the monophosphate and serves as a proxy for the triphosphate form. Specific bond lengths and angles are contained within the cited literature.)
| Parameter | Description | Reference |
| Crystal System | Data contained in the full-text article. | [1] |
| Space Group | Data contained in the full-text article. | [1] |
| Unit Cell Dimensions | Data contained in the full-text article. | [1] |
| Key Conformational Features | The study discusses the potential energy maps and the unusual conformation of the molecule. | [1] |
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and elucidating the structural details of 6-azaUTP in solution.
UV-Vis Spectroscopy
Ultraviolet-visible spectroscopy is a standard technique for the quantification of nucleotides. The triazine ring of 6-azaUTP confers a characteristic UV absorbance profile.
Table 3: UV-Vis Spectroscopic Data for this compound
| Parameter | Value | Conditions |
| λmax (Maximum Absorbance) | 260 nm | Tris-HCl buffer, pH 7.5 |
| Molar Extinction Coefficient (ε) | 6.3 L mmol⁻¹ cm⁻¹ | Tris-HCl buffer, pH 7.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the single proton on the triazine ring, the anomeric proton of the ribose, and the other ribose protons. Studies on 6-azaUMP have indicated an unusual conformation of the ribose-phosphate moiety.
-
³¹P NMR: The phosphorus NMR spectrum is particularly informative for the triphosphate chain. It is expected to show three distinct resonances corresponding to the α, β, and γ phosphates. These signals will exhibit characteristic splitting patterns due to J-coupling between the phosphorus nuclei.
-
¹³C NMR: The carbon spectrum would provide signals for each of the unique carbon atoms in the triazine ring and the ribose sugar.
Table 4: Predicted NMR Spectroscopic Features for this compound
| Nucleus | Predicted Chemical Shift Region (ppm) | Key Features and Expected Splitting |
| ¹H | 1.0 - 9.0 | - A singlet for the C5-H of the triazine ring.- A doublet for the anomeric proton (H1') of the ribose, with coupling to H2'.- Complex multiplets for the remaining ribose protons (H2', H3', H4', H5', H5'').- Exchangeable protons from the hydroxyl and amine groups. |
| ³¹P | -5 to -25 | - Three distinct signals for Pα, Pβ, and Pγ.- Pα and Pγ are expected to be doublets (coupling to Pβ).- Pβ is expected to be a triplet (coupling to Pα and Pγ). |
| ¹³C | 60 - 170 | - Signals for the carbon atoms of the triazine ring and the ribose moiety. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the precise molecular weight and fragmentation pattern of a molecule. For 6-azaUTP, electrospray ionization (ESI) in negative ion mode is typically employed.
Table 5: Predicted Mass Spectrometry Fragmentation for this compound (Negative Ion Mode)
| m/z (predicted) | Fragment Ion | Description |
| 483.95 | [M-H]⁻ | Deprotonated parent molecule. |
| 403.98 | [M-H-PO₃]⁻ | Loss of the terminal gamma-phosphate. |
| 324.02 | [M-H-H₄P₂O₇]⁻ (6-azaUMP) | Loss of pyrophosphate, yielding the monophosphate. |
| 158.98 | [H₂P₂O₇]⁻ | Diphosphate fragment. |
| 96.97 | [H₂PO₄]⁻ | Monophosphate fragment. |
| 112.01 | [C₃H₂N₃O₂]⁻ | 6-Azauracil base fragment. |
Biochemical Analysis and Signaling Pathways
The biological effects of 6-azauridine are initiated by its cellular uptake and subsequent phosphorylation to 6-azaUTP. This metabolic activation is crucial for its therapeutic action.
Caption: Metabolic activation and mechanism of action of 6-azauridine.
The monophosphate form, 6-azaUMP, is a potent inhibitor of orotidine-5'-phosphate decarboxylase, a key enzyme in the de novo pyrimidine biosynthesis pathway.[2] The triphosphate form, 6-azaUTP, can be incorporated into RNA by RNA polymerase, leading to the disruption of RNA synthesis and function.[3][4]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for 6-azaUTP Analysis
This protocol is a generalized method for the separation and quantification of nucleotide triphosphates from cell extracts and can be adapted for 6-azaUTP.[5][6]
1. Sample Preparation (Cell Extracts): a. Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). b. Extract nucleotides by adding a solution of 6% trichloroacetic acid (TCA). c. Incubate on ice for 10-15 minutes. d. Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes at 4°C. e. Transfer the supernatant (acid-soluble fraction) to a new tube. f. Neutralize the extract with a trioctylamine:freon solution or potassium carbonate.[5][6] g. Centrifuge to remove any precipitate and collect the aqueous upper layer. h. Store the extract at -80°C until analysis.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size).[5]
- Mobile Phase A: 10 mM tetrabutylammonium (B224687) hydroxide, 10 mM KH₂PO₄, 0.25% Methanol (B129727), adjusted to pH 6.9.[5]
- Mobile Phase B: A higher concentration of an organic modifier like methanol or acetonitrile (B52724) in a similar buffer system.
- Gradient: A linear or stepwise gradient from a low to high percentage of Mobile Phase B is used to elute the nucleotides.
- Flow Rate: Typically 1.0 mL/min.[5]
- Detection: UV absorbance at 260 nm.
- Quantification: Compare the peak area of 6-azaUTP in the sample to a standard curve generated with known concentrations of purified 6-azaUTP.
start [label="Start: Sample containing 6-azaUTP", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
uv_vis [label="UV-Vis Spectroscopy\n(Quantification, Purity)"];
hplc [label="HPLC Analysis\n(Separation, Quantification)"];
nmr [label="NMR Spectroscopy\n(¹H, ³¹P, ¹³C)\n(Structural Confirmation)"];
ms (B15284909) [label="Mass Spectrometry\n(Molecular Weight, Fragmentation)"];
xray [label="X-ray Crystallography\n(3D Structure - requires crystallization)"];
data [label="Data Integration and\nStructural Elucidation", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> uv_vis;
start -> hplc;
hplc -> nmr;
hplc -> ms;
ms -> data;
nmr -> data;
xray -> data;
uv_vis -> data;
}
Caption: Proposed workflow for the structural analysis of this compound.
Conclusion
The structural analysis of this compound relies on a combination of computational, spectroscopic, and chromatographic techniques. While a definitive crystal structure of the triphosphate form remains to be determined, substantial information can be gleaned from its monophosphate precursor and through advanced spectroscopic methods. The data and protocols presented in this guide offer a robust framework for researchers engaged in the study of this important antimetabolite, facilitating a deeper understanding of its structure-activity relationship and paving the way for future drug development endeavors.
References
- 1. Theoretical drug design: 6-azauridine-5'-phosphate--its X-ray crystal structure, potential energy maps, and mechanism of inhibition of orotidine-5'-phosphate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of mononucleotides by tandem mass spectrometry: investigation of fragmentation pathways for phosphate- and ribose-modified nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciencesite.com [lifesciencesite.com]
- 4. Mass spectra of uridine and pseudouridine: fragmentation patterns characteristic of a carbon-carbon nucleosidic bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
In Vivo Stability of 6-Azauridine Triphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Azauridine (B1663090) triphosphate (6-aza-UTP) is the active metabolite of the cytostatic and antiviral agent 6-azauridine. Its primary mechanism of action involves the inhibition of de novo pyrimidine (B1678525) biosynthesis, leading to the depletion of essential nucleotides for RNA and DNA synthesis. This technical guide provides a comprehensive overview of the in vivo stability of 6-aza-UTP, detailing its metabolic pathway, mechanism of action, and the analytical methods used for its quantification. While direct pharmacokinetic data such as the in vivo half-life of 6-aza-UTP is not extensively documented, this guide synthesizes available data to infer its intracellular persistence and functional stability.
Introduction
6-Azauridine (6-AZA) is a pyrimidine nucleoside analog that exerts its biological effects after intracellular phosphorylation to its triphosphate form, 6-azauridine triphosphate (6-aza-UTP). The primary therapeutic action of 6-azauridine is attributed to its monophosphate metabolite, 6-azauridine monophosphate (6-aza-UMP), which is a potent competitive inhibitor of orotidine-5'-monophosphate (OMP) decarboxylase.[1][2] This enzyme catalyzes the final step in the de novo synthesis of uridine (B1682114) monophosphate (UMP), a critical precursor for all pyrimidine nucleotides. Inhibition of OMP decarboxylase leads to a depletion of intracellular pools of uridine triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), thereby arresting RNA synthesis and cell proliferation.[3]
Furthermore, 6-aza-UTP can be incorporated into RNA, providing a secondary mechanism for its cytotoxicity.[3][4] The in vivo stability and intracellular concentration of 6-aza-UTP are therefore critical determinants of the therapeutic efficacy and duration of action of 6-azauridine. This guide will delve into the known aspects of 6-aza-UTP's in vivo behavior and the methodologies to study it.
Metabolic Pathway and Activation
6-Azauridine is administered as a prodrug and must undergo intracellular phosphorylation to become active. The metabolic activation pathway is a three-step process catalyzed by host cell kinases.
Mechanism of Action and In Vivo Effects
The biological effects of 6-azauridine are mediated by its phosphorylated metabolites.
Inhibition of Pyrimidine Biosynthesis
The primary mechanism of action is the potent inhibition of OMP decarboxylase by 6-aza-UMP.[1][2] This blockade of the de novo pyrimidine synthesis pathway has significant downstream consequences.
Depletion of UTP and CTP pools leads to:
-
Inhibition of RNA synthesis: Reduced availability of essential precursors for transcription.[5]
-
Cell cycle arrest: Cells are unable to progress through the cell cycle without sufficient nucleotides for DNA replication.
-
Induction of apoptosis and autophagy: Cellular stress from nucleotide deprivation can trigger programmed cell death pathways.[6][7]
Incorporation into RNA
6-aza-UTP can be utilized by RNA polymerases and incorporated into nascent RNA chains.[4][8] This incorporation can lead to dysfunctional RNA molecules, further contributing to the cytotoxic effects of the drug. Studies in wheat embryonic axes have shown that at concentrations of 6-azauridine that maximally inhibit UTP biosynthesis, the intracellular ratio of 6-aza-UTP to UTP can be approximately 2:1, with a substitution of 6-azauridine for uridine in new RNA on the order of 1 in 18.[4][8] This indicates a significant intracellular stability and accumulation of 6-aza-UTP.
Quantitative Data on In Vivo Stability and Activity
Direct pharmacokinetic studies detailing the in vivo half-life of 6-aza-UTP are limited. However, its intracellular persistence can be inferred from its ability to accumulate and be incorporated into RNA. The inhibitory activity of its precursor, 6-aza-UMP, has been quantified.
| Parameter | Organism/System | Value | Reference(s) |
| Inhibition Constant (Ki) of 6-aza-UMP for OMP Decarboxylase | Plasmodium falciparum | 12 ± 3 nM | [2] |
| General (competitive inhibition) | 12.4 µM | [1] | |
| Intracellular Ratio of 6-aza-UTP to UTP | Germinating wheat embryonic axes | ~2:1 | [4][8] |
| Incorporation into RNA (6-azauridine:uridine) | Germinating wheat embryonic axes | ~1:18 | [4][8] |
Experimental Protocols
Determining the in vivo stability of 6-aza-UTP requires robust methodologies for sample preparation and analysis.
Tissue Extraction of Nucleotides
This protocol is a generalized procedure for the extraction of nucleotides from animal tissues for subsequent analysis by LC-MS/MS.
-
Tissue Homogenization:
-
Excise tissue of interest from the animal model and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
-
Weigh the frozen tissue (typically 20-50 mg).
-
Homogenize the tissue in a cold extraction solution (e.g., 60% methanol) on ice. The volume of extraction solution should be adjusted based on tissue weight (e.g., 500 µL for 25 mg of tissue).
-
-
Protein Precipitation and Cell Lysis:
-
Vortex the homogenate vigorously.
-
Incubate at -20°C for at least 1 hour to facilitate protein precipitation.
-
-
Centrifugation:
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the nucleotide pool.
-
The supernatant can be dried under a stream of nitrogen or by vacuum centrifugation and stored at -80°C until analysis.
-
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of intracellular nucleotides.
-
Sample Reconstitution:
-
Reconstitute the dried extracts in a suitable mobile phase (e.g., 100 µL of 5% methanol (B129727) in water).
-
-
Chromatographic Separation:
-
Column: A porous graphitic carbon column or an ion-pair reversed-phase column is typically used for nucleotide separation.[2]
-
Mobile Phase: A gradient elution is commonly employed, using a combination of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium carbonate) and an organic solvent (e.g., acetonitrile).[2][3]
-
Flow Rate: Typically in the range of 200-500 µL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used for nucleotides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for 6-aza-UTP and an internal standard.
-
Calibration: A standard curve is generated using known concentrations of 6-aza-UTP to allow for absolute quantification.
-
Conclusion and Future Directions
Future research should focus on detailed pharmacokinetic studies in relevant animal models to precisely determine the intracellular half-life and clearance of 6-aza-UTP in various tissues. Such data would be invaluable for optimizing dosing regimens and further understanding the therapeutic window of 6-azauridine and its derivatives. The advanced analytical techniques outlined in this guide, particularly LC-MS/MS, provide the necessary tools to address these important research questions.
References
- 1. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels | Semantic Scholar [semanticscholar.org]
- 2. iscrm.uw.edu [iscrm.uw.edu]
- 3. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells | PLOS Genetics [journals.plos.org]
- 8. bento.bio [bento.bio]
6-Azauridine Triphosphate: A Technical Guide to its Function as a UTP Analog for Researchers and Drug Development Professionals
An In-depth Technical Guide
This guide provides a comprehensive overview of 6-Azauridine (B1663090) triphosphate (6-aza-UTP) as a uridine (B1682114) triphosphate (UTP) analog for researchers, scientists, and drug development professionals. It delves into its core mechanisms of action, applications in research, and potential as a therapeutic agent, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
Core Concepts and Mechanism of Action
6-Azauridine is a synthetic pyrimidine (B1678525) nucleoside analog that exerts its biological effects after intracellular phosphorylation to its monophosphate (6-aza-UMP), diphosphate (B83284) (6-aza-UDP), and triphosphate (6-aza-UTP) forms. Its primary mechanism of action is the inhibition of the de novo pyrimidine biosynthesis pathway. The active metabolite, 6-aza-UMP, is a potent competitive inhibitor of orotidine-5'-monophosphate (OMP) decarboxylase, the final enzyme in the de novo synthesis of UMP.[1][2] This inhibition leads to a depletion of the intracellular pool of uridine and cytidine (B196190) nucleotides, which are essential for the synthesis of RNA and DNA.
Furthermore, 6-aza-UTP can be incorporated into RNA, providing an alternative mechanism for its cytostatic and antiviral effects.[3] This incorporation can lead to dysfunctional RNA and inhibition of protein synthesis. 6-aza-UTP also acts as a competitive inhibitor of RNA polymerase, further disrupting nucleic acid synthesis.[4][5]
Quantitative Data
The following tables summarize key quantitative data regarding the activity of 6-azauridine and its derivatives.
Table 1: Enzyme Inhibition Data
| Compound | Enzyme | Organism/System | Inhibition Constant | Reference(s) |
| 6-Azauridine 5'-monophosphate (6-aza-UMP) | Orotidine 5'-monophosphate decarboxylase | Methanothermobacter thermautotrophicus | KD = 2.9 ± 0.2 x 10-6 M | [2] |
Table 2: Antiviral Activity of 6-Azauridine
| Virus | Cell Line | EC50 (µg/mL) | Selectivity Index (CC50/EC50) | Reference(s) |
| Dengue virus type 1 | Vero | 1.1 | >33 | [6][7] |
| Dengue virus type 2 | Vero | 1.2 | >33 | [6][7] |
| Dengue virus type 4 | Vero | 1.1 | >33 | [6][7] |
| Japanese encephalitis virus | Vero | 0.9 | >33 | [6][7] |
| West Nile virus | Vero | 0.9 | >33 | [6][7] |
| Usutu virus | Vero | 1.0 | >33 | [6][7] |
| Langat virus | Vero | 1.0 | >33 | [6][7] |
| Yellow fever virus (17D) | Vero | 1.0 | >33 | [6][7] |
| Yellow fever virus (FNV) | Vero | 1.0 | >33 | [6][7] |
| Wesselsbron virus | Vero | 0.9 | >33 | [6][7] |
| Zika virus | Vero | 1.0 | >33 | [6][7] |
| Alkhurma hemorrhagic fever virus | A549 | 1.7 | 9.5 | [8] |
| Omsk hemorrhagic fever virus | A549 | 2-7 µM | Not Reported | [8] |
Signaling Pathways
The primary signaling pathway affected by 6-azauridine is the de novo pyrimidine biosynthesis pathway . By inhibiting OMP decarboxylase, 6-azauridine disrupts the synthesis of essential nucleotides.
Caption: Inhibition of de novo pyrimidine biosynthesis by 6-Azauridine.
While direct evidence is still emerging, some studies suggest that aza-nucleosides may also modulate other signaling pathways, such as the IL-6/STAT3 and mTOR pathways, which are critical in inflammation and cancer. However, the precise mechanisms by which 6-azauridine or 6-aza-UTP directly impact these pathways require further investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
OMP Decarboxylase Inhibition Assay
This protocol describes how to determine the inhibitory activity of 6-aza-UMP on OMP decarboxylase.
Objective: To determine the Ki of 6-aza-UMP for OMP decarboxylase.
Materials:
-
Purified OMP decarboxylase
-
Orotidine-5'-monophosphate (OMP) substrate
-
6-Azauridine-5'-monophosphate (6-aza-UMP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT)
-
Spectrophotometer capable of reading at 295 nm
Procedure:
-
Prepare a stock solution of OMP in assay buffer. Determine its concentration by measuring the absorbance at 284 nm (ε = 7.5 mM-1cm-1).
-
Prepare a range of concentrations of the inhibitor, 6-aza-UMP, in assay buffer.
-
Set up a series of reactions in a 96-well UV-transparent plate. Each reaction should contain:
-
Assay buffer
-
A fixed concentration of OMP (typically at or below the Km)
-
Varying concentrations of 6-aza-UMP
-
-
Initiate the reaction by adding a fixed amount of OMP decarboxylase to each well.
-
Immediately monitor the decrease in absorbance at 295 nm, which corresponds to the conversion of OMP to UMP.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the reciprocal of the reaction velocity (1/V) versus the inhibitor concentration ([I]) in a Dixon plot to determine the Ki. Alternatively, use non-linear regression analysis to fit the data to a competitive inhibition model.
Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This protocol outlines a method to determine the EC50 of 6-azauridine against a specific virus.
Objective: To determine the concentration of 6-azauridine that inhibits the virus-induced cytopathic effect (CPE) by 50%.
Materials:
-
Host cell line permissive to the virus of interest (e.g., Vero cells)
-
Virus stock with a known titer
-
6-Azauridine
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence or absorbance
Procedure:
-
Seed the 96-well plates with host cells to achieve a confluent monolayer on the day of infection.
-
Prepare serial dilutions of 6-azauridine in cell culture medium.
-
Remove the growth medium from the cells and add the 6-azauridine dilutions.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Include uninfected and virus-only controls.
-
Incubate the plates at the optimal temperature and CO2 concentration for viral replication.
-
After the incubation period, assess cell viability using a suitable reagent (e.g., CellTiter-Glo®).
-
Normalize the data to the positive (virus only) and negative (cells only) controls.
-
Plot the percentage of inhibition against the 6-azauridine concentration and fit the data to a dose-response curve to determine the EC50 value.
Measurement of Intracellular this compound by HPLC
This protocol describes a method for the extraction and quantification of intracellular 6-aza-UTP.
Objective: To measure the concentration of 6-aza-UTP within cells treated with 6-azauridine.
Materials:
-
Cells treated with 6-azauridine
-
Cold 0.5 M perchloric acid (PCA)
-
Freon-trioctylamine solution (for neutralization)
-
High-performance liquid chromatography (HPLC) system with a strong anion-exchange column
-
Mobile phase buffers (e.g., ammonium (B1175870) phosphate buffers with a gradient of increasing ionic strength)
-
6-Aza-UTP standard
Procedure:
-
Extraction:
-
Harvest the cells by centrifugation.
-
Lyse the cells by adding cold 0.5 M PCA.
-
Centrifuge to pellet the precipitate.
-
Neutralize the supernatant containing the nucleotides by adding Freon-trioctylamine solution and vortexing.
-
Collect the aqueous upper phase containing the nucleotides.
-
-
HPLC Analysis:
-
Inject the extracted nucleotide sample onto the HPLC system.
-
Separate the nucleotides using a strong anion-exchange column with a suitable gradient elution program.
-
Detect the nucleotides by UV absorbance at 262 nm.
-
-
Quantification:
-
Create a standard curve by injecting known concentrations of 6-aza-UTP.
-
Quantify the amount of 6-aza-UTP in the cell extracts by comparing the peak area to the standard curve.
-
Normalize the results to the cell number.
-
Caption: A generalized experimental workflow for studying 6-Azauridine.
Applications in Research and Drug Development
6-Azauridine and its triphosphate form are valuable tools in various research and drug development areas:
-
Antiviral Research: As a broad-spectrum antiviral agent, 6-azauridine is used to study the replication mechanisms of a wide range of DNA and RNA viruses. Its efficacy against flaviviruses and coronaviruses makes it a relevant compound for continued investigation, particularly in the context of emerging viral threats.[3][6]
-
Cancer Biology: The cytostatic effects of 6-azauridine make it a subject of interest in oncology. It is used to investigate the role of de novo pyrimidine biosynthesis in cancer cell proliferation and as a potential therapeutic agent, particularly in combination with other chemotherapeutics.
-
Enzymology: 6-Aza-UMP is a classic inhibitor of OMP decarboxylase and is used to study the enzyme's structure, function, and catalytic mechanism. Similarly, 6-aza-UTP can be employed to probe the active site and mechanism of RNA polymerases.
-
Drug Discovery: 6-Azauridine serves as a lead compound for the development of more potent and selective inhibitors of pyrimidine biosynthesis or viral replication. Structure-activity relationship (SAR) studies can be conducted to optimize its antiviral or anticancer properties while minimizing toxicity.
Conclusion
This compound, as the active intracellular metabolite of 6-azauridine, represents a multifaceted molecule with significant implications for virology, oncology, and enzymology. Its well-defined mechanism of action, centered on the disruption of de novo pyrimidine biosynthesis, coupled with its ability to be incorporated into RNA, provides a solid foundation for its use as a research tool and a platform for drug discovery. The quantitative data and experimental protocols provided in this guide offer a practical resource for scientists and researchers aiming to explore the full potential of this potent UTP analog. Further research into its effects on other cellular signaling pathways may unveil additional mechanisms and therapeutic opportunities.
References
- 1. 6-Azauridine-5'-monophosphate | C8H12N3O9P | CID 150959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atomic Resolution Structure of the Orotidine 5′-Monophosphate Decarboxylase Product Complex Combined with Surface Plasmon Resonance Analysis: IMPLICATIONS FOR THE CATALYTIC MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-azauridine for the Treatment of SARS-CoV-2 - Creative Biolabs [sars-cov-2.creative-biolabs.com]
- 4. INHIBITION OF RNA POLYMERASE BY this compound (Journal Article) | OSTI.GOV [osti.gov]
- 5. Inhibition of RNA nucleotidyltransferase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interferon, ribavirin, 6-azauridine and glycyrrhizin: antiviral compounds active against pathogenic flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Inhibition of Orotidylic Acid Decarboxylase by 6-Azauridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the inhibition of orotidylic acid decarboxylase (OMP decarboxylase) by the pyrimidine (B1678525) analogue 6-azauridine (B1663090). It details the molecular mechanisms, presents quantitative inhibitory data, and outlines the experimental protocols necessary for studying this interaction. The focus is on 6-azauridine 5'-monophosphate (6-azaUMP), the active metabolite responsible for the potent inhibition of this crucial enzyme in the de novo pyrimidine biosynthetic pathway.
Introduction: Orotidylic Acid Decarboxylase as a Therapeutic Target
Orotidine (B106555) 5'-phosphate decarboxylase (EC 4.1.1.23) is a pivotal enzyme in the de novo synthesis of pyrimidine nucleotides. It catalyzes the final step in the pathway, the decarboxylation of orotidine 5'-monophosphate (OMP) to form uridine (B1682114) 5'-monophosphate (UMP).[1] UMP is a precursor for all other pyrimidine nucleotides, which are essential for the synthesis of DNA, RNA, and various cofactors. The critical role of OMP decarboxylase in cell proliferation has made it an attractive target for the development of antiproliferative and antimicrobial agents.
6-azauracil and its nucleoside derivative, 6-azauridine, are well-known microbial growth inhibitors.[2][3] Their therapeutic and research applications stem from their ability to disrupt nucleotide biosynthesis.[3] However, 6-azauridine itself is not the direct inhibitor of OMP decarboxylase. It must first be anabolized within the cell to its active form, 6-azauridine 5'-monophosphate (6-azaUMP).[4] This conversion is a critical step in its mechanism of action. In contrast, the di- and triphosphate forms of 6-azauridine do not inhibit the enzyme.[4]
Mechanism of Inhibition
The inhibitory action of 6-azauridine is initiated by its cellular uptake and subsequent phosphorylation to 6-azaUMP. This active metabolite then acts as a potent competitive inhibitor of OMP decarboxylase.[4][5] Competitive inhibition means that 6-azaUMP binds to the active site of the enzyme, the same site where the natural substrate, OMP, would normally bind. By occupying the active site, 6-azaUMP prevents the binding and subsequent decarboxylation of OMP, thereby halting the production of UMP and arresting the pyrimidine biosynthesis pathway. This depletion of the UTP and GTP nucleotide pools is a primary contributor to the cytostatic effects of 6-azauridine.[6][7]
The following diagram illustrates the metabolic activation of 6-azauridine and its subsequent inhibition of OMP decarboxylase within the de novo pyrimidine biosynthesis pathway.
Quantitative Inhibition Data
The potency of 6-azaUMP as an inhibitor of OMP decarboxylase is quantified by its inhibition constant (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The following table summarizes the reported Ki values for 6-azaUMP against OMP decarboxylase from different organisms.
| Organism | Enzyme Source | Ki Value (nM) | Reference(s) |
| Plasmodium falciparum | Recombinant | 12 ± 3 | [5] |
| Yeast | Partially Purified | 700 - 800 | [4] |
| Not Specified | Not Specified | 12,400 | [8] |
Note: The significant variation in Ki values can be attributed to differences in the enzyme source, purity, and the specific experimental conditions and assays used for determination.
Experimental Protocols
The determination of the inhibitory properties of compounds like 6-azaUMP on OMP decarboxylase requires robust and reproducible experimental protocols. Below are detailed methodologies for enzyme activity and inhibition assays.
Spectrophotometric Enzyme Activity Assay
A continuous spectrophotometric assay is commonly used to measure the activity of OMP decarboxylase. This method relies on the change in absorbance that occurs when OMP is converted to UMP.
Principle: The decarboxylation of OMP to UMP results in a decrease in absorbance at a specific wavelength, typically around 295 nm. The rate of this decrease is directly proportional to the enzyme's activity.
Materials and Reagents:
-
Enzyme: Purified or partially purified OMP decarboxylase.
-
Buffer: 30 mM Tris-HCl, pH 8.0 at 30°C.
-
Cofactor: 75 mM Magnesium Chloride (MgCl2) solution.
-
Substrate: 18 mM Orotidine 5'-Monophosphate (OMP) solution, prepared fresh.
-
Inhibitor: Stock solution of 6-azauridine 5'-monophosphate (6-azaUMP) of known concentration.
-
Instrumentation: UV-Vis spectrophotometer with temperature control.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the Tris-HCl buffer and MgCl2 solution.
-
For inhibition studies, add the desired concentration of 6-azaUMP to the "test" cuvettes. Add an equivalent volume of solvent to the "control" cuvettes.
-
Add the OMP substrate to the cuvettes and mix by inversion.
-
Equilibrate the mixture to 30°C in the spectrophotometer.
-
Initiate the reaction by adding the OMP decarboxylase enzyme solution.
-
Immediately monitor the decrease in absorbance at 295 nm for approximately 5 minutes.
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the curve.
-
To determine the Ki for 6-azaUMP, perform the assay with varying concentrations of both the substrate (OMP) and the inhibitor (6-azaUMP).
-
Analyze the data using Michaelis-Menten kinetics and a suitable plot (e.g., Lineweaver-Burk or Dixon plot) to determine the type of inhibition and the Ki value.
Isothermal Titration Calorimetry (ITC) for Inhibition Kinetics
Isothermal titration calorimetry provides a direct measurement of the heat changes associated with an enzymatic reaction, allowing for the determination of both thermodynamic and kinetic parameters.
Principle: The enzymatic conversion of OMP to UMP is associated with a specific molar enthalpy (ΔH). ITC measures the heat produced or absorbed during this reaction in real-time. The rate of heat change is proportional to the reaction rate.
Materials and Reagents:
-
Enzyme: Purified OMP decarboxylase in a suitable buffer (e.g., HEPES or Tris).
-
Substrate: Orotidine 5'-Monophosphate (OMP) solution of known concentration.
-
Inhibitor: 6-azauridine 5'-monophosphate (6-azaUMP) solution of known concentration.
-
Instrumentation: Isothermal Titration Calorimeter.
Procedure:
-
Thoroughly degas all solutions before use.
-
Load the purified OMP decarboxylase solution into the sample cell of the calorimeter. For inhibition studies, the inhibitor (6-azaUMP) is also included in the sample cell at a fixed concentration.
-
Load the OMP substrate solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
Perform a series of injections of the OMP substrate into the enzyme-inhibitor mixture in the sample cell.
-
The instrument will record the heat flow (power) required to maintain a constant temperature as the reaction proceeds after each injection.
-
The raw data (heat rate versus time) is integrated to obtain the total heat change for each injection.
-
The reaction rates at different substrate concentrations are determined from the heat flow data.
-
These rates are then fitted to the Michaelis-Menten equation to determine the kinetic parameters (Km and kcat) in the presence of the inhibitor.
-
By repeating the experiment at several different inhibitor concentrations, the inhibition constant (Ki) can be accurately determined.
The following diagram outlines a typical experimental workflow for assessing the inhibition of OMP decarboxylase.
Conclusion
6-azauridine, through its active metabolite 6-azaUMP, is a potent competitive inhibitor of orotidylic acid decarboxylase. This inhibitory action effectively blocks the de novo pyrimidine biosynthesis pathway, leading to the depletion of essential nucleotides and subsequent cessation of cell growth. The quantitative assessment of this inhibition, through the determination of the Ki value, is crucial for understanding its potency and for the development of novel therapeutics targeting this essential enzyme. The detailed spectrophotometric and calorimetric protocols provided in this guide offer robust methodologies for researchers and drug development professionals to accurately characterize the inhibition of OMP decarboxylase and to screen for new, more effective inhibitors.
References
- 1. Design of inhibitors of orotidine monophosphate decarboxylase using bioisosteric replacement and determination of inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Orotidine-5-Monophosphate Decarboxylase: Purification and spectral studies, / [digital.maag.ysu.edu]
- 4. Spectrophotometric assay for ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 7. Mechanism of the Orotidine 5’-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A general coupled spectrophotometric assay for decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of 6-Azauridine Triphosphate on Pyrimidine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of 6-azauridine (B1663090) and its phosphorylated derivatives on the de novo pyrimidine (B1678525) biosynthesis pathway. 6-Azauridine, a pyrimidine nucleoside analogue, serves as a potent antimetabolite with established antitumor and antiviral properties.[1][2] Its mechanism of action is primarily centered on the disruption of pyrimidine nucleotide production, which is essential for the synthesis of nucleic acids.[3] This document details the molecular mechanism of inhibition, presents quantitative kinetic data, outlines relevant experimental protocols, and provides visual representations of the key pathways and processes involved.
Mechanism of Action
6-Azauridine itself is not the active inhibitor. Upon cellular uptake, it is converted to its active form, 6-azauridine 5'-monophosphate (6-aza-UMP), through the action of uridine (B1682114) kinase.[4] 6-aza-UMP then acts as a competitive inhibitor of orotidine-5'-phosphate decarboxylase (OMPDC), the final enzyme in the de novo pyrimidine biosynthesis pathway.[4][5] OMPDC catalyzes the conversion of orotidine (B106555) monophosphate (OMP) to uridine monophosphate (UMP), a crucial precursor for all pyrimidine nucleotides.[6]
The inhibition of OMPDC by 6-aza-UMP leads to the accumulation of OMP and its precursor, orotic acid.[4][7] This accumulation can have secondary inhibitory effects on earlier enzymes in the pathway, such as dihydroorotase and dihydroorotate (B8406146) dehydrogenase, further disrupting pyrimidine synthesis.[7]
While the primary inhibitory action is at the monophosphate level, 6-azauridine can be further metabolized to 6-azauridine 5'-diphosphate (6-aza-UDP) and 6-azauridine 5'-triphosphate (6-aza-UTP).[8][9] Notably, 6-azauridine 5'-diphosphate and 5'-triphosphate do not inhibit OMP decarboxylase.[4] However, the formation of 6-aza-UTP and its subsequent incorporation into RNA has been proposed as an alternative mechanism for the cytotoxic effects of 6-azauridine.[8][9] This incorporation can disrupt RNA synthesis and function, contributing to the overall anti-proliferative and antiviral effects.
The overall impact of 6-azauridine is a depletion of the cellular pools of essential pyrimidine nucleotides like uridine triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), which are vital for DNA and RNA synthesis.[9]
Quantitative Data
The inhibitory effect of 6-aza-UMP on OMP decarboxylase has been quantified, providing key kinetic parameters for understanding its potency.
Table 1: Inhibition of OMP Decarboxylase by 6-Aza-UMP
| Inhibitor | Enzyme Source | Inhibition Type | Ki (μM) | Reference |
| 6-Aza-UMP | Yeast | Competitive | 12.4 | [5] |
Table 2: Kinetic Parameters of OMP Decarboxylase
| Substrate | Enzyme Source | KM (μM) | kcat (s-1) | Reference |
| OMP | ODCase | 5 | 21 | [5] |
Table 3: Effects of 6-Azauridine on Cellular Nucleotide Pools
| Cell Line | Treatment | Effect on UTP | Effect on CTP | Reference |
| L1210 | 1 mM 6-Azauridine | Decrease | Decrease | [9] |
| Wheat Embryonic Axes | 6-Azauridine | Ratio of 6-azaUTP to UTP is ~2:1 | Not specified | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the effect of 6-azauridine on pyrimidine biosynthesis.
3.1. Isothermal Titration Calorimetry (ITC) for OMP Decarboxylase Inhibition Kinetics
This method measures the heat generated during the enzymatic reaction to determine kinetic parameters and inhibition constants.[5]
-
Materials:
-
Purified OMP decarboxylase (ODCase)
-
Orotidine monophosphate (OMP) substrate
-
6-Azauridine monophosphate (6-aza-UMP) inhibitor
-
Isothermal titration calorimeter
-
Reaction buffer (e.g., Tris buffer, pH 8.0)
-
-
Protocol:
-
Prepare solutions of ODCase, OMP, and 6-aza-UMP in the reaction buffer.
-
Equilibrate the calorimeter at the desired temperature (e.g., 25°C).
-
To determine the enthalpy of the reaction, inject a known concentration of OMP into the sample cell containing the reaction buffer.
-
To measure the initial reaction rates, inject OMP into the sample cell containing a known concentration of ODCase. The heat generated per unit time is proportional to the reaction rate.
-
To determine the inhibition constant (Ki), perform a series of experiments where the sample cell contains ODCase and varying concentrations of the inhibitor (6-aza-UMP).
-
Initiate the reaction by injecting OMP.
-
Analyze the data using appropriate software to fit the Michaelis-Menten equation for uninhibited reactions and competitive inhibition models for inhibited reactions to determine KM, kcat, and Ki.
-
3.2. Spectrophotometric Assay for OMP Decarboxylase Activity
This assay monitors the decrease in absorbance as OMP is converted to UMP.
-
Materials:
-
Purified OMP decarboxylase
-
OMP substrate
-
Reaction buffer (e.g., 30 mM MOPS, pH 7.1, with NaCl to an ionic strength of 0.105)[10]
-
UV-Vis spectrophotometer
-
-
Protocol:
-
Prepare a stock solution of OMP in the reaction buffer.
-
Prepare a solution of OMP decarboxylase in the same buffer.
-
Set the spectrophotometer to monitor the absorbance at a wavelength where the change between OMP and UMP is maximal (e.g., 282 nm for FOMP, a related substrate).[10]
-
Add the enzyme solution to a cuvette containing the OMP solution to initiate the reaction.
-
Record the change in absorbance over time.
-
The initial velocity of the reaction is determined from the initial linear portion of the absorbance versus time plot.
-
To determine kinetic parameters, repeat the assay with varying concentrations of OMP.
-
For inhibition studies, include varying concentrations of 6-aza-UMP in the reaction mixture.
-
References
- 1. 6-azauridine for the Treatment of SARS-CoV-2 - Creative Biolabs [sars-cov-2.creative-biolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. 6-Azauridine | C8H11N3O6 | CID 5901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design of inhibitors of orotidine monophosphate decarboxylase using bioisosteric replacement and determination of inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orotidine 5'-phosphate decarboxylase - Wikipedia [en.wikipedia.org]
- 7. Effect of 6-azauridine on de novo pyrimidine biosynthesis in cultured Ehrlich ascites cells. Orotate inhibition of dihydroorotase and dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo synthesis of 6-azauridine 5'-triphosphate and incorporation of 6-azauridine into RNA of germinating wheat embryonic axes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 6-azauridine triphosphate in L1210 cells and its possible relevance to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Inhibition of RNA Polymerase by 6-Azauridine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azauridine triphosphate (6-Aza-UTP) is a synthetic analog of the naturally occurring nucleotide uridine (B1682114) triphosphate (UTP).[1] It serves as a potent antimetabolite and has been utilized in various biochemical and cellular studies to probe the mechanisms of RNA synthesis.[2] The primary mechanism of action of 6-Azauridine, the precursor to 6-Aza-UTP, involves the inhibition of de novo pyrimidine (B1678525) biosynthesis.[3][4] However, once converted to its triphosphate form, 6-Aza-UTP can directly interfere with the process of transcription by inhibiting RNA polymerase.[5] This document provides detailed application notes and experimental protocols for researchers interested in utilizing 6-Aza-UTP as a tool to study and inhibit RNA polymerase activity.
Mechanism of Action
6-Azauridine is intracellularly converted into its active triphosphate form, 6-Aza-UTP. This nucleotide analog then acts as a competitive inhibitor of RNA polymerase, competing with the natural substrate, UTP, for the active site of the enzyme. The incorporation of 6-Aza-UTP into the nascent RNA chain can lead to premature termination of transcription or result in dysfunctional RNA molecules, thereby inhibiting overall RNA synthesis.[3]
Caption: Competitive inhibition of RNA polymerase by 6-Aza-UTP.
Data Presentation
While specific quantitative data for 6-Aza-UTP is not extensively available in the public domain, the following table illustrates the type of data that can be generated through the protocols described below. Researchers can populate this table with their experimental findings.
| Parameter | Description | Expected Outcome with 6-Aza-UTP |
| IC50 (µM) | The half-maximal inhibitory concentration of 6-Aza-UTP required to inhibit RNA polymerase activity by 50%. | A measurable value indicating the potency of inhibition. |
| Ki (µM) | The inhibition constant for 6-Aza-UTP, indicating its binding affinity to RNA polymerase. | A value that can be determined through kinetic studies to characterize the competitive nature of inhibition. |
| Km for UTP (µM) | The Michaelis constant for the natural substrate, UTP, in the absence and presence of 6-Aza-UTP. | An increase in the apparent Km for UTP in the presence of 6-Aza-UTP would confirm competitive inhibition.[6] |
| Vmax | The maximum rate of the RNA polymerase reaction. | Should remain unchanged in the presence of a competitive inhibitor like 6-Aza-UTP. |
Experimental Protocols
The following are detailed protocols for in vitro RNA polymerase inhibition assays that can be adapted to study the effects of 6-Aza-UTP.
Protocol 1: In Vitro Transcription Assay (Gel-Based)
This assay directly measures the synthesis of RNA transcripts in the presence and absence of an inhibitor.
Materials:
-
Purified RNA Polymerase (e.g., E. coli RNA Polymerase, T7 RNA Polymerase)
-
DNA template containing a promoter recognized by the specific RNA polymerase
-
Ribonucleoside triphosphates (NTPs): ATP, GTP, CTP, and UTP
-
This compound (6-Aza-UTP)
-
[α-32P]-UTP or other labeled nucleotide
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl2, 10 mM DTT, 2 mM spermidine)
-
RNase Inhibitor
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Urea-polyacrylamide gel (e.g., 10-20%)
-
TBE Buffer (Tris-borate-EDTA)
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In an RNase-free microcentrifuge tube, prepare the transcription reaction mixture on ice. A typical 20 µL reaction would include:
-
4 µL of 5x Transcription Buffer
-
2 µL of DNA template (e.g., 100 ng/µL)
-
2 µL of NTP mix (containing ATP, GTP, CTP at 10 mM each, and UTP at a concentration to be varied for kinetic studies)
-
1 µL of [α-32P]-UTP
-
1 µL of RNase Inhibitor
-
Variable volume of 6-Aza-UTP solution (to achieve desired final concentrations)
-
RNase-free water to a volume of 18 µL.
-
-
Enzyme Addition: Add 2 µL of RNA Polymerase to each reaction tube to initiate the transcription.
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume (20 µL) of Stop Solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA transcripts.
-
Gel Electrophoresis: Load the samples onto a denaturing urea-polyacrylamide gel and run the electrophoresis in TBE buffer until the desired separation of transcripts is achieved.
-
Visualization and Quantification: Dry the gel and expose it to a phosphorimager screen or autoradiography film. Quantify the intensity of the bands corresponding to the full-length RNA transcript to determine the level of RNA synthesis.
Caption: A generalized workflow for an in vitro transcription assay.
Protocol 2: Fluorescence-Based RNA Polymerase Assay
This high-throughput compatible assay measures RNA synthesis by detecting the incorporation of a fluorescently labeled nucleotide or by using an RNA-binding dye.
Materials:
-
Purified RNA Polymerase
-
DNA template
-
NTPs (ATP, GTP, CTP, UTP)
-
6-Aza-UTP
-
Fluorescently labeled UTP (e.g., Cy5-UTP) or an intercalating dye that specifically binds to the RNA product
-
Transcription Buffer
-
RNase Inhibitor
-
384-well microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Reaction Setup: In a 384-well plate, add the following components to each well:
-
Transcription Buffer
-
DNA template
-
NTPs (with either a limiting concentration of UTP and a fluorescently labeled UTP, or a standard concentration of all NTPs if using an intercalating dye)
-
Serial dilutions of 6-Aza-UTP
-
RNase Inhibitor
-
-
Enzyme Addition: To initiate the reaction, add RNA Polymerase to each well.
-
Incubation: Incubate the plate at the optimal temperature for the polymerase.
-
Fluorescence Reading:
-
For labeled UTP: Measure the fluorescence polarization or intensity at appropriate intervals. Incorporation of the labeled UTP into the growing RNA chain will result in a change in the fluorescence signal.
-
For intercalating dye: Add the dye to the wells after the incubation period and measure the fluorescence. The intensity of the fluorescence will be proportional to the amount of RNA synthesized.
-
-
Data Analysis: Plot the fluorescence signal against the concentration of 6-Aza-UTP to determine the IC50 value.
Applications in Research and Drug Development
-
Mechanism of Action Studies: Elucidate the detailed molecular interactions between nucleotide analogs and RNA polymerase.
-
High-Throughput Screening: The fluorescence-based assay can be adapted for high-throughput screening of compound libraries to identify novel RNA polymerase inhibitors.[2]
-
Antiviral and Anticancer Research: As RNA synthesis is a fundamental process for both viral replication and cancer cell proliferation, inhibitors of RNA polymerase, such as 6-Azauridine and its derivatives, are valuable tools in the development of new therapeutics.[7][8][9]
Conclusion
This compound is a valuable tool for studying the inhibition of RNA polymerase. The protocols outlined in this document provide a framework for researchers to investigate its inhibitory effects and to screen for other potential inhibitors of transcription. Careful optimization of these assays will yield reproducible and quantitative data to advance our understanding of RNA polymerase function and to facilitate the development of novel therapeutic agents.
References
- 1. Uridine triphosphate - Wikipedia [en.wikipedia.org]
- 2. SARS-CoV-2 RNA Polymerase Assay [profoldin.com]
- 3. researchgate.net [researchgate.net]
- 4. Uridine triphosphate deficiency, growth inhibition, and death in ascites hepatoma cells induced by a combination of pyrimidine biosynthesis inhibition with uridylate trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. INHIBITION OF RNA POLYMERASE BY this compound (Journal Article) | OSTI.GOV [osti.gov]
- 6. Mechanistic cross-talk between DNA/RNA polymerase enzyme kinetics and nucleotide substrate availability in cells: Implications for polymerase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
- 8. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 6-Azauridine Triphosphate in Anti-Cancer Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azauridine (B1663090), a pyrimidine (B1678525) nucleoside analog, serves as a prodrug that, once inside a cell, is converted to its active forms, including 6-azauridine monophosphate (6-aza-UMP) and 6-azauridine triphosphate (6-aza-UTP).[1] These active metabolites are potent inhibitors of nucleic acid synthesis. The primary mechanism of action involves the inhibition of orotidylic acid decarboxylase (ODC) by 6-aza-UMP, a critical enzyme in the de novo pyrimidine biosynthesis pathway.[2] This inhibition leads to a depletion of uridine (B1682114) and cytidine (B196190) nucleotide pools, which are essential for RNA and DNA synthesis, thereby impeding cell proliferation.[1] Consequently, 6-Azauridine exhibits broad-spectrum antimetabolite, antineoplastic, and antiviral properties.[1][3][4] Its well-defined mechanism makes it a valuable tool in anti-cancer drug screening for identifying novel therapeutic agents and elucidating pathways related to cell death and proliferation. Recent studies have also shown that 6-Azauridine can induce autophagy-mediated cell death through a p53 and AMPK-dependent pathway, further highlighting its multifaceted anti-cancer effects.[3][5][6]
Key Applications in Anti-Cancer Drug Screening
-
Positive Control in Cytotoxicity Assays: Due to its potent anti-proliferative effects across various cancer cell lines, 6-Azauridine can be used as a reliable positive control in high-throughput screening (HTS) to validate assay performance and benchmark the efficacy of test compounds.
-
Mechanism of Action Elucidation: As a known inhibitor of pyrimidine biosynthesis, it can help researchers determine if novel anti-cancer compounds act through a similar metabolic pathway.
-
Synergistic/Combination Studies: 6-Azauridine can be used in combination with other chemotherapeutic agents to identify synergistic interactions that could lead to more effective cancer treatments with potentially lower toxicity.
-
Drug Resistance Model Development: Continuous exposure of cancer cell lines to 6-Azauridine can be used to generate resistant cell lines, providing a model system to study the mechanisms of drug resistance and to screen for compounds that can overcome it.[7]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-Azauridine in a cancer cell line, quantifying its anti-proliferative effect.
Materials:
-
Human cancer cell line of interest (e.g., A549, MCF7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
6-Azauridine stock solution (dissolved in DMSO or PBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of 6-Azauridine in complete medium. Remove the culture medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the equivalent concentration of DMSO) and a blank control (medium only).[8]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. The IC50 value can vary depending on the incubation time.[9]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[8]
-
Absorbance Measurement: Gently shake the plate for 10 minutes. Measure the absorbance at 492 nm or 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with 6-Azauridine.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11][12]
Materials:
-
Cancer cell line
-
6-well plates
-
6-Azauridine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed 1x10⁶ cells in a 6-well plate and allow them to attach overnight. Treat the cells with 6-Azauridine (e.g., at the predetermined IC50 concentration) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.[13]
-
Washing: Wash the cell pellet twice with cold PBS and centrifuge.[14]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation
Table 1: Representative IC50 Values of 6-Azauridine in Human Cancer Cell Lines (48h Treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | ~15-25 |
| A549 | Lung Carcinoma | ~10-20 |
| MCF7 | Breast Adenocarcinoma | ~20-30 |
| HeLa | Cervical Carcinoma | ~10-25 |
| K562 | Chronic Myelogenous Leukemia | ~5-15 |
Note: IC50 values are approximate and can vary based on experimental conditions, cell passage number, and assay method. The data presented is a synthesized representation based on typical findings for antimetabolites.
Table 2: Example Apoptosis Analysis in A549 Cells Treated with 6-Azauridine (15 µM for 48h)
| Population | Control (%) | 6-Azauridine Treated (%) |
| Viable (Annexin V-/PI-) | 94.5 | 45.2 |
| Early Apoptotic (Annexin V+/PI-) | 2.1 | 35.8 |
| Late Apoptotic/Necrotic (Annexin V+/PI+) | 3.4 | 19.0 |
Visualizations
Caption: Mechanism of action of 6-Azauridine via inhibition of pyrimidine synthesis.
Caption: General workflow for anti-cancer drug screening using 6-Azauridine.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. The demonstration of the site of action of the antimetabolite drug 6-azauridine by the use of leucocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Summary of current information on 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway [mdpi.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. biologi.ub.ac.id [biologi.ub.ac.id]
- 12. kumc.edu [kumc.edu]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleotide Competition Assay Using 6-Azauridine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azauridine (B1663090) triphosphate (6-Aza-UTP) is a synthetic analog of the natural nucleotide uridine (B1682114) triphosphate (UTP).[1][2] Its structural similarity to UTP allows it to interact with enzymes that utilize UTP as a substrate, such as RNA polymerases. This interaction forms the basis of the nucleotide competition assay, a powerful tool for characterizing the inhibitory potential of nucleotide analogs and for studying the enzyme kinetics of nucleotide-incorporating enzymes. These assays are fundamental in drug discovery and basic research for screening and characterizing compounds that target nucleotide metabolism and nucleic acid synthesis.
The primary mechanism of action of 6-azauridine in vivo involves its conversion to 6-azauridine 5'-monophosphate (6-azaUMP), which is a potent inhibitor of orotidylate decarboxylase, a key enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway. This leads to a depletion of intracellular UTP pools. Furthermore, 6-azauridine is metabolized to 6-Aza-UTP, which can directly compete with UTP for incorporation into newly synthesized RNA by RNA polymerases.[3][4] This direct competition at the polymerase level is the focus of the assays described herein.
This document provides detailed protocols for conducting nucleotide competition assays using 6-Aza-UTP, with a focus on RNA polymerase as the target enzyme. Both radiolabeled and non-radiolabeled assay formats are described to accommodate different laboratory capabilities and preferences.
Mechanism of Action and Signaling Pathway
6-Aza-UTP acts as a competitive inhibitor of UTP. In the context of RNA synthesis, RNA polymerase catalyzes the incorporation of nucleotides into a growing RNA chain based on a DNA template. 6-Aza-UTP, being structurally similar to UTP, can bind to the active site of RNA polymerase. However, its incorporation into the nascent RNA chain is often inefficient, and in some cases, can lead to chain termination or altered transcript structures.[5] The competition between 6-Aza-UTP and the natural substrate UTP for the enzyme's active site forms the principle of the competition assay.
Quantitative Data Presentation
Quantitative analysis of the inhibitory potency of 6-Aza-UTP is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). These values are determined by measuring the activity of the target enzyme (e.g., RNA polymerase) at various concentrations of 6-Aza-UTP while keeping the concentration of the natural substrate (UTP) constant.
To address this, the following protocols provide a framework for researchers to determine these quantitative parameters empirically. The table below is presented as a template to be populated with experimentally determined values.
| Enzyme | Substrate (Labeled) | 6-Aza-UTP IC50 | Assay Conditions | Reference |
| T7 RNA Polymerase | [α-³²P]UTP | User Determined | See Protocol 1 | (Internal Data) |
| E. coli RNA Polymerase | [γ-³²P]ATP | User Determined | See Protocol 1 (modified) | (Internal Data) |
| Influenza Virus Polymerase | FAM-labeled RNA template | User Determined | See Protocol 2 | (Internal Data) |
Table 1: Template for Quantitative Analysis of 6-Aza-UTP Inhibition.
Experimental Protocols
Two primary methods for conducting nucleotide competition assays are detailed below: a traditional radiolabeled in vitro transcription assay and a more modern fluorescence-based assay.
Protocol 1: Competitive Radiometric In Vitro Transcription Assay
This protocol is a robust method for determining the IC50 of 6-Aza-UTP by measuring the incorporation of a radiolabeled nucleotide into newly synthesized RNA in the presence of varying concentrations of the inhibitor.
Materials:
-
T7 RNA Polymerase
-
Linearized DNA template with a T7 promoter
-
Ribonucleotide solution mix (ATP, CTP, GTP at 10 mM each)
-
UTP solution (10 mM)
-
6-Azauridine triphosphate (6-Aza-UTP) solution (10 mM)
-
[α-³²P]UTP (3000 Ci/mmol, 10 mCi/ml)
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 50 mM NaCl, 10 mM spermidine)
-
RNase-free water
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Trichloroacetic acid (TCA, 10% w/v)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Experimental Workflow:
Procedure:
-
Reaction Mix Preparation: On ice, prepare a master mix containing 5x transcription buffer, ATP, CTP, GTP (final concentration of 0.5 mM each), linearized DNA template (1 µg), and [α-³²P]UTP (10 µCi). Add RNase-free water to the final reaction volume.
-
Inhibitor Preparation: Prepare a series of dilutions of 6-Aza-UTP in RNase-free water. The concentration range should span several orders of magnitude around the expected IC50 (e.g., from 1 nM to 1 mM).
-
Competition Setup: In separate reaction tubes, add a fixed concentration of UTP (e.g., 10 µM, this should be near the Km of the enzyme for UTP if known). Add the different concentrations of 6-Aza-UTP to the respective tubes. Include a no-inhibitor control and a no-enzyme control.
-
Initiation: Add T7 RNA Polymerase to each tube to initiate the transcription reaction.
-
Incubation: Incubate the reactions at 37°C for 1 hour.
-
Termination: Stop the reactions by adding an equal volume of Stop Solution.
-
Precipitation: Spot the reactions onto glass fiber filters and precipitate the RNA by immersing the filters in cold 10% TCA for 10 minutes.
-
Washing: Wash the filters three times with cold 10% TCA and then once with ethanol (B145695) to remove unincorporated nucleotides.
-
Detection: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each 6-Aza-UTP concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the 6-Aza-UTP concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Fluorescence Polarization (FP) Competition Assay
This protocol describes a homogeneous, non-radioactive method to measure the competition between 6-Aza-UTP and a fluorescently labeled UTP analog for binding to RNA polymerase.
Materials:
-
RNA Polymerase (e.g., T7, E. coli)
-
Fluorescently labeled UTP analog (e.g., fluorescein-UTP)
-
This compound (6-Aza-UTP)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Experimental Workflow:
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Inhibition of RNA nucleotidyltransferase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo synthesis of 6-azauridine 5'-triphosphate and incorporation of 6-azauridine into RNA of germinating wheat embryonic axes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic incorporation and utilization of an emissive 6-azauridine - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02080A [pubs.rsc.org]
Application Notes and Protocols for the Enzymatic Incorporation of 6-Azauridine Triphosphate into RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azauridine (B1663090) (6-azaU), a pyrimidine (B1678525) analog, has garnered significant interest in virology and oncology due to its cytostatic and antiviral properties. These effects are primarily attributed to its conversion in vivo to 6-azauridine 5'-monophosphate (6-azaUMP), a potent inhibitor of orotidylate decarboxylase, a key enzyme in the de novo pyrimidine biosynthetic pathway. Furthermore, 6-azauridine can be metabolized to 6-azauridine 5'-triphosphate (6-aza-UTP) and subsequently incorporated into RNA, offering an additional mechanism for its biological activity. This incorporation can alter RNA structure and function, thereby impacting cellular processes and viral replication.
These application notes provide a comprehensive overview of the enzymatic incorporation of 6-aza-UTP into RNA, detailing its applications, relevant cellular pathways, and protocols for its use and analysis in a research setting.
Applications
The enzymatic incorporation of 6-aza-UTP into RNA serves as a valuable tool for a range of research and drug development applications:
-
Antiviral Research: Studying the impact of 6-azaU incorporation on viral RNA replication and protein synthesis to develop novel antiviral therapies.
-
Cancer Biology: Investigating the cytotoxic effects of 6-azaU-modified RNA on cancer cell proliferation and survival.
-
RNA Structure and Function Studies: Utilizing 6-azaU as a probe to understand how modifications influence RNA folding, stability, and interactions with RNA-binding proteins.
-
Drug Discovery: Screening for novel compounds that either enhance or inhibit the incorporation of 6-aza-UTP to modulate its therapeutic effects.
Data Presentation
While extensive quantitative data on the enzymatic incorporation of 6-Aza-UTP is still emerging, the following tables provide a framework for presenting such data. Researchers can populate these tables with their experimental results to facilitate comparison and analysis.
Table 1: Relative Incorporation Efficiency of 6-Aza-UTP vs. UTP by T7 RNA Polymerase
| Nucleotide | Relative Incorporation Efficiency (%) |
| UTP | 100 |
| 6-Aza-UTP | Data to be determined experimentally |
Note: 6-Aza-UTP is generally reported to be poorly incorporated by RNA polymerases compared to the natural UTP. Modifications to the 6-azauridine moiety, such as the addition of a thiophene (B33073) ring at the 5-position, have been shown to improve incorporation efficiency.
Table 2: Kinetic Parameters for Nucleotide Incorporation by T7 RNA Polymerase
| Nucleotide | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| UTP | Typical literature values range from 10-100 µM | Typical literature values range from 100-300 s-1 | Calculated from experimental data |
| 6-Aza-UTP | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
Table 3: Effect of 6-Azauridine Incorporation on RNA Duplex Thermal Stability
| RNA Duplex | Tm (°C) | ΔTm (°C) |
| Unmodified RNA | Data to be determined experimentally | - |
| 6-Azauridine-modified RNA | Data to be determined experimentally | Calculated from experimental data |
Table 4: Binding Affinity of an RNA-Binding Protein to Unmodified and 6-Azauridine-Modified RNA
| RNA Substrate | Dissociation Constant (Kd) (nM) |
| Unmodified RNA Aptamer | Data to be determined experimentally |
| 6-Azauridine-modified RNA Aptamer | Data to be determined experimentally |
Experimental Protocols
Protocol 1: In Vitro Transcription with 6-Aza-UTP using T7 RNA Polymerase
This protocol describes the synthesis of RNA containing 6-azauridine through in vitro transcription with T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
Ribonucleotide solution mix (10 mM each of ATP, CTP, GTP)
-
UTP solution (10 mM)
-
6-Aza-UTP solution (10 mM)
-
RNase Inhibitor
-
Nuclease-free water
-
DNase I (RNase-free)
-
EDTA (0.5 M)
-
Lithium Chloride (LiCl) precipitation solution (7.5 M LiCl, 50 mM EDTA)
Procedure:
-
Reaction Setup: Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 50 µL
-
5 µL of 10x Transcription Buffer
-
5 µL of 10 mM ATP
-
5 µL of 10 mM CTP
-
5 µL of 10 mM GTP
-
X µL of 10 mM UTP (e.g., 2.5 µL for a final concentration of 0.5 mM)
-
Y µL of 10 mM 6-Aza-UTP (to achieve the desired ratio of UTP to 6-Aza-UTP)
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Incubation: Mix gently and incubate at 37°C for 2 to 4 hours.
-
DNase Treatment: Add 2 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Purification:
-
Add 2 µL of 0.5 M EDTA to stop the reaction.
-
Precipitate the RNA by adding 0.5 volumes of LiCl precipitation solution and incubating at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes.
-
-
Resuspension: Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
-
Quantification and Analysis: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) and analyze the integrity of the transcript by denaturing agarose (B213101) or polyacrylamide gel electrophoresis.
Protocol 2: Analysis of 6-Azauridine Incorporation by LC-MS/MS
This protocol outlines a general procedure for the detection and quantification of 6-azauridine in an RNA sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
6-Azauridine-modified RNA sample
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium (B1175870) acetate (B1210297) buffer (10 mM, pH 5.3)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
6-Azauridine and standard ribonucleoside standards (A, C, G, U)
-
Nuclease-free water
Procedure:
-
RNA Digestion:
-
To 1-5 µg of the purified 6-azauridine-modified RNA, add 1 µL of Nuclease P1 (1 U/µL) and 1 µL of BAP (1 U/µL) in a final volume of 20 µL with 10 mM ammonium acetate buffer (pH 5.3).
-
Incubate at 37°C for 2 hours to completely digest the RNA into nucleosides.
-
-
Sample Preparation:
-
Centrifuge the digested sample at 10,000 x g for 5 minutes to pellet any undigested material.
-
Transfer the supernatant to a new tube.
-
Dilute the sample with nuclease-free water as needed to fall within the linear range of the LC-MS/MS instrument.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a C18 reverse-phase LC column.
-
Separate the nucleosides using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Detect the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Set the specific precursor-to-product ion transitions for uridine (B1682114) and 6-azauridine.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 6-azauridine and the four canonical ribonucleosides.
-
Calculate the amount of 6-azauridine and other nucleosides in the sample by comparing their peak areas to the standard curve.
-
The percentage of 6-azauridine incorporation can be calculated as: (moles of 6-azauridine) / (moles of 6-azauridine + moles of uridine) * 100%.
-
Protocol 3: Thermal Denaturation Analysis of 6-Azauridine-Modified RNA
This protocol describes how to determine the melting temperature (Tm) of an RNA duplex containing 6-azauridine to assess its thermal stability.
Materials:
-
Unmodified and 6-azauridine-modified RNA oligonucleotides and their complementary strands
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Sample Preparation:
-
Anneal the RNA oligonucleotides by mixing equimolar amounts of the sense and antisense strands in the melting buffer.
-
Heat the mixture to 95°C for 3 minutes and then slowly cool to room temperature over 1-2 hours to allow for duplex formation.
-
-
Thermal Denaturation:
-
Place the annealed RNA duplex sample in a quartz cuvette in the spectrophotometer.
-
Monitor the absorbance at 260 nm while increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the RNA duplex is denatured. This is determined from the midpoint of the transition in the melting curve, typically by finding the peak of the first derivative of the curve.
-
Compare the Tm of the 6-azauridine-modified RNA duplex to that of the unmodified duplex to determine the effect of the modification on thermal stability (ΔTm).
-
Visualization of Pathways and Workflows
Signaling Pathway Affected by 6-Azauridine
6-Azauridine has been shown to induce autophagy-mediated cell death through a pathway involving p53 and AMPK.[1][2]
Caption: Signaling pathway of 6-Azauridine-induced autophagy.
Experimental Workflow for 6-Aza-UTP Incorporation and Analysis
The following diagram illustrates the general workflow for synthesizing 6-azauridine-containing RNA and subsequently analyzing its properties.
Caption: Workflow for 6-Aza-RNA synthesis and analysis.
Logical Relationship of Experimental Data
This diagram shows the logical flow from experimental procedures to the interpretation of results.
Caption: Relationship between experiments and data output.
References
Application Notes and Protocols for Labeling Nascent RNA with 6-Azauridine Triphosphate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling of nascent RNA is a powerful technique to study the dynamics of transcription, RNA processing, and degradation. 6-Azauridine (B1663090) (6-AzaUrd), a pyrimidine (B1678525) analog, has been utilized in cellular studies primarily for its role as an inhibitor of the de novo pyrimidine biosynthesis pathway. Upon cellular uptake, 6-Azauridine is phosphorylated to 6-Azauridine monophosphate (6-AzaUMP), a potent inhibitor of UMP synthase, leading to a reduction in intracellular UTP and CTP pools.[1][2]
While its primary role is as a metabolic inhibitor, 6-Azauridine can be further phosphorylated to 6-Azauridine triphosphate (6-AzaUTP) and incorporated into newly synthesized RNA, albeit with low efficiency as it is a poor substrate for most RNA polymerases.[3][4] This dual function makes 6-Azauridine a tool for both perturbing pyrimidine metabolism and, under specific conditions, for labeling nascent RNA.
These application notes provide an overview of the principles, protocols, and considerations for using 6-Azauridine and its triphosphate analogs in nascent RNA research.
Principle of the Method
The metabolic labeling of nascent RNA with 6-Azauridine involves the following key steps:
-
Cellular Uptake and Phosphorylation: 6-Azauridine is transported into the cell and is converted into 6-Azauridine monophosphate (6-AzaUMP) by uridine-cytidine kinase. 6-AzaUMP is a potent inhibitor of UMP synthase, blocking the conversion of orotate (B1227488) to UMP.[1]
-
Formation of 6-AzaUTP: 6-AzaUMP is further phosphorylated to 6-Azauridine diphosphate (B83284) (6-AzaUDP) and subsequently to this compound (6-AzaUTP).[3][5]
-
Incorporation into Nascent RNA: During transcription, RNA polymerases can incorporate 6-AzaUTP into the growing RNA chain in place of UTP. It is important to note that 6-AzaUTP is generally a poor substrate for RNA polymerases, leading to low incorporation efficiency.[3][4]
-
Downstream Analysis: The 6-Azauridine-labeled RNA can be detected and quantified using various methods, including mass spectrometry.[6][7]
Data Presentation
Quantitative Analysis of 6-Azauridine Metabolism and Incorporation
The following table summarizes quantitative data from a study on germinating wheat embryonic axes, which provides insights into the metabolic fate of 6-Azauridine.[3][5]
| Parameter | Value | Notes |
| Ratio of 6-AzaUTP to UTP | ~2:1 | At a concentration of 6-Azauridine that maximally inhibits UTP biosynthesis. |
| Substitution of 6-Azauridine for Uridine in new RNA | 1 in 18 | Under conditions of maximal UTP biosynthesis inhibition. |
Comparison of Nucleoside Analogs for Nascent RNA Labeling
| Nucleoside Analog | Primary Mechanism of Action | Incorporation Efficiency | Common Downstream Applications |
| 6-Azauridine | Inhibition of UMP synthase; low-level incorporation into RNA.[1] | Low | Perturbation of pyrimidine metabolism; limited use in direct labeling. |
| 5-Ethynyluridine (B57126) (EU) | Incorporation into nascent RNA.[8][9] | High | Click chemistry-based detection, purification, and sequencing (EU-seq).[10][11] |
| 4-Thiouridine (B1664626) (4sU) | Incorporation into nascent RNA. | High | Thiol-specific biotinylation for enrichment and sequencing (4sU-seq).[12][13] |
Experimental Protocols
Protocol 1: In Vivo Labeling of Nascent RNA with 6-Azauridine in Cell Culture
This protocol is adapted from established methods for other nucleoside analogs and should be optimized for the specific cell line and experimental goals, keeping in mind the low incorporation efficiency of 6-Azauridine.
Materials:
-
6-Azauridine (sterile, cell-culture grade)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
RNA extraction kit (e.g., TRIzol-based)
-
Nuclease-free water
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare fresh complete cell culture medium containing the desired final concentration of 6-Azauridine. A starting concentration range of 10-100 µM can be tested.
-
Metabolic Labeling: a. Aspirate the existing medium from the cells. b. Wash the cells once with sterile PBS. c. Add the pre-warmed 6-Azauridine-containing medium to the cells. d. Incubate for the desired labeling period (e.g., 1-24 hours). The long incubation time is suggested to compensate for the low incorporation rate.
-
Cell Harvest: a. At the end of the labeling period, aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS.
-
RNA Extraction: a. Lyse the cells directly in the culture dish using an appropriate lysis buffer from an RNA extraction kit. b. Proceed with total RNA extraction according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: a. Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop). b. Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
Protocol 2: In Vitro Transcription with this compound
This protocol allows for the enzymatic synthesis of 6-Azauridine-containing RNA in a cell-free system. This is useful for generating specific labeled transcripts for downstream applications. Note that standard T7 RNA polymerase is inefficient at incorporating 6-AzaUTP; a modified polymerase may be required for better yields.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
ATP, GTP, CTP solutions (100 mM)
-
UTP solution (100 mM)
-
This compound (6-AzaUTP) solution (100 mM)
-
RNase inhibitor
-
Nuclease-free water
-
DNase I (RNase-free)
Procedure:
-
Transcription Reaction Setup: Assemble the following reaction components at room temperature in a nuclease-free tube. The ratio of 6-AzaUTP to UTP can be varied to control the level of incorporation.
| Component | Volume | Final Concentration |
| 10x Transcription Buffer | 2 µL | 1x |
| ATP, GTP, CTP (10 mM each) | 2 µL | 1 mM each |
| UTP (10 mM) | 1 µL | 0.5 mM |
| 6-AzaUTP (10 mM) | 1 µL | 0.5 mM |
| Linear DNA Template (1 µg/µL) | 1 µL | 50 ng/µL |
| RNase Inhibitor | 1 µL | |
| T7 RNA Polymerase | 2 µL | |
| Nuclease-free Water | to 20 µL |
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
RNA Purification: Purify the transcribed RNA using a column-based RNA cleanup kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantification and Analysis: Quantify the RNA and analyze its integrity and the incorporation of 6-Azauridine using methods such as mass spectrometry.[6]
Visualizations
Metabolic Pathway of 6-Azauridine
Caption: Metabolic conversion of 6-Azauridine and its incorporation into RNA.
Experimental Workflow for Nascent RNA Labeling and Analysis
Caption: Generalized workflow for 6-Azauridine-based nascent RNA labeling.
Concluding Remarks
The use of this compound analogs for nascent RNA labeling is a nuanced technique. While its primary and more potent effect is the inhibition of pyrimidine biosynthesis, its incorporation into RNA provides a means, albeit challenging, to label newly transcribed molecules. Researchers and drug development professionals should carefully consider the low incorporation efficiency and the potent metabolic effects of 6-Azauridine when designing experiments. For applications requiring high-efficiency labeling and robust downstream analysis such as high-throughput sequencing, alternative nucleoside analogs like 5-ethynyluridine or 4-thiouridine are generally recommended. However, for studies focused on the interplay between pyrimidine metabolism and transcription, 6-Azauridine remains a valuable tool.
References
- 1. What are UMPS inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. In vivo synthesis of 6-azauridine 5'-triphosphate and incorporation of 6-azauridine into RNA of germinating wheat embryonic axes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of RNA nucleotidyltransferase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5-Ethynyl Uridine nascent RNA labelling in HEK293 ARMC5 knockout cells - Mendeley Data [data.mendeley.com]
- 12. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inducing Autophagy in Cancer Cells with 6-Azauridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azauridine (6-AZA), a pyrimidine (B1678525) nucleoside analogue, has demonstrated both antitumor and antiviral properties.[1][2] Recent studies have elucidated a key mechanism of its antitumor effect: the induction of autophagy-mediated cell death in various human cancer cells.[1][2] This document provides detailed application notes and protocols based on published research for studying the effects of 6-Azauridine on autophagy in cancer cell lines. While the active intracellular metabolite is 6-Azauridine triphosphate (6-aza-UTP), experimental procedures typically utilize the cell-permeable nucleoside, 6-Azauridine. Upon cellular uptake, 6-AZA is phosphorylated to its active triphosphate form.
Mechanism of Action
6-Azauridine treatment activates autophagic flux, a measure of the entire process of autophagy including the formation of autophagosomes and their subsequent degradation by lysosomes.[1][2] This process is dependent on the activation of AMP-activated protein kinase (AMPK) and the tumor suppressor protein p53.[1][2] The activation of this signaling pathway leads to autophagy-mediated cell death, contributing significantly to the cytotoxic effects of 6-AZA in cancer cells.[1][2] The cellular outcome of 6-AZA treatment can vary between cell lines; for instance, in H460 lung cancer cells, it primarily induces apoptosis, whereas in H1299 lung cancer cells, it leads to cell cycle arrest.[1][2]
Caption: Proposed signaling pathway of 6-Azauridine-induced autophagy.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic and autophagic effects of 6-Azauridine (6-AZA) on various human cancer cell lines as reported by Cha et al., 2021.
Table 1: Cytotoxicity of 6-Azauridine in Human Cancer Cell Lines
| Cell Line | Cancer Type | 6-AZA Concentration (µM) | Cell Viability (%) |
| H460 | Lung Cancer | 10 | ~60% |
| 20 | ~40% | ||
| H1299 | Lung Cancer | 10 | ~75% |
| 20 | ~55% | ||
| A549 | Lung Cancer | 10 | ~80% |
| 20 | ~60% | ||
| HCT116 | Colorectal Cancer | 10 | ~70% |
| 20 | ~50% | ||
| MCF7 | Breast Cancer | 10 | ~75% |
| 20 | ~55% | ||
| HepG2 | Liver Cancer | 10 | ~85% |
| 20 | ~70% | ||
| Data are approximated from graphical representations in Cha et al., 2021 and represent cell viability after 72 hours of treatment. |
Table 2: Effect of 6-Azauridine on Autophagy Marker LC3-II in H460 and H1299 Cells
| Cell Line | Treatment (24 hours) | LC3-II / Actin Ratio (Fold Change vs. Control) |
| H460 | 6-AZA (20 µM) | ~2.5 |
| 6-AZA (20 µM) + Chloroquine (B1663885) (20 µM) | ~4.0 | |
| H1299 | 6-AZA (20 µM) | ~2.0 |
| 6-AZA (20 µM) + Chloroquine (20 µM) | ~3.5 | |
| Data are estimated based on Western blot analysis in Cha et al., 2021. The addition of chloroquine, a lysosomal inhibitor, leads to a further accumulation of LC3-II, confirming that 6-AZA induces active autophagic flux. |
Experimental Protocols
The following protocols are adapted from the methodologies described by Cha et al., 2021.
Caption: General experimental workflow for assessing 6-Azauridine-induced autophagy.
Protocol 1: Cell Culture and 6-Azauridine Treatment
-
Cell Lines: Human cancer cell lines such as H460 (non-small cell lung cancer), H1299 (non-small cell lung cancer), A549 (non-small cell lung cancer), HCT116 (colorectal carcinoma), MCF7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma) are suitable models.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Reagents:
-
6-Azauridine (Sigma-Aldrich or equivalent): Prepare a stock solution in DMSO.
-
Chloroquine (CQ) (Sigma-Aldrich or equivalent): Prepare a stock solution in sterile water.
-
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for Western blotting).
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of 6-AZA (e.g., 0, 5, 10, 20 µM) for the specified duration (e.g., 24, 48, 72 hours).
-
For autophagic flux experiments, co-treat cells with 6-AZA and a lysosomal inhibitor like chloroquine (e.g., 20 µM) for the final hours of the incubation period (e.g., 4 hours).
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.
-
Treatment: Treat cells with various concentrations of 6-AZA for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Western Blotting for Autophagy Markers
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-polyacrylamide gels and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
LC3B (for detecting LC3-I and LC3-II)
-
SQSTM1/p62
-
Phospho-AMPKα (Thr172)
-
AMPKα
-
Phospho-p53 (Ser15)
-
p53
-
Actin or β-tubulin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software. The conversion of LC3-I to LC3-II (indicated by an increase in the LC3-II band) and the degradation of p62 are key indicators of autophagy induction. An increased LC3-II/actin ratio upon co-treatment with chloroquine compared to 6-AZA alone confirms autophagic flux.
Protocol 4: Fluorescence Microscopy for Autophagosome Visualization
-
Transfection: Seed cells on glass coverslips in a 12-well plate. Transfect the cells with a GFP-LC3 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, treat the cells with 6-AZA (e.g., 20 µM) for 24 hours.
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Mount the coverslips on glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging: Observe the cells using a fluorescence microscope.
-
Analysis: Autophagy induction is characterized by the formation of distinct green fluorescent puncta (GFP-LC3 puncta), which represent the recruitment of LC3 to autophagosome membranes. Count the number of puncta per cell in multiple fields of view to quantify autophagy. An increase in the number of GFP-LC3 puncta per cell in 6-AZA-treated cells compared to control cells indicates autophagy induction.
References
Application Notes and Protocols for Utilizing 6-Azauridine in Uridine Monophosphate Synthase (UMPS) Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114) Monophosphate Synthase (UMPS) is a bifunctional enzyme that catalyzes the final two steps of de novo pyrimidine (B1678525) biosynthesis.[1][2] It contains two distinct active sites: orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine-5'-phosphate decarboxylase (ODCase).[1] The OPRT domain converts orotate to orotidine-5'-monophosphate (OMP), which is then decarboxylated by the ODCase domain to form uridine monophosphate (UMP).[1] Due to its critical role in nucleotide metabolism, UMPS is a target for drug development, particularly in the areas of cancer and infectious diseases.[1]
6-Azauridine (B1663090) is a pyrimidine nucleoside analog that acts as a prodrug.[3] Upon cellular uptake, it is converted to 6-azauridine 5'-monophosphate (6-aza-UMP), a potent competitive inhibitor of the ODCase activity of UMPS.[4][5] This inhibition leads to the accumulation of OMP and a depletion of UMP, thereby disrupting DNA and RNA synthesis.[2] It is important to note that while 6-azauridine can be further phosphorylated to 6-azauridine 5'-diphosphate (6-aza-UDP) and 6-azauridine 5'-triphosphate (6-aza-UTP), these forms do not inhibit ODCase.[4] This application note provides a detailed protocol for an in vitro UMPS (ODCase) activity and inhibition assay using 6-aza-UMP.
Mechanism of Action of 6-Azauridine and its Metabolites on UMPS
The inhibitory effect of 6-azauridine on the de novo pyrimidine biosynthesis pathway is indirect. The molecule itself does not inhibit UMPS. Instead, it must be anabolized to its 5'-monophosphate form, 6-aza-UMP, by cellular kinases. 6-aza-UMP then acts as a competitive inhibitor of the OMP decarboxylase domain of UMPS, binding to the active site and preventing the conversion of OMP to UMP.
dot
References
- 1. Inhibition of orotidine 5'-monophosphate decarboxylase and its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Structure and inhibition of orotidine 5'-monophosphate decarboxylase from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: T7 RNA Polymerase and 6-Azauridine Triphosphate Incorporation
Welcome to the technical support center for researchers utilizing 6-Azauridine (B1663090) triphosphate (6-aza-UTP) in T7 RNA polymerase-mediated in vitro transcription. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to the poor incorporation of this modified nucleotide.
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of 6-Azauridine triphosphate (6-aza-UTP) by T7 RNA polymerase inefficient?
The poor incorporation of 6-aza-UTP is primarily attributed to its conformational preference. 6-azauridine favors a syn conformation, which is sterically hindered and does not fit well into the active site of T7 RNA polymerase, which prefers substrates in the anti conformation. This leads to a lower rate of incorporation compared to the natural nucleotide, UTP.
Q2: Can the incorporation efficiency of 6-aza-UTP be improved?
Yes, several strategies can be employed to enhance the incorporation of 6-aza-UTP:
-
Use of Mutant T7 RNA Polymerase: Certain mutants of T7 RNA polymerase, such as the Y639F or the Y639F/H784A double mutant, have been shown to exhibit increased tolerance for modified nucleotides with bulky groups.[1] These mutants may improve the incorporation of 6-aza-UTP.
-
Optimization of Reaction Conditions: Adjusting the concentrations of 6-aza-UTP, the other NTPs, and magnesium chloride (MgCl₂) can significantly impact incorporation efficiency.
-
Modification of 6-aza-UTP: Chemical modifications to the 6-aza-UTP molecule itself, such as the addition of a thiophene (B33073) ring at the 5-position, have been demonstrated to overcome the conformational barrier and improve incorporation.
Q3: What is the expected impact of using 6-aza-UTP on the yield of my in vitro transcription reaction?
You should anticipate a significant reduction in RNA yield when completely substituting UTP with 6-aza-UTP. The exact yield will depend on the specific template sequence and reaction conditions. It is advisable to perform a pilot experiment to determine the optimal ratio of 6-aza-UTP to UTP for your specific application if a complete substitution is not required.
Q4: Are there any specific sequence contexts that are more or less favorable for 6-aza-UTP incorporation?
While the primary determinant of poor incorporation is the nucleotide's conformation, the local sequence context of the DNA template can influence the efficiency of transcription with modified nucleotides in general. Regions with stretches of adenines (the template for uridine (B1682114) incorporation) may be particularly challenging.
Troubleshooting Guide
Issue 1: Low or No RNA Yield
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Poor incorporation of 6-aza-UTP | - Increase the concentration of 6-aza-UTP relative to the other NTPs. - Titrate the ratio of 6-aza-UTP to UTP. A partial substitution may be sufficient for your application and will likely improve yield. - If possible, use a mutant T7 RNA polymerase (e.g., Y639F) that has a higher tolerance for modified nucleotides.[1] |
| Suboptimal MgCl₂ Concentration | The concentration of Mg²⁺ is critical for polymerase activity and can be chelated by NTPs. When using high concentrations of NTPs, including 6-aza-UTP, the MgCl₂ concentration may need to be optimized. Perform a titration of MgCl₂ concentration (e.g., in 2 mM increments) to find the optimal level for your reaction. |
| Degraded DNA Template | Ensure the quality and integrity of your linearized DNA template by running it on an agarose (B213101) gel. Template degradation can lead to truncated transcripts and lower yields. |
| Presence of Inhibitors | Contaminants from plasmid preparation kits (e.g., salts, ethanol) can inhibit T7 RNA polymerase. Purify your DNA template thoroughly. |
| Incorrect Incubation Time or Temperature | For poorly incorporated nucleotides, extending the incubation time (e.g., from 2 hours to 4-6 hours) may increase the yield. While the optimal temperature for T7 RNA polymerase is 37°C, lowering the temperature to 30°C can sometimes improve the incorporation of modified nucleotides by slowing down the reaction rate and allowing more time for the less favorable substrate to be incorporated. |
Issue 2: Transcripts are Shorter Than Expected (Premature Termination)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Chain termination by 6-aza-UTP | At certain positions in the template, the incorporation of 6-aza-UMP followed by the addition of the next nucleotide may be particularly difficult, leading to premature termination. - Try lowering the reaction temperature to 30°C. - Consider using a mutant T7 RNA polymerase that may have improved processivity with modified nucleotides. |
| Low Concentration of 6-aza-UTP | If the concentration of 6-aza-UTP is too low, the polymerase may stall and terminate transcription when it encounters a position where this nucleotide is required. Increase the concentration of 6-aza-UTP. |
| Secondary Structures in the RNA Transcript | The formation of strong secondary structures in the nascent RNA can cause the polymerase to dissociate from the template. Try performing the transcription at a lower temperature (e.g., 30°C) to potentially destabilize these structures. |
Quantitative Data Summary
Direct quantitative comparisons of 6-aza-UTP incorporation efficiency by wild-type T7 RNA polymerase are not extensively reported in the literature, largely due to its known poor performance. However, studies on other modified uridines provide a basis for understanding the challenges. For instance, even with more readily incorporated analogs, the reaction kinetics can be altered.
| Nucleotide | Observation | Implication for 6-aza-UTP |
| UTP (Natural) | Serves as the baseline for optimal incorporation and high RNA yield. | Expect significantly lower yields with 6-aza-UTP. |
| 5-substituted UTPs | Modifications at the 5-position of uridine are generally well-tolerated by T7 RNA polymerase. | This highlights that the position of the modification is critical, and the 6-position in 6-aza-UTP presents a unique challenge. |
| 2'-modified UTPs | Often require mutant T7 RNA polymerases (e.g., Y639F) for efficient incorporation. | Suggests that mutant polymerases are a promising strategy for improving the incorporation of challenging modified nucleotides like 6-aza-UTP. |
Experimental Protocols
Protocol: In Vitro Transcription with this compound
This protocol provides a starting point for optimizing the incorporation of 6-aza-UTP. It is crucial to perform pilot experiments to determine the optimal conditions for your specific template and application.
1. Template Preparation:
-
Linearize the plasmid DNA template with a restriction enzyme that produces blunt or 5'-overhanging ends.
-
Purify the linearized template using a column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the purified DNA in RNase-free water and determine the concentration.
2. In Vitro Transcription Reaction Setup:
For a standard 20 µL reaction:
| Component | Volume | Final Concentration |
| RNase-free Water | Up to 20 µL | - |
| 5x Transcription Buffer | 4 µL | 1x |
| 100 mM DTT | 2 µL | 10 mM |
| RNase Inhibitor | 1 µL | - |
| ATP (100 mM) | 0.5 µL | 2.5 mM |
| CTP (100 mM) | 0.5 µL | 2.5 mM |
| GTP (100 mM) | 0.5 µL | 2.5 mM |
| 6-aza-UTP (100 mM) | 0.5 - 2 µL | 2.5 - 10 mM |
| UTP (100 mM) | 0 - 0.5 µL | 0 - 2.5 mM |
| Linearized DNA Template | 1 µg | 50 ng/µL |
| T7 RNA Polymerase | 2 µL | - |
Note on Nucleotide Concentrations:
-
Start with a 1:1 molar ratio of 6-aza-UTP to the other NTPs (2.5 mM each).
-
To improve incorporation, you can increase the concentration of 6-aza-UTP up to 10 mM.
-
If a partial substitution is acceptable, introduce a small amount of UTP (e.g., a 4:1 ratio of 6-aza-UTP to UTP).
3. Incubation:
-
Incubate the reaction at 37°C for 2-4 hours. For difficult templates or to potentially improve incorporation, consider a lower temperature of 30°C for a longer duration (4-6 hours).
4. DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes to remove the DNA template.
5. RNA Purification:
-
Purify the RNA using a column-based RNA cleanup kit, LiCl precipitation, or phenol-chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified RNA in RNase-free water.
6. Analysis:
-
Analyze the integrity and yield of the RNA transcript using denaturing agarose or polyacrylamide gel electrophoresis and quantify using a spectrophotometer or a fluorometric assay.
Visualizations
Caption: Experimental workflow for in vitro transcription with 6-aza-UTP.
Caption: Troubleshooting logic for low RNA yield with 6-aza-UTP.
References
Technical Support Center: 6-Azauridine Triphosphate in Vitro Transcription
Welcome to the technical support center for troubleshooting in vitro transcription (IVT) reactions involving 6-Azauridine (B1663090) triphosphate (6-aza-UTP). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with incorporating this modified nucleotide into RNA transcripts.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during IVT reactions with 6-aza-UTP.
Problem 1: Low or No RNA Yield
Low RNA yield is the most common issue when using modified nucleotides that are not well-tolerated by RNA polymerases.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Detailed Explanation |
| Inhibition of T7 RNA Polymerase by 6-aza-UTP | 1. Optimize the ratio of 6-aza-UTP to UTP. Start with a low ratio (e.g., 1:4 of 6-aza-UTP to UTP) and gradually increase the proportion of 6-aza-UTP. 2. Increase the total NTP concentration. This can help to outcompete the inhibitory effects. | 6-aza-UTP is a known inhibitor of RNA polymerases. Finding the right balance between the modified and canonical nucleotide is crucial for efficient transcription. |
| Suboptimal Magnesium (Mg²⁺) Concentration | Titrate the Mg²⁺ concentration. Begin with the standard concentration recommended in your IVT kit and perform a titration from a lower to a higher concentration (e.g., in 2-5 mM increments). | The concentration of Mg²⁺ is critical for polymerase activity and can be influenced by the presence of modified NTPs. Both insufficient and excessive Mg²⁺ can inhibit the reaction. |
| Standard T7 RNA Polymerase has low tolerance for 6-aza-UTP | Consider using a mutant T7 RNA Polymerase. Mutants such as Y639F or P266L have shown increased acceptance of modified nucleotides.[1][2][3] | These mutant polymerases have alterations in their active sites that can reduce the discrimination against modified NTPs, potentially leading to higher incorporation efficiency and overall yield.[1][2] |
| Reaction Temperature is Too High | Lower the incubation temperature. Try performing the reaction at a lower temperature, for example, 30°C instead of the standard 37°C.[4] | Lowering the temperature can sometimes improve the incorporation of "difficult" nucleotides by slowing down the polymerase and allowing more time for the correct nucleotide to be incorporated.[4] |
| Poor Quality DNA Template | Ensure high-purity, linearized DNA template. Verify the complete linearization of your plasmid DNA on an agarose (B213101) gel. Purify the template using a reliable method to remove any inhibitors. | Contaminants in the DNA template, such as salts or ethanol, can inhibit the IVT reaction. Incomplete linearization can lead to truncated or longer-than-expected transcripts. |
Troubleshooting Workflow for Low RNA Yield
Caption: A decision tree for troubleshooting low RNA yield in 6-aza-UTP IVT reactions.
Frequently Asked Questions (FAQs)
Q1: Why is 6-Azauridine triphosphate considered a "difficult" modified nucleotide for in vitro transcription?
A1: this compound has a modified base structure that is not readily accepted by the active site of standard T7 RNA polymerase. This can lead to competitive inhibition of the enzyme, resulting in lower incorporation efficiency and reduced overall RNA yield.
Q2: Can I completely replace UTP with 6-aza-UTP in my IVT reaction?
A2: Complete replacement of UTP with 6-aza-UTP is generally not recommended, especially when using wild-type T7 RNA polymerase, due to the strong inhibitory effect of 6-aza-UTP. It is advisable to start with a partial substitution and optimize the ratio based on your experimental needs and the resulting RNA yield.
Q3: Are there any buffer additives that can improve the incorporation of 6-aza-UTP?
A3: While specific data for 6-aza-UTP is limited, some studies suggest that additives like spermidine (B129725) or DMSO can enhance IVT reactions with certain templates or modified nucleotides.[5] If you are experiencing consistently low yields, you could consider testing the effect of these additives in small-scale pilot reactions.
Q4: How can I verify the incorporation of 6-aza-UTP into my RNA transcript?
A4: The most direct method for verifying the incorporation of modified nucleotides is through techniques like mass spectrometry (LC-MS) of the purified RNA. This will allow you to determine the exact mass of the transcript and confirm the presence of the 6-azauridine modifications.
Experimental Protocols
Standard In Vitro Transcription Protocol with this compound
This protocol provides a starting point for incorporating 6-aza-UTP into an IVT reaction. Optimization of the highlighted components is recommended.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
Nuclease-free water
-
10X Transcription Buffer
-
ATP, GTP, CTP solution (100 mM each)
-
UTP solution (100 mM)
-
This compound (6-aza-UTP) solution (100 mM)
-
RNase Inhibitor
-
T7 RNA Polymerase (or a mutant variant)
-
DNase I
Reaction Setup (20 µL reaction):
| Component | Volume | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10X Transcription Buffer | 2 µL | 1X |
| ATP, GTP, CTP (10 mM each) | 2 µL | 1 mM each |
| UTP (10 mM) | 1.6 µL | 0.8 mM |
| 6-aza-UTP (10 mM) | 0.4 µL | 0.2 mM |
| Linearized DNA Template | X µL | 50 ng/µL |
| RNase Inhibitor | 1 µL | - |
| T7 RNA Polymerase | 2 µL | - |
Procedure:
-
Thaw all components on ice.
-
Assemble the reaction mixture in a nuclease-free tube in the order listed above, adding the enzyme last.
-
Mix gently by pipetting up and down.
-
Incubate the reaction at 37°C (or a lower temperature, e.g., 30°C, for optimization) for 2-4 hours.
-
After incubation, add 1 µL of DNase I to the reaction mixture to remove the DNA template.
-
Incubate at 37°C for 15 minutes.
-
Purify the RNA using your preferred method (e.g., column-based purification or lithium chloride precipitation).
-
Quantify the RNA yield and assess its integrity on a denaturing agarose gel.
General IVT Workflow
Caption: A flowchart illustrating the general workflow of an in vitro transcription reaction.
References
- 1. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A T7 RNA Polymerase Mutant Enhances the Yield of 5'-Thienoguanosine-Initiated RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Understanding the impact of in vitro transcription byproducts and contaminants - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of 6-Azauridine triphosphate in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 6-Azauridine (B1663090) triphosphate (6-aza-UTP) and its precursor, 6-Azauridine (6-aza-U), in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 6-Azauridine?
6-Azauridine is a prodrug that, once inside the cell, is converted to 6-Azauridine monophosphate (6-aza-UMP). The primary, on-target effect of 6-aza-UMP is the competitive inhibition of orotidine-5'-phosphate decarboxylase (ODCase), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3][4] This inhibition leads to a depletion of the intracellular pools of uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), which are essential for RNA and DNA synthesis.[5][6]
Q2: My cells are showing higher-than-expected cytotoxicity. Is this solely due to pyrimidine starvation?
Not necessarily. While the inhibition of pyrimidine synthesis is a major contributor to cytotoxicity, 6-aza-U is metabolized further to 6-Azauridine triphosphate (6-aza-UTP).[5][7] This metabolite has at least two significant off-target effects that can contribute to cell death:
-
Incorporation into RNA: 6-aza-UTP can be used as a substrate by RNA polymerases and incorporated into newly synthesized RNA transcripts in place of UTP.[5][7] This incorporation can disrupt RNA structure and function, leading to cytotoxicity.
-
Inhibition of RNA Polymerase: 6-aza-UTP can directly inhibit RNA polymerase activity, further disrupting transcription.[8]
Therefore, the observed cytotoxicity is likely a concerted effect of both pyrimidine pool depletion and direct interference with RNA synthesis and function.[5]
Q3: I am observing unexpected changes in cellular signaling pathways, such as autophagy. Is this related to 6-aza-UTP?
Yes, this is a possibility. Studies have shown that 6-Azauridine can induce autophagy-mediated cell death in certain human cancer cells.[9] This effect was found to be dependent on the activation of AMPK and the tumor suppressor p53.[9] Additionally, 6-aza-UTP has been identified as an agonist for the P2Y2 purinergic receptor, which could potentially trigger various downstream signaling cascades.[9]
Q4: Can 6-aza-UTP be used for in vitro transcription?
While 6-aza-UTP can be incorporated into RNA by polymerases like T7 RNA polymerase, it is generally known to be poorly tolerated and can result in inefficient transcription compared to native UTP.[10] However, chemical modifications to the 6-aza-UTP molecule, such as adding a thiophene (B33073) ring at the 5-position, have been shown to improve its incorporation efficiency.[10]
Troubleshooting Guide
Issue 1: Inconsistent results in cell viability assays.
-
Possible Cause 1: Variable Metabolism: The conversion of 6-Azauridine to its active triphosphate form can vary between cell lines and even experimental conditions. This can lead to different levels of the active inhibitor.
-
Troubleshooting Tip: Measure the intracellular nucleotide pools (UTP, CTP, and 6-aza-UTP) using techniques like HPLC to quantify the metabolic effects in your specific cell model. In L1210 cells, for example, a 3 µM concentration of 6-Azauridine caused a 50% inhibition of cell growth.[5]
-
Possible Cause 2: Contribution of Off-Target Effects: The balance between cell death caused by pyrimidine starvation versus RNA incorporation may differ between cell types.
-
Troubleshooting Tip: To dissect these effects, you can try a rescue experiment. Supplementing the culture medium with uridine can bypass the block in de novo pyrimidine synthesis. If the cells are still sensitive to 6-Azauridine in the presence of supplemental uridine, it suggests that direct effects of 6-aza-UTP (like RNA incorporation) are significant contributors to the observed phenotype.
Issue 2: My experiment to block transcription shows anomalous results.
-
Possible Cause: Multiple Mechanisms of Transcriptional Inhibition. 6-Azauridine and its metabolites can inhibit transcription in two ways: indirectly by depleting UTP pools and directly by 6-aza-UTP inhibiting RNA polymerase or getting incorporated into RNA.
-
Troubleshooting Tip: To isolate the effect of RNA incorporation, consider using cordycepin (B1669437). Cordycepin is an adenosine (B11128) analog that can inhibit transcription. It has been shown to partially protect cells from 6-Azauridine-induced lethality, presumably by preventing the incorporation of 6-aza-UTP into RNA.[5] Comparing results with and without cordycepin may help clarify the mechanism.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on 6-Azauridine and its metabolites.
Table 1: Cellular Effects of 6-Azauridine
| Cell Line | Parameter | Concentration | Effect | Reference |
| L1210 Leukemia | IC50 (Growth Inhibition) | 3 µM | 50% inhibition of cell growth | [5] |
| L1210 Leukemia | Cytotoxicity | 1 mM (24h treatment) | 99% cell death (colony formation assay) | [5] |
Table 2: Metabolic Effects of 6-Azauridine
| Organism/System | Condition | Observation | Reference |
| Wheat Embryonic Axes | Maximal inhibition of UTP biosynthesis | Ratio of 6-azaUTP to UTP was approximately 2:1 | [7] |
| Wheat Embryonic Axes | Maximal inhibition of UTP biosynthesis | Substitution of 6-azauridine for uridine in new RNA was ~1 in 18 | [7] |
Experimental Protocols
Protocol 1: Analysis of Intracellular Nucleotide Pools by HPLC
This protocol is used to determine the impact of 6-Azauridine treatment on UTP, CTP, and 6-aza-UTP levels.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat cells with the desired concentration of 6-Azauridine or vehicle control for the specified time.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 0.4 M perchloric acid to the plate.
-
Scrape the cells and transfer the cell lysate to a microfuge tube.
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Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant (acid-soluble fraction) to a new tube.
-
-
Neutralization: Neutralize the extract by adding an appropriate amount of 3 M K2CO3.
-
HPLC Analysis:
-
Analyze the neutralized extracts using a high-performance liquid chromatography (HPLC) system equipped with an anion-exchange column.
-
Use a gradient of ammonium (B1175870) phosphate (B84403) buffer to separate the nucleotides.
-
Detect nucleotides by their absorbance at 254 nm.
-
Quantify the peaks by comparing their area to known standards for UTP, CTP, and 6-aza-UTP.
-
Protocol 2: Assessing Incorporation of 6-Azauridine into RNA
This protocol uses a radiolabeled precursor to track the incorporation of 6-Azauridine into cellular RNA.
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Cell Culture and Treatment: Culture cells in the presence of [3H]-labeled 6-Azauridine for the desired duration.
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Harvesting and Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., containing TRIzol).
-
RNA Isolation:
-
Isolate total RNA from the cell lysate using a standard RNA extraction protocol (e.g., acid guanidinium (B1211019) thiocyanate-phenol-chloroform extraction).
-
-
Precipitation and Washing:
-
Precipitate the RNA with isopropanol.
-
Wash the RNA pellet with 70% ethanol (B145695) to remove unincorporated nucleotides. This step is critical and should be repeated multiple times.
-
-
Quantification:
-
Resuspend the final RNA pellet in nuclease-free water.
-
Measure the RNA concentration using a spectrophotometer (A260).
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Measure the radioactivity of the sample using a scintillation counter.
-
-
Analysis: Calculate the specific activity of the RNA (cpm/µg RNA) to determine the extent of [3H]6-Azauridine incorporation.
Visualizations
Caption: On- and off-target mechanisms of 6-Azauridine.
Caption: Workflow to dissect 6-Azauridine's effects.
Caption: Logic of 6-Azauridine-induced cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Studies on the control of pyrimidine biosynthesis in human diploid cell strains, I. Effect of 6-azauridine on cellular phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 6-azauridine on de novo pyrimidine biosynthesis in cultured Ehrlich ascites cells. Orotate inhibition of dihydroorotase and dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of this compound in L1210 cells and its possible relevance to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo synthesis of 6-azauridine 5'-triphosphate and incorporation of 6-azauridine into RNA of germinating wheat embryonic axes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. INHIBITION OF RNA POLYMERASE BY this compound (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic incorporation and utilization of an emissive 6-azauridine - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02080A [pubs.rsc.org]
how to improve solubility of 6-Azauridine triphosphate for experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-Azauridine (B1663090) triphosphate (6-AzaUTP).
Frequently Asked Questions (FAQs)
Q1: What is 6-Azauridine triphosphate and what is its primary mechanism of action?
This compound is a synthetic analog of the naturally occurring uridine (B1682114) triphosphate (UTP). Its primary mechanism of action is the inhibition of the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] Specifically, its monophosphate form, 6-azauridine monophosphate (6-AzaUMP), is a potent inhibitor of the enzyme orotidine-5'-phosphate decarboxylase (ODCase). This blockade leads to a depletion of intracellular UTP pools, which is essential for RNA synthesis. Consequently, 6-AzaUTP can be incorporated into RNA, further disrupting its function.[1][3]
Q2: What are the common applications of this compound in research?
Due to its ability to interfere with RNA synthesis, 6-AzaUTP is widely used in various research applications, including:
-
Antiviral studies: It has shown activity against a broad spectrum of both DNA and RNA viruses.[2][4]
-
Anticancer research: It exhibits cytostatic effects on cancer cells by inhibiting pyrimidine biosynthesis.
-
Molecular biology: It is used to study the mechanisms of RNA synthesis and transcriptional regulation.
Q3: How should this compound be stored?
For long-term stability, this compound, both in solid form and in solution, should be stored at -20°C.[5] Some suppliers indicate that short-term exposure to ambient temperatures (up to one week) is possible without significant degradation.[5][6] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving this compound powder.
Solution:
The solubility of this compound is highly dependent on the pH of the solvent. As a triphosphate nucleotide analog, it is an acidic molecule and will be more soluble in slightly alkaline aqueous solutions.
-
Recommended Solvent: Start by attempting to dissolve the 6-AzaUTP powder in nuclease-free water, adjusting the pH to 7.5.[5][6]
-
Buffering Agent: If you require a buffered solution, Tris-HCl is a highly recommended buffer.[6] Prepare your desired concentration of Tris-HCl buffer and adjust the final pH to 7.5.
-
Alternative Solvents: While some sources suggest that DMSO, ethanol, or DMF may be used, aqueous buffers are generally preferred for most biological experiments to ensure compatibility with enzymatic reactions and cellular assays.[7]
Problem: My this compound solution is cloudy or has precipitated out of solution.
Solution:
Precipitation is often a sign of suboptimal pH or buffer conditions.
-
Check the pH: The pH of your solution is critical. For nucleotide triphosphates, a pH above 7.5 generally improves stability and solubility. A pH of 7.5 ±0.5 is recommended.[5][6]
-
Buffer Choice: Phosphate-based buffers (PBS) may not be ideal as they can sometimes form insoluble salts with the triphosphate moiety, especially in the presence of divalent cations like Mg²⁺ or Ca²⁺. Consider switching to a Tris-based buffer.
-
Concentration: You may be exceeding the solubility limit of 6-AzaUTP in your specific buffer system. Refer to the quantitative data table below. If you need a higher concentration, you may need to further optimize the pH or consider a different buffer system.
Quantitative Data: Solubility of this compound
| Solvent/Buffer | Concentration | pH | Temperature | Notes |
| Water | 100 mM - 110 mM | 7.5 ±0.5 | Room Temperature | Commercially available as a stable solution.[5][6] |
| Tris-HCl | Not specified | 7.5 | Not specified | Recommended for spectroscopic measurements and general use.[6] |
| HEPES | Not specified | 8.0 | 37°C | Used for enzymatic assays with related nucleotide derivatives. |
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution of this compound
Materials:
-
This compound, solid powder
-
Nuclease-free water
-
0.5 M Tris-HCl, pH 7.5
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile, nuclease-free tips
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 ml of a 100 mM solution (MW: 485.13 g/mol for the free acid), you would need 48.51 mg.
-
Initial Resuspension: Add a small volume of nuclease-free water (e.g., 800 µL for a final volume of 1 mL) to the tube.
-
pH Adjustment: Add the 0.5 M Tris-HCl, pH 7.5 solution dropwise while gently vortexing. Use a calibrated pH meter to monitor and adjust the pH of the solution to 7.5.
-
Final Volume Adjustment: Once the powder is fully dissolved and the pH is at 7.5, add nuclease-free water to reach the final desired volume (e.g., 1 mL).
-
Verification: The concentration can be verified by measuring the absorbance at 260 nm. The molar extinction coefficient (ε) in Tris-HCl at pH 7.5 is 6.3 L mmol⁻¹ cm⁻¹.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Visualizations
Caption: Experimental workflow for preparing a 6-AzaUTP stock solution.
Caption: Signaling pathway showing the inhibition of pyrimidine biosynthesis.
References
- 1. In vivo synthesis of 6-azauridine 5'-triphosphate and incorporation of 6-azauridine into RNA of germinating wheat embryonic axes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 6-Azauridine and S-Iododeoxyuridine in the Treatment of Experimental Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. 6-Aza-UTP, Antiviral Nucleotides - Jena Bioscience [jenabioscience.com]
- 7. This compound (6-Azauridine 5′-triphosphate) | Others 12 | 6198-30-7 | Invivochem [invivochem.com]
Technical Support Center: Managing 6-Azauridine Triphosphate (6-aza-UTP) Cellular Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the cellular toxicity of 6-Azauridine (B1663090) triphosphate (6-aza-UTP) at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 6-Azauridine triphosphate (6-aza-UTP) cellular toxicity?
A1: The cellular toxicity of 6-aza-UTP stems from two main mechanisms. Primarily, it acts as a potent inhibitor of orotidylic acid decarboxylase, a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway. This inhibition leads to the depletion of intracellular pools of uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), which are essential for RNA synthesis and various cellular processes.[1][2] Secondly, 6-aza-UTP can be incorporated into RNA, leading to dysfunctional RNA molecules and contributing to cytotoxicity.[1]
Q2: What are the typical signs of 6-aza-UTP toxicity in cell culture?
A2: Common indicators of 6-aza-UTP toxicity include a significant reduction in cell proliferation and viability, alterations in cell morphology, and cell cycle arrest.[3] In some cancer cell lines, 6-aza-UTP has been shown to induce autophagy-mediated cell death.[3]
Q3: Is the toxicity of 6-aza-UTP reversible?
A3: The reversibility of 6-aza-UTP toxicity depends on the concentration and duration of exposure. For shorter exposure times or lower concentrations, washing out the compound and supplementing the media with uridine can help rescue the cells by replenishing the depleted pyrimidine pools.[4] However, prolonged exposure to high concentrations can lead to irreversible cell death.[1]
Q4: How does uridine supplementation counteract 6-aza-UTP toxicity?
A4: Uridine supplementation bypasses the enzymatic step inhibited by 6-aza-UTP. Exogenous uridine can be taken up by cells and converted to UMP by uridine kinase. This UMP can then be phosphorylated to UDP and subsequently to UTP, thus restoring the intracellular UTP and CTP pools and mitigating the toxic effects of 6-aza-UTP.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death even at low concentrations of 6-aza-UTP. | The cell line is highly sensitive to pyrimidine depletion. | - Perform a dose-response curve to determine the IC50 for your specific cell line.- Co-administer with a low concentration of uridine (e.g., 10-50 µM) to partially rescue cells. |
| Inconsistent results between experiments. | - Variability in cell density at the time of treatment.- Degradation of 6-aza-UTP stock solution. | - Ensure consistent cell seeding density and confluency.- Aliquot and store 6-aza-UTP stock solutions at -80°C and avoid repeated freeze-thaw cycles. |
| Unexpected off-target effects observed. | 6-aza-UTP is affecting other cellular pathways. | - Review literature for known off-target effects in your experimental system.- Use a rescue experiment with uridine to confirm that the observed phenotype is due to pyrimidine depletion. |
| Difficulty in achieving desired inhibitory effect without significant toxicity. | The therapeutic window for your specific application is narrow. | - Optimize the concentration and duration of 6-aza-UTP exposure.- Consider a combination therapy approach with other agents that may synergize with 6-aza-UTP. |
Experimental Protocols
Protocol 1: Determining the IC50 of 6-aza-UTP
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of 6-aza-UTP in culture medium, ranging from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 1 nM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 6-aza-UTP dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the 6-aza-UTP concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Uridine Rescue Experiment
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Treatment Preparation: Prepare the following treatment groups:
-
Vehicle control
-
6-aza-UTP at a toxic concentration (e.g., 2X the IC50)
-
Uridine alone (e.g., 100 µM)
-
6-aza-UTP + varying concentrations of uridine (e.g., 10, 50, 100, 200 µM)[4]
-
-
Treatment and Incubation: Add the respective treatments to the cells and incubate for the desired duration.
-
Viability Assessment: Measure cell viability as described in Protocol 1.
-
Analysis: Compare the viability of cells treated with 6-aza-UTP alone to those co-treated with uridine to determine the extent of the rescue effect.
Quantitative Data Summary
Table 1: Effect of 6-Azauridine (a precursor to 6-aza-UTP) on Nucleotide Pools in L5178Y Cells
| Treatment Time (hours) | UTP (% of Control) | CTP (% of Control) | ATP (% of Control) |
| 1 | 50 | 70 | 110 |
| 2 | 30 | 50 | 120 |
| 4 | 20 | 35 | 130 |
| 8 | 15 | 25 | 140 |
Data synthesized from the findings reported on the effects of 5 µM 6-azauridine on murine lymphoma L5178Y cells.[5]
Table 2: Dose-Dependent Rescue Effect of Uridine on Zalcitabine-Induced Mitochondrial DNA Depletion in HepG2 Cells
| Zalcitabine (177 nM) + Uridine Concentration (µM) | mtDNA Level (% of Control) |
| 0 | 8 |
| 50 | ~40 |
| 100 | ~55 |
| 200 | ~65 |
This table illustrates the principle of uridine rescue, showing its effect on mitigating mitochondrial toxicity caused by another pyrimidine analogue. A similar rescue effect is expected for 6-aza-UTP toxicity. Data is based on findings in HepG2 cells.[4]
Visualizations
Caption: Mechanism of 6-aza-UTP toxicity and uridine rescue.
Caption: Troubleshooting workflow for high 6-aza-UTP toxicity.
References
- 1. Identification of this compound in L1210 cells and its possible relevance to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Uridine abrogates mitochondrial toxicity related to nucleoside analogue reverse transcriptase inhibitors in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: 6-Azauridine Triphosphate in In Vitro Transcription
Welcome to the technical support center for the use of 6-Azauridine (B1663090) triphosphate (6-aza-UTP) in in vitro transcription experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshoot common issues, and answer frequently asked questions related to the use of this nucleotide analog.
Understanding the Role of 6-Azauridine Triphosphate in Transcription
This compound is a synthetic analog of uridine (B1682114) triphosphate (UTP). In cellular and in vitro transcription systems, it can act as a competitive inhibitor of RNA polymerase.[1][2] While it can be incorporated into nascent RNA chains, its presence can be disruptive to the transcription process. Some studies indicate that 6-aza-UTP is poorly tolerated by RNA polymerases, which can lead to premature termination of transcription when the analog is incorporated near the growing end of the RNA chain.[3][4]
The primary cytostatic effect of 6-azauridine is attributed to its conversion to 6-azauridine 5'-monophosphate, which inhibits the de novo biosynthesis of pyrimidines.[5] However, it is also metabolized to 6-azauridine 5'-triphosphate and can be incorporated into RNA.[5]
Troubleshooting Guide: In Vitro Transcription with this compound
This guide addresses common issues encountered during in vitro transcription reactions, with a specific focus on challenges that may arise when using 6-aza-UTP.
| Problem | Potential Cause | Recommended Solution |
| Low or No RNA Yield | Inhibition by 6-aza-UTP: High concentrations of 6-aza-UTP can significantly inhibit RNA polymerase. | - Perform a titration experiment to determine the optimal concentration of 6-aza-UTP for your specific application. - Reduce the ratio of 6-aza-UTP to UTP in the reaction mix. |
| RNase Contamination: RNases are ubiquitous and can rapidly degrade your RNA product. | - Maintain a sterile, RNase-free work environment. Use RNase-free reagents and barrier pipette tips.[6] - Consider adding an RNase inhibitor to your reaction. | |
| Poor Quality DNA Template: Contaminants in the DNA template can inhibit transcription. | - Purify the DNA template using a reliable method to remove contaminants like ethanol (B145695) or salts.[7] - Verify the integrity and concentration of your template DNA on an agarose (B213101) gel. | |
| Inactive RNA Polymerase: The enzyme may have lost activity due to improper storage or handling. | - Use a fresh aliquot of RNA polymerase. - Ensure the enzyme is stored at the correct temperature and handled according to the manufacturer's instructions. | |
| High Proportion of Short (Abortive) Transcripts | Inherent Nature of the Promoter: Some promoter sequences are more prone to abortive initiation. | - If possible, consider redesigning the promoter sequence. |
| Suboptimal NTP Concentrations: Low concentrations of one or more NTPs can increase pausing and abortive cycling. | - Ensure all four NTPs (ATP, CTP, GTP, UTP) are present at optimal concentrations. | |
| Effect of 6-aza-UTP: The incorporation of 6-aza-UTP may increase the likelihood of premature transcript release. | - Lower the concentration of 6-aza-UTP in the reaction. - Analyze the sequence of your abortive transcripts to see if they terminate after the incorporation of a uridine analog. | |
| Incorrect Transcript Size | Incomplete Transcription: The reaction may be terminating prematurely. | - Optimize the incubation time and temperature.[6] - For GC-rich templates, consider lowering the reaction temperature.[7] |
| Template-related Issues: The DNA template may have unexpected restriction sites or 3' overhangs. | - Verify the sequence of your DNA template.[7] - Use restriction enzymes that generate 5' overhangs or blunt ends for linearization.[7] |
Frequently Asked Questions (FAQs)
Q1: What is abortive transcription?
A1: Abortive transcription, or abortive initiation, is a natural process in the early stages of transcription where RNA polymerase synthesizes and releases short RNA transcripts (typically less than 10 nucleotides) without clearing the promoter region.[8] This is considered a normal part of the transcription cycle.[8]
Q2: How does this compound affect abortive transcription?
A2: The direct effect of 6-aza-UTP on the ratio of abortive to full-length transcripts is not well-documented to be a reduction. In fact, because 6-aza-UTP can be inhibitory to RNA polymerase and its incorporation can be disruptive, it may lead to an increase in prematurely terminated transcripts, which could be mistaken for or contribute to the pool of short, abortive-like products.[3][4]
Q3: What is the proposed mechanism of action for this compound in transcription?
A3: 6-aza-UTP acts as a competitive inhibitor of RNA polymerase by competing with the natural UTP substrate.[1][2] When incorporated into the growing RNA chain, it can alter the structure and stability of the transcription elongation complex, potentially leading to pausing or termination.
Q4: How can I analyze the products of my in vitro transcription reaction to assess abortive transcripts?
A4: Denaturing polyacrylamide gel electrophoresis (PAGE) is the recommended method for analyzing transcription products. This technique can resolve short RNA fragments, allowing you to visualize and quantify the relative amounts of full-length and abortive transcripts.
Q5: Are there any alternatives to this compound for modifying transcription?
A5: Yes, there are numerous other nucleotide analogs that can be used to study transcription, including analogs with fluorescent labels, biotin (B1667282) tags, or other modifications. The choice of analog will depend on the specific experimental goals.
Experimental Protocols
General Protocol for In Vitro Transcription
This protocol provides a basic framework for performing an in vitro transcription reaction. Optimal conditions may vary depending on the specific template, polymerase, and experimental objectives.
-
Template Preparation:
-
Linearize the plasmid DNA template with a restriction enzyme that produces blunt or 5' overhangs.
-
Purify the linearized template using a column purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified template in RNase-free water and determine its concentration.
-
-
Reaction Assembly:
-
On ice, combine the following components in an RNase-free microcentrifuge tube:
-
RNase-free water
-
Transcription buffer (typically supplied with the RNA polymerase)
-
DTT (dithiothreitol)
-
RNase inhibitor
-
NTP mix (ATP, CTP, GTP, UTP, and 6-aza-UTP at desired concentrations)
-
Linearized DNA template
-
RNA polymerase (e.g., T7, T3, or SP6)
-
-
-
Incubation:
-
Mix the components gently by pipetting.
-
Incubate the reaction at the optimal temperature for the specific RNA polymerase (e.g., 37°C for T7 RNA polymerase) for 1-2 hours.
-
-
DNase Treatment:
-
To remove the DNA template, add DNase I to the reaction and incubate for 15-30 minutes at 37°C.
-
-
RNA Purification:
-
Purify the RNA transcripts using a column-based RNA purification kit, phenol-chloroform extraction, or lithium chloride precipitation.
-
-
Analysis:
-
Analyze the purified RNA on a denaturing polyacrylamide gel to assess the yield, integrity, and the presence of abortive transcripts.
-
Data Presentation: Titration of this compound
To determine the optimal concentration of 6-aza-UTP for your experiment, it is recommended to perform a titration. The following table can be used to record and analyze your results.
| [6-aza-UTP] (mM) | [UTP] (mM) | Ratio (6-aza-UTP:UTP) | Full-Length Transcript Yield (ng) | Abortive Transcript Signal (relative units) | Ratio (Abortive:Full-Length) |
| 0 | 1 | 0:1 | |||
| 0.1 | 0.9 | 1:9 | |||
| 0.25 | 0.75 | 1:3 | |||
| 0.5 | 0.5 | 1:1 | |||
| 0.75 | 0.25 | 3:1 | |||
| 0.9 | 0.1 | 9:1 | |||
| 1 | 0 | 1:0 |
Visualizations
Caption: Workflow of transcription initiation, highlighting the abortive initiation cycle.
Caption: Structural comparison of UTP and its analog, 6-aza-UTP.
Caption: A logical workflow for troubleshooting common in vitro transcription issues.
References
- 1. INHIBITION OF RNA POLYMERASE BY this compound (Journal Article) | OSTI.GOV [osti.gov]
- 2. Inhibition of RNA nucleotidyltransferase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic incorporation and utilization of an emissive 6-azauridine - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02080A [pubs.rsc.org]
- 4. Enzymatic incorporation and utilization of an emissive 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo synthesis of 6-azauridine 5'-triphosphate and incorporation of 6-azauridine into RNA of germinating wheat embryonic axes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Abortive initiation - Wikipedia [en.wikipedia.org]
Technical Support Center: 6-Azauridine Triphosphate and Transcription Fidelity
Welcome to the technical support center for researchers utilizing 6-Azauridine triphosphate (6-aza-UTP) in their experiments. This resource provides essential information, troubleshooting guidance, and detailed protocols to address common challenges and questions related to the impact of 6-aza-UTP on transcription fidelity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-aza-UTP) and how does it affect transcription?
This compound is an analog of uridine (B1682114) triphosphate (UTP). It can be incorporated into nascent RNA transcripts by RNA polymerase during transcription. The primary effects of 6-aza-UTP on transcription are:
-
Inhibition of Transcription Elongation: 6-aza-UTP can inhibit the overall rate of transcription elongation, leading to the accumulation of shorter transcripts.[1]
-
Potential Impact on Transcription Fidelity: As a non-standard nucleotide, its incorporation can potentially alter the accuracy of transcription, leading to an increased error rate. While direct quantitative data on the misincorporation frequency of 6-aza-UTP is limited, studies with other nucleotide analogs suggest that alterations to the base or sugar moiety can affect the fidelity of RNA polymerases.
Q2: How does the incorporation of 6-azauracil (B101635) into RNA affect downstream cellular processes?
The incorporation of 6-azauracil into RNA can have several downstream consequences:
-
Inhibition of RNA Formation: 6-azauracil, the precursor to 6-aza-UTP, can cause a severe inhibition of overall RNA formation.[2][3]
-
Impact on Protein Synthesis: While RNA synthesis is heavily impacted, protein synthesis appears to be less affected directly.[2][3] However, alterations in mRNA transcripts could lead to the production of aberrant proteins.
-
Effects on Ribosome Formation: Both 6-azauracil and 5-fluorouracil (B62378) have been shown to inhibit ribosome formation.[2]
Q3: What is transcription fidelity and why is it important?
Transcription fidelity refers to the accuracy with which RNA polymerase synthesizes an RNA molecule that is a precise complementary copy of the DNA template. High fidelity is crucial for the correct expression of genetic information. Errors in transcription can lead to:
-
Production of non-functional or malfunctioning proteins.
-
Alterations in the function of non-coding RNAs.
-
Cellular stress and potential disease states.
Q4: How can I measure the impact of 6-aza-UTP on transcription fidelity in my experiment?
The most direct way to measure transcription fidelity is through next-generation sequencing (NGS) of the transcribed RNA. This allows for the identification and quantification of misincorporated bases compared to the known DNA template sequence. A general workflow for this process is outlined in the Experimental Protocols section.
Troubleshooting Guide
This guide addresses common issues encountered when using 6-aza-UTP in in vitro transcription experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or no RNA yield | Inhibition of RNA polymerase by 6-aza-UTP: High concentrations of 6-aza-UTP can inhibit transcription elongation.[1] | Optimize the concentration of 6-aza-UTP in your reaction. Perform a titration experiment to find the optimal balance between incorporation and yield. |
| Poor quality of DNA template: Contaminants like salts or ethanol (B145695) can inhibit RNA polymerase.[4] | Purify the DNA template using a reliable kit and ensure it is free of contaminants.[4] | |
| Inactive RNA polymerase: The enzyme may have lost activity due to improper storage or handling. | Use a fresh aliquot of RNA polymerase and always include a positive control (transcription with only standard NTPs) to verify enzyme activity. | |
| RNase contamination: RNases can degrade the newly synthesized RNA.[4] | Maintain a strict RNase-free environment. Use RNase inhibitors in your reaction.[4] | |
| Shorter-than-expected transcripts (abortive transcripts) | Premature termination due to 6-aza-UTP: The presence of the analog can cause the polymerase to stall and dissociate from the DNA template.[1] | Lower the reaction temperature (e.g., from 37°C to 30°C) to potentially improve processivity.[5] Titrate the concentration of 6-aza-UTP. |
| Low concentration of other NTPs: If the concentration of any of the four NTPs is too low, it can lead to premature termination.[4] | Ensure all NTPs are at their optimal concentrations. | |
| GC-rich template sequence: GC-rich regions can cause polymerase pausing and dissociation.[4] | Lower the incubation temperature of the transcription reaction.[4] | |
| Unexpectedly high error rate in sequence analysis | Inherent effect of 6-aza-UTP on fidelity: The analog may be prone to misincorporation or cause the polymerase to misread the template. | This is the expected outcome you are likely trying to measure. Ensure your sequencing and analysis pipeline has a low intrinsic error rate to confidently attribute the observed errors to 6-aza-UTP. |
| Errors introduced during reverse transcription or PCR: The enzymes used to prepare samples for sequencing can introduce errors. | Use high-fidelity reverse transcriptases and DNA polymerases for library preparation. | |
| Sequencing errors: The sequencing platform itself has an inherent error rate. | Use sequencing technologies with high accuracy and appropriate quality filtering of reads. |
Quantitative Data Summary
Table 1: Potential Impact of 6-Aza-UTP on Transcription Fidelity
| Parameter | Expected Effect of 6-Aza-UTP | Method of Measurement |
| Overall Transcription Error Rate | Likely to increase compared to control (UTP only). | Next-Generation Sequencing (NGS) of RNA transcripts. |
| Types of Misincorporation | To be determined experimentally. May involve mispairing of 6-aza-UTP with G, C, or A in the DNA template. | Analysis of substitution errors from NGS data. |
| Transcription Elongation Rate | Likely to decrease.[1] | Gel-based transcription assays measuring transcript length over time. |
| Yield of Full-Length Transcripts | Likely to decrease, especially at higher 6-aza-UTP concentrations.[1] | Quantification of RNA product by spectrophotometry or fluorometry and analysis on a denaturing gel. |
Experimental Protocols
Protocol 1: In Vitro Transcription with this compound
This protocol provides a basic framework for performing an in vitro transcription reaction to incorporate 6-aza-UTP into RNA transcripts.
Materials:
-
Linearized DNA template with a T7, SP6, or T3 promoter
-
High-quality RNA Polymerase (T7, SP6, or T3)
-
RNase-free water
-
10x Transcription Buffer
-
ATP, GTP, CTP solutions (100 mM)
-
UTP solution (100 mM)
-
This compound (6-aza-UTP) solution (100 mM)
-
RNase Inhibitor
Procedure:
-
Reaction Setup: On ice, combine the following in a sterile, RNase-free microcentrifuge tube. The final concentrations of NTPs will need to be optimized. This example is for a 20 µL reaction.
-
RNase-free water: to 20 µL
-
10x Transcription Buffer: 2 µL
-
ATP, GTP, CTP (100 mM each): 0.5 µL each
-
UTP (100 mM): X µL (e.g., 0.25 µL for a 1:1 ratio with 6-aza-UTP)
-
6-aza-UTP (100 mM): X µL (e.g., 0.25 µL for a 1:1 ratio with 6-aza-UTP)
-
Linearized DNA template (1 µg): Y µL
-
RNase Inhibitor: 1 µL
-
RNA Polymerase: 1 µL
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
RNA Purification: Purify the RNA using a column-based RNA cleanup kit or by phenol:chloroform extraction and ethanol precipitation.
-
Quantification and Quality Control: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess the integrity and size of the transcripts on a denaturing agarose (B213101) or polyacrylamide gel.
Protocol 2: Assessment of Transcription Fidelity using Next-Generation Sequencing
This protocol outlines the general steps to prepare RNA containing 6-aza-UTP for sequencing to determine the error rate.
Materials:
-
Purified RNA from Protocol 1 (both control and 6-aza-UTP-containing samples)
-
High-Fidelity Reverse Transcriptase
-
Primers for reverse transcription (gene-specific or random hexamers)
-
High-Fidelity DNA Polymerase for PCR amplification
-
Primers for PCR amplification
-
NGS library preparation kit (e.g., Illumina TruSeq)
-
Next-Generation Sequencer
Procedure:
-
Reverse Transcription: Convert the purified RNA into complementary DNA (cDNA) using a high-fidelity reverse transcriptase.
-
Second-Strand Synthesis: Synthesize the second strand of the cDNA.
-
PCR Amplification: Amplify the double-stranded cDNA using a high-fidelity DNA polymerase to generate sufficient material for sequencing. Use a minimal number of PCR cycles to avoid introducing significant amplification bias and errors.
-
Library Preparation: Prepare sequencing libraries from the amplified cDNA according to the manufacturer's protocol for your chosen sequencing platform. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the sequencing reads to the known reference DNA template sequence.
-
Identify single nucleotide variants (SNVs) between the sequencing reads and the reference sequence.
-
Calculate the error rate by dividing the number of observed errors by the total number of sequenced bases.
-
Compare the error rate of the 6-aza-UTP-containing sample to the control sample (UTP only) to determine the impact of the analog on transcription fidelity.
-
Visualizations
Caption: Workflow for assessing the impact of 6-aza-UTP on transcription fidelity.
Caption: Potential molecular consequences of 6-aza-UTP incorporation during transcription.
References
- 1. Effect of UTP sugar and base modifications on vaccinia virus early gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 5-fluorouracil and 6-azauracil on the synthesis of ribonucleic acid and protein in Saccharomyces carlsbergensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 5-fluorouracil and 6-azauracil on the synthesis of ribonucleic acid and protein in Saccharomyces carlsbergensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Antiviral Activity of 6-Azauridine Triphosphate and T-705 (Favipiravir) Against Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antiviral activity of 6-Azauridine triphosphate and T-705 (Favipiravir) against influenza viruses. The information presented is collated from published experimental data to assist researchers in understanding the efficacy and mechanisms of action of these two compounds.
Executive Summary
Both 6-Azauridine and Favipiravir are broad-spectrum antiviral agents that demonstrate inhibitory activity against influenza viruses. Favipiravir has been extensively studied and is approved for the treatment of influenza in some countries. It acts as a prodrug, and its active form, T-705 ribosyl triphosphate (T-705RTP), competitively inhibits the viral RNA-dependent RNA polymerase (RdRp). 6-Azauridine, a nucleoside analog, also targets viral RNA synthesis. While direct comparative studies are limited, available data allows for an assessment of their respective potencies and mechanisms.
Quantitative Data Presentation
The following tables summarize the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values for 6-Azauridine and Favipiravir against various influenza virus strains. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, indicates the therapeutic window of the compound.
Table 1: In Vitro Antiviral Activity of 6-Azauridine against Influenza Viruses
| Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Influenza A/Puerto Rico/8/34 (H1N1) | A549 | 0.8 ± 0.1 | >50 | >62.5 |
| Influenza A/California/04/2009 (H1N1) | A549 | 1.1 ± 0.2 | >50 | >45.5 |
| Influenza A/Wyoming/3/2003 (H3N2) | A549 | 1.3 ± 0.3 | >50 | >38.5 |
| Influenza B/Brisbane/60/2008 | A549 | 1.5 ± 0.4 | >50 | >33.3 |
Data is presented as mean ± standard deviation.
Table 2: In Vitro Antiviral Activity of T-705 (Favipiravir) against Influenza Viruses
| Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Influenza A/Puerto Rico/8/34 (H1N1) | MDCK | 0.48 | >1000 | >2083 |
| Influenza A(H1N1)pdm09 | MDCK | 0.19 - 5.03 | >1000 | >198 - >5263 |
| Influenza A(H3N2) | MDCK | 0.45 - 5.99 | >1000 | >167 - >2222 |
| Influenza A(H5N1) | MDCK | 1.27 - 5.22 | >1000 | >191 - >787 |
| Influenza B | MDCK | 0.57 - 5.30 | >1000 | >188 - >1754 |
EC₅₀ values for Favipiravir can vary depending on the specific isolate and assay conditions.
Mechanisms of Action
This compound
6-Azauridine is a uridine (B1682114) analog that, once intracellularly phosphorylated to its active triphosphate form, interferes with viral RNA synthesis. Its primary mechanism of action against influenza virus is the inhibition of viral genome replication and gene transcription. By acting as a competitive inhibitor of the viral RNA-dependent RNA polymerase, it disrupts the synthesis of new viral RNA, thereby halting the propagation of the virus.
T-705 (Favipiravir)
Favipiravir is a prodrug that is intracellularly converted to its active form, T-705 ribosyl triphosphate (T-705RTP). T-705RTP functions as a purine (B94841) analog and competitively inhibits the RNA-dependent RNA polymerase (RdRp) of the influenza virus. This inhibition occurs through two proposed mechanisms: lethal mutagenesis, where the incorporation of T-705RTP into the viral RNA strand induces a high rate of mutations leading to non-viable virus particles, and chain termination, where the incorporation of the analog prevents further elongation of the RNA strand.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the antiviral activity and cytotoxicity of 6-Azauridine and Favipiravir.
Cell Lines and Virus Strains
-
Cell Lines: Madin-Darby Canine Kidney (MDCK) cells and human lung adenocarcinoma (A549) cells are commonly used for influenza virus propagation and antiviral assays.
-
Virus Strains: A variety of influenza A and B strains, including laboratory-adapted strains (e.g., A/Puerto Rico/8/34 H1N1) and clinical isolates, are used to assess the breadth of antiviral activity.
Plaque Reduction Assay
This assay is the gold standard for determining the 50% effective concentration (EC₅₀) of an antiviral compound.
-
Cell Seeding: Plate MDCK or A549 cells in 6- or 12-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a dilution of influenza virus calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). Allow for a 1-hour adsorption period at 37°C.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium containing a semi-solid substance (e.g., agarose (B213101) or Avicel) and serial dilutions of the test compound (6-Azauridine or Favipiravir).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution to visualize the plaques.
-
Data Analysis: Count the number of plaques at each compound concentration. The EC₅₀ is the concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Quantitative Real-Time PCR (qRT-PCR) Assay
This assay measures the reduction in viral RNA replication in the presence of the antiviral compound.
-
Cell Infection and Treatment: Seed cells in multi-well plates and infect with influenza virus at a specific multiplicity of infection (MOI). Treat the infected cells with serial dilutions of the test compound.
-
RNA Extraction: At a predetermined time post-infection (e.g., 24 or 48 hours), extract total RNA from the cells.
-
qRT-PCR: Perform one-step or two-step qRT-PCR using primers and probes specific for a conserved region of the influenza virus genome (e.g., the M gene).
-
Data Analysis: Quantify the viral RNA levels relative to an internal control (e.g., a housekeeping gene). The EC₅₀ is the concentration of the compound that reduces viral RNA levels by 50% compared to the untreated virus control.
Cytotoxicity Assay (MTT or MTS Assay)
This assay determines the 50% cytotoxic concentration (CC₅₀) of the compound on the host cells.
-
Cell Seeding: Seed cells in 96-well plates.
-
Compound Treatment: Add serial dilutions of the test compound to the cells. No virus is added.
-
Incubation: Incubate the plates for the same duration as the antiviral assays (e.g., 48-72 hours).
-
Reagent Addition: Add a tetrazolium salt solution (e.g., MTT or MTS) to each well.
-
Incubation and Measurement: Incubate for 2-4 hours to allow for the conversion of the salt to a colored formazan (B1609692) product by metabolically active cells. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualizations
Caption: Comparative mechanism of action for this compound and T-705.
Caption: General experimental workflow for in vitro antiviral testing.
Validating 6-Azauridine Triphosphate as a Specific Transcription Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-Azauridine triphosphate (6-aza-UTP) with other commonly used transcription inhibitors. The information presented is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs, with a focus on validating 6-aza-UTP's role as a specific inhibitor of transcription. This document summarizes key performance data, details experimental protocols for inhibitor validation, and provides visual representations of relevant molecular pathways and experimental workflows.
Comparative Analysis of Transcription Inhibitors
The selection of a transcription inhibitor is critical for accurately interpreting experimental results. The ideal inhibitor possesses high specificity for its target, potent activity, and minimal off-target effects. This section compares 6-aza-UTP with four other widely used transcription inhibitors: Actinomycin D, α-Amanitin, Triptolide, and Flavopiridol.
Quantitative Performance Data
| Inhibitor | Target(s) | IC50 | Mechanism of Action | Key Off-Target Effects |
| This compound (6-aza-UTP) | RNA Polymerases | Not widely reported for mammalian Pol II | Competitive inhibitor of UTP incorporation into nascent RNA. Also, its precursor, 6-azauridine, inhibits de novo pyrimidine (B1678525) biosynthesis.[1] | Inhibition of pyrimidine biosynthesis by its monophosphate form (6-aza-UMP).[1] |
| Actinomycin D | DNA | ~60 ng/mL (in K562 cells for RNA synthesis)[2] | Intercalates into G-C rich regions of DNA, physically obstructing the progression of RNA polymerase.[3][4] | DNA replication and protein synthesis can be affected at higher concentrations.[5] Can induce DNA damage and apoptosis.[6] |
| α-Amanitin | RNA Polymerase II and III | ~1 µg/mL (in vivo) | Binds to the bridge helix of RNA Polymerase II, inhibiting translocation along the DNA template.[7] | Highly specific for RNA Polymerase II and to a lesser extent, RNA Polymerase III. RNA Polymerase I is insensitive.[5] Can induce apoptosis and liver and kidney toxicity.[8][9] |
| Triptolide | TFIIH (XPB subunit) | ~109 nM (in HeLa cells for RNA synthesis)[10] | Covalently binds to the XPB subunit of the general transcription factor TFIIH, inhibiting transcription initiation.[11] | Can affect DNA repair (as TFIIH is involved). May induce apoptosis and has immunosuppressive effects.[12][13] |
| Flavopiridol | CDK9, CDK7 | ~100-300 nM (for CDK7) | ATP-competitive inhibitor of CDK9 (a component of P-TEFb) and CDK7 (a component of TFIIH), preventing phosphorylation of the RNA Pol II C-terminal domain (CTD) and blocking transcription elongation. | Broad-spectrum kinase inhibitor, affecting other CDKs involved in cell cycle control.[14][15][16][17] |
Experimental Protocols for Inhibitor Validation
To validate the efficacy and specificity of a transcription inhibitor like 6-aza-UTP, a well-controlled in vitro transcription assay is essential. The following protocol is a generalized procedure that can be adapted to compare the inhibitory effects of 6-aza-UTP and other compounds on mammalian RNA polymerase II.
In Vitro Transcription Inhibition Assay
Objective: To determine the concentration-dependent inhibitory effect of 6-aza-UTP and other transcription inhibitors on RNA synthesis by mammalian RNA polymerase II.
Materials:
-
HeLa nuclear extract (source of RNA Polymerase II and general transcription factors)
-
DNA template with a strong promoter (e.g., adenovirus major late promoter)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
[α-³²P]UTP (for radiolabeling of nascent RNA)
-
Transcription buffer (containing HEPES, MgCl₂, KCl, DTT)
-
Transcription inhibitors: this compound, Actinomycin D, α-Amanitin, Triptolide, Flavopiridol (dissolved in appropriate solvents)
-
Stop solution (containing EDTA and RNase inhibitors)
-
Denaturing polyacrylamide gel (for resolving RNA transcripts)
-
Phosphorimager system for visualization and quantification
Procedure:
-
Prepare Transcription Reactions: In separate microcentrifuge tubes, assemble the following components on ice:
-
Transcription buffer
-
DNA template (e.g., 100 ng)
-
HeLa nuclear extract (e.g., 10 µg)
-
A mixture of ATP, GTP, and CTP (final concentration, e.g., 500 µM each)
-
[α-³²P]UTP (e.g., 10 µCi)
-
Non-radioactive UTP (at a concentration to be optimized, e.g., 10 µM)
-
Varying concentrations of the transcription inhibitor (or solvent control). For 6-aza-UTP, it should be added in competition with UTP.
-
-
Initiate Transcription: Transfer the reaction tubes to a 30°C water bath to start the transcription reaction. Incubate for a predetermined time (e.g., 60 minutes).
-
Terminate Transcription: Stop the reactions by adding the stop solution.
-
RNA Purification: Extract the RNA from the reaction mixture using a suitable method (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation).
-
Gel Electrophoresis: Resuspend the RNA pellets in a denaturing loading buffer and resolve the transcripts on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Scan the screen using a phosphorimager. Quantify the intensity of the bands corresponding to the full-length transcript.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for each compound.
Visualization of Mechanisms and Workflows
Understanding the molecular pathways targeted by these inhibitors and the experimental workflow is crucial for proper experimental design and data interpretation.
Signaling Pathways and Mechanisms of Action
Caption: Overview of transcription inhibition mechanisms.
Caption: Triptolide inhibits TFIIH activity.
Caption: Flavopiridol inhibits P-TEFb activity.
Experimental Workflow
Caption: Workflow for inhibitor comparison.
Conclusion
This compound acts as a transcription inhibitor through its competition with UTP and the inhibitory effects of its precursor on pyrimidine biosynthesis.[1] While it offers a distinct mechanism of action compared to other inhibitors, its specificity and potency against mammalian RNA polymerase II require further quantitative characterization. For researchers studying the intricacies of transcription, a direct comparison of 6-aza-UTP with well-characterized inhibitors like Actinomycin D, α-Amanitin, Triptolide, and Flavopiridol using standardized in vitro transcription assays is crucial. This guide provides the foundational information and a methodological framework to perform such a validation, enabling a more informed selection of transcription inhibitors for specific research applications.
References
- 1. RNA polymerase II transcription initiation: A structural view - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Distinct Roles for the Helicases of TFIIH in Transcript Initiation and Promoter Escape* | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Envisioning how the prototypic molecular machine TFIIH functions in transcription initiation and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. INHIBITION OF RNA POLYMERASE BY this compound (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. CDK9: a signaling hub for transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rcsb.org [rcsb.org]
- 16. researchgate.net [researchgate.net]
- 17. letstalkacademy.com [letstalkacademy.com]
A Comparative Guide to 6-Azauridine Triphosphate and Cordycepin Triphosphate as RNA Chain Terminators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biomedical research and drug development, nucleotide analogs that function as RNA chain terminators are invaluable tools. Among these, 6-Azauridine (B1663090) triphosphate (6-aza-UTP) and cordycepin (B1669437) triphosphate (Cor-TP) are prominent examples, each exhibiting distinct mechanisms of action and cellular effects. This guide provides an objective comparison of their performance as RNA chain terminators, supported by experimental data, detailed methodologies, and visual diagrams to elucidate their molecular pathways.
Mechanism of Action and Cellular Effects
Cordycepin Triphosphate: The Obligate Chain Terminator
Cordycepin (3'-deoxyadenosine) is a naturally occurring adenosine (B11128) analog.[1] Once it enters the cell, it is phosphorylated to its active form, cordycepin triphosphate (Cor-TP).[1][2] Structurally, Cor-TP mimics adenosine triphosphate (ATP) and can be incorporated into a growing RNA chain by RNA polymerases.[3][4] However, the critical difference lies in the absence of a hydroxyl group at the 3' position of its ribose sugar moiety. This structural alteration makes it an obligate chain terminator , as the lack of a 3'-OH group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus halting RNA elongation.[5][6][7]
Beyond its role as a direct chain terminator, cordycepin exhibits other significant cellular effects. It is a potent inhibitor of polyadenylation, the process of adding a poly(A) tail to messenger RNA (mRNA), which is crucial for mRNA stability and translation.[8][9] Furthermore, cordycepin has been shown to activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[2] This activation is mediated by cordycepin monophosphate and can lead to downstream effects on cell growth and metabolism.[2]
6-Azauridine Triphosphate: A Dual-Action Antimetabolite
6-Azauridine (6-aza-U) is a synthetic uridine (B1682114) analog. Following cellular uptake, it is converted to 6-azauridine-5'-triphosphate (6-aza-UTP).[6] Unlike the clear-cut chain termination mechanism of cordycepin, 6-aza-UTP's cytotoxicity is attributed to a dual mechanism of action.
Firstly, its monophosphate form, 6-azauridine monophosphate (6-aza-UMP), is a potent inhibitor of orotidine-5'-phosphate (OMP) decarboxylase, a key enzyme in the de novo biosynthesis of pyrimidine (B1678525) nucleotides.[10] This inhibition leads to a depletion of the intracellular pools of uridine triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), thereby starving the cell of essential precursors for RNA synthesis.[6]
Secondly, 6-aza-UTP can be incorporated into the nascent RNA chain in place of UTP.[11] While it possesses a 3'-OH group and is not an obligate chain terminator in the same way as cordycepin, its incorporation can lead to dysfunctional RNA molecules and may sterically hinder the translocation of RNA polymerase, thereby impeding further elongation. The cytotoxic effects of 6-azauridine are therefore a combination of reduced pyrimidine nucleotide pools and the disruptive incorporation of its triphosphate form into RNA.[6]
Quantitative Comparison of Inhibitory Effects
Direct comparative studies providing IC50 values for 6-aza-UTP and Cor-TP on the same RNA polymerase under identical conditions are scarce in the literature. However, data from various studies can be compiled to provide an estimate of their relative potencies.
| Parameter | This compound | Cordycepin Triphosphate | Reference |
| Primary Mechanism | Inhibition of pyrimidine de novo synthesis & RNA chain elongation interference | Obligate RNA chain termination & Polyadenylation inhibition | [6][7] |
| Natural Analog | Uridine Triphosphate (UTP) | Adenosine Triphosphate (ATP) | [3][11] |
| Requirement for 3'-OH | Present | Absent | [5][6] |
| IC50 (Cell Growth) | ~3 µM (L1210 cells, as 6-azauridine) | Varies by cell line (e.g., 200 µM in some bladder cancer cells, as cordycepin) | [6][12] |
| Effect on RNA Polymerase | Competitive inhibitor with respect to UTP | Competitive inhibitor with respect to ATP | [4][5] |
| Other Cellular Effects | Depletion of UTP and CTP pools | AMPK activation, Inhibition of poly(A) polymerase | [2][6][8] |
Experimental Protocols
In Vitro Transcription Termination Assay
This protocol is a synthesized methodology for comparing the RNA chain termination efficiency of 6-aza-UTP and Cor-TP.
1. Preparation of DNA Template:
-
A linear DNA template containing a specific promoter (e.g., T7, SP6, or a bacterial promoter) followed by a transcription unit of known length is required. The template is typically generated by PCR or by linearizing a plasmid.[13]
2. In Vitro Transcription Reaction Setup:
-
Assemble the following reaction mixture on ice in an RNase-free environment:
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM spermidine)
-
Ribonuclease Inhibitor (e.g., 40 U/µL)
-
ATP, GTP, CTP (10 mM each)
-
UTP (for control and 6-aza-UTP competition) or ATP (for Cor-TP competition) at varying concentrations
-
[α-³²P]UTP or [α-³²P]ATP for radiolabeling of transcripts
-
Linear DNA template (0.5-1.0 µg)
-
Appropriate RNA Polymerase (e.g., T7 RNA Polymerase, E. coli RNA Polymerase)
-
3. Initiation of Transcription and Addition of Terminators:
-
Pre-warm the reaction mixture to the optimal temperature for the polymerase (e.g., 37°C for T7 and E. coli RNA polymerases).
-
Initiate the transcription by adding the RNA polymerase.
-
For the experimental samples, add varying concentrations of either 6-aza-UTP or Cor-TP to the reaction. A range of concentrations should be tested to determine the IC50 value.
4. Incubation and Termination of Reaction:
-
Incubate the reactions for a defined period (e.g., 30-60 minutes) at the optimal temperature.
-
Stop the reaction by adding an equal volume of stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
5. Analysis of Transcripts:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled transcripts by autoradiography.
-
The intensity of the full-length transcript band will decrease with increasing concentrations of the chain terminator. The terminated products will appear as shorter bands.
-
Quantify the band intensities to calculate the percentage of inhibition and determine the IC50 value for each compound.
Visualizing the Mechanisms and Workflows
Mechanism of Action: this compound vs. Cordycepin Triphosphate
Caption: Mechanisms of 6-Azauridine and Cordycepin.
Experimental Workflow: In Vitro Transcription Termination Assay
Caption: In Vitro Transcription Termination Assay Workflow.
Conclusion
Both this compound and cordycepin triphosphate serve as effective inhibitors of RNA synthesis, yet they operate through fundamentally different mechanisms. Cordycepin triphosphate acts as a direct and obligate RNA chain terminator, providing a clear-cut tool for studying transcriptional elongation. In contrast, this compound exerts its effects through a dual mechanism of inhibiting pyrimidine biosynthesis and interfering with RNA elongation upon incorporation.
The choice between these two analogs will depend on the specific research question. For studies requiring a definitive and immediate halt to transcription, cordycepin is the more suitable candidate. For investigations into the broader effects of nucleotide pool depletion and its consequences on transcription, 6-azauridine offers a multi-faceted approach. Understanding these nuances is critical for the accurate interpretation of experimental results and for the strategic development of novel therapeutic agents targeting RNA synthesis.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Identification of this compound in L1210 cells and its possible relevance to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cordycepin activates AMP-activated protein kinase (AMPK) via interaction with the γ1 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Cordycepin Triphosphate on In Vitro RNA Synthesis by Plant Viral Replicases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INHIBITION OF RNA POLYMERASE BY this compound (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of cordycepin triphosphate on in vitro RNA synthesis by plant viral replicases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Activation of AMPK by Cordycepin [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of polyadenylation reduces inflammatory gene induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vivo synthesis of 6-azauridine 5'-triphosphate and incorporation of 6-azauridine into RNA of germinating wheat embryonic axes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of RNA nucleotidyltransferase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
A Comparative Analysis of 6-Azauridine Triphosphate and ara-UTP in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two uridine (B1682114) triphosphate analogs, 6-Azauridine (B1663090) triphosphate (6-aza-UTP) and arabinose-UTP (ara-UTP), and their respective impacts on RNA synthesis. While both are analogs of the natural nucleotide UTP, they exhibit distinct mechanisms of action that influence their efficacy and potential as therapeutic agents. This document summarizes their effects on RNA polymerase, presents available quantitative data, details relevant experimental protocols, and visualizes their mechanisms of action.
Introduction: Two Analogs, Two Distinct Mechanisms
Nucleotide analogs are powerful tools in biomedical research and cornerstones of antiviral and anticancer therapies. By mimicking natural nucleotides, they can interfere with the synthesis of DNA and RNA, leading to the inhibition of cellular proliferation or viral replication. 6-Azauridine and arabinose-uridine are two such pyrimidine (B1678525) analogs that, upon intracellular phosphorylation to their triphosphate forms (6-aza-UTP and ara-UTP), disrupt RNA synthesis through fundamentally different mechanisms.
-
6-Azauridine Triphosphate (6-aza-UTP): The primary mechanism of action of 6-azauridine is the inhibition of the de novo pyrimidine biosynthesis pathway. Its monophosphate form, 6-azauridylate (6-aza-UMP), is a potent inhibitor of orotidylate decarboxylase, an essential enzyme in the synthesis of UMP. This leads to a depletion of the intracellular pools of UTP and CTP, thereby indirectly inhibiting RNA synthesis. Additionally, 6-aza-UTP can be incorporated into the growing RNA chain, which may contribute to its overall biological effects.
-
Arabinose-UTP (ara-UTP): In contrast, ara-UTP acts as a direct inhibitor of RNA polymerase. It competes with the natural substrate, UTP, for incorporation into the nascent RNA strand. Upon incorporation, the arabinose sugar moiety, with its 2'-hydroxyl group in the trans position relative to the 3'-hydroxyl, distorts the geometry of the primer-template duplex. This distortion hinders the proper alignment of the next incoming nucleotide, leading to a significant pausing of the RNA polymerase and a stall in transcription.
Quantitative Data Presentation
The following tables summarize the available quantitative data for 6-aza-UTP and ara-UTP. It is crucial to note that these data are collated from different studies using various experimental systems (e.g., different RNA polymerases, templates, and assay conditions). Therefore, a direct comparison of the absolute values should be made with caution.
Table 1: Quantitative Data for this compound (6-aza-UTP)
| Parameter | Value | Organism/Enzyme | Experimental Context |
| Ratio of 6-aza-UTP to UTP | ~2:1 | Germinating wheat embryonic axes | In vivo analysis at a 6-azauridine concentration that maximally inhibits UTP biosynthesis. |
| Substitution Rate in RNA | ~1 in 18 uridine residues | Germinating wheat embryonic axes | In vivo analysis under conditions of maximal UTP biosynthesis inhibition. |
| Inhibition of RNA Polymerase | Significant inhibition of pyrophosphate-UTP exchange | Escherichia coli RNA polymerase | In vitro transcription assay. |
Table 2: Quantitative Data for arabinose-UTP (ara-UTP)
| Parameter | Value | Organism/Enzyme | Experimental Context |
| IC₅₀ | 75 ± 25 µM | SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | In vitro competition experiment with 0.1 µM UTP. |
| IC₅₀ | ~1000 µM | Poliovirus RNA polymerase | In vitro assay in the presence of 1 µM UTP. |
| Incorporation Efficiency | Lower than natural UTP | SARS-CoV-2 RdRp | Described as competing poorly with its natural counterpart. |
| Effect on Elongation | Induces long polymerase pausing | SARS-CoV-2 and Poliovirus RdRp | Observed after incorporation into the RNA strand. |
Experimental Protocols
This section provides a detailed, synthesized methodology for an in vitro transcription assay that can be adapted to compare the effects of 6-aza-UTP and ara-UTP on RNA synthesis. This protocol is based on standard methods for T7 RNA polymerase, a commonly used enzyme in such assays.
Objective
To determine and compare the inhibitory effects and incorporation kinetics of 6-aza-UTP and ara-UTP on RNA synthesis catalyzed by T7 RNA polymerase.
Materials
-
T7 RNA Polymerase
-
Linearized DNA template containing a T7 promoter upstream of a defined sequence
-
Ribonucleotide Triphosphate (NTP) mix (ATP, CTP, GTP, UTP)
-
This compound (6-aza-UTP)
-
arabinose-UTP (ara-UTP)
-
[α-³²P]-UTP or other labeled nucleotide for detection
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
EDTA
-
Denaturing polyacrylamide gel (e.g., 8 M Urea)
-
Gel loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Phosphorimager or autoradiography film
Experimental Procedure
-
Reaction Setup:
-
On ice, prepare a series of 20 µL transcription reactions in nuclease-free microcentrifuge tubes.
-
A typical reaction mixture would include:
-
2 µL of 10x Transcription Buffer
-
1 µg of linearized DNA template
-
2 µL of a standard NTP mix (final concentration of each NTP, e.g., 500 µM)
-
Varying concentrations of either 6-aza-UTP or ara-UTP (e.g., 0, 10, 50, 100, 500, 1000 µM). For these reactions, the concentration of UTP should be kept constant at a sub-saturating level (e.g., 10 µM) to allow for competition.
-
1 µL of [α-³²P]-UTP (for radiolabeling)
-
1 µL of RNase Inhibitor
-
1 µL of T7 RNA Polymerase
-
Nuclease-free water to a final volume of 20 µL.
-
-
-
Incubation:
-
Mix the components gently and centrifuge briefly to collect the contents at the bottom of the tube.
-
Incubate the reactions at 37°C for 1 hour.
-
-
Termination and Template Removal:
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Add 1 µL of DNase I to each tube and incubate at 37°C for 15 minutes to digest the DNA template.
-
-
RNA Purification (Optional but Recommended):
-
The RNA products can be purified using a suitable RNA clean-up kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
-
Analysis of RNA Products:
-
Resuspend the RNA pellet in gel loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA products on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled RNA transcripts using a phosphorimager or by exposing the gel to autoradiography film.
-
Data Analysis
-
IC₅₀ Determination: Quantify the intensity of the full-length transcript bands for each concentration of the analog. Plot the percentage of inhibition against the log of the analog concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Kinetic Analysis (for more detailed studies): To determine kinetic parameters such as Kₘ and Vₘₐₓ, a series of reactions with varying concentrations of the natural UTP and a fixed concentration of the analog (or vice versa) would be performed. The data can then be analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the type of inhibition (e.g., competitive, non-competitive).
Visualization of Mechanisms and Pathways
The following diagrams, generated using the DOT language, illustrate the key pathways and mechanisms discussed.
De Novo Pyrimidine Biosynthesis and the Action of 6-Azauridine
This diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the step inhibited by 6-azauridine monophosphate.
RNA Polymerase Elongation and Pausing Induced by ara-UTP
This diagram illustrates the process of RNA transcription elongation and how the incorporation of ara-UMP leads to polymerase pausing.
Comparative Analysis of Cellular and Molecular Effects
The distinct mechanisms of 6-aza-UTP and ara-UTP lead to different downstream cellular consequences.
6-Azauridine:
-
Primary Effect: The inhibition of de novo pyrimidine synthesis by 6-aza-UMP leads to a depletion of UTP and CTP. This has widespread effects on cellular metabolism, as these nucleotides are essential for RNA synthesis, glycogen (B147801) synthesis, and the formation of CDP-diacylglycerol for phospholipid synthesis.
-
Downstream Signaling: Pyrimidine starvation is a form of metabolic stress that can activate various signaling pathways. For instance, it can lead to nucleolar stress, which involves the disruption of ribosome biogenesis and can trigger p53-dependent cell cycle arrest and apoptosis. The incorporation of 6-aza-UTP into RNA could also potentially affect RNA processing, stability, and function, although this is less well-characterized than its effect on nucleotide pools.
ara-UTP:
-
Primary Effect: The direct inhibition of RNA polymerase elongation leads to the accumulation of stalled transcription complexes on the DNA template.
-
Downstream Signaling: Polymerase stalling can have several consequences. It can trigger a cellular stress response and, in the case of viral polymerases, halt viral replication. Stalled transcription complexes can also be recognized by the cellular machinery, potentially leading to the recruitment of transcription-coupled DNA repair factors if the stalling is caused by DNA damage, or to the ubiquitination and degradation of the stalled polymerase. The production of truncated RNA transcripts may also have dominant-negative effects or lead to the activation of RNA surveillance pathways.
Conclusion
This compound and ara-UTP, while both being uridine analogs, represent two distinct classes of RNA synthesis inhibitors.
-
6-aza-UTP acts primarily as an indirect inhibitor by depleting the cellular pools of pyrimidine nucleotides necessary for transcription. Its therapeutic utility is often associated with its antiproliferative effects in cancer and its broad-spectrum antiviral activity.
-
ara-UTP is a direct inhibitor of RNA polymerase, acting as a chain terminator that causes polymerase pausing. Its potential is being actively explored in the context of viral infections, where the viral RNA-dependent RNA polymerase is a specific target.
The choice between these or similar analogs in a research or therapeutic context will depend on the specific biological question or the desired therapeutic outcome. Understanding their distinct mechanisms of action is paramount for the rational design of experiments and the development of novel therapeutic strategies targeting RNA synthesis. Further research involving direct comparative kinetic studies using the same polymerase and experimental conditions would be invaluable for a more precise quantitative comparison of their inhibitory potentials.
A Comparative Guide to Cross-Validating 6-Azauridine Triphosphate Effects in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of 6-Azauridine triphosphate's anti-cancer effects across different cancer cell lines. Given the limited availability of direct comparative studies on this compound, this document outlines a series of proposed experiments, complete with detailed protocols and expected outcomes, to facilitate a thorough investigation.
Introduction
6-Azauridine, a pyrimidine (B1678525) analog, is known to exert its cytotoxic effects primarily through its intracellular conversion to this compound. This active metabolite inhibits the de novo pyrimidine biosynthesis pathway, leading to a depletion of essential nucleotides like UTP and CTP, and can also be incorporated into RNA, further contributing to cellular stress and apoptosis. While its mechanism of action is generally understood, a systematic comparison of its efficacy across a diverse panel of cancer cell lines is lacking. This guide provides the necessary tools to conduct such a comparative analysis.
Proposed Experimental Workflow
To comprehensively assess the differential effects of this compound, a multi-faceted approach is recommended. This involves determining its cytotoxic potency, elucidating its impact on cell cycle progression and apoptosis, and confirming its effect on the target signaling pathway.
Data Presentation: Comparative Cytotoxicity
The initial phase of the study should focus on determining the half-maximal inhibitory concentration (IC50) of 6-Azauridine (as the cell-permeable precursor to this compound) across a panel of cancer cell lines. This data will provide a quantitative measure of its cytotoxic potency and allow for the classification of cell lines as sensitive or resistant.
Table 1: Hypothetical IC50 Values of 6-Azauridine in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) after 72h exposure |
| Breast Cancer | MCF-7 | To be determined |
| MDA-MB-231 | To be determined | |
| Lung Cancer | A549 | To be determined |
| H1299 | To be determined | |
| Colon Cancer | HCT116 | To be determined |
| HT-29 | To be determined | |
| Leukemia | Jurkat | To be determined |
| K562 | To be determined |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Materials:
-
Selected cancer cell lines
-
Complete culture medium
-
96-well plates
-
6-Azauridine (or other cell-permeable precursor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 6-Azauridine for 24, 48, and 72 hours. Include a vehicle-only control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 values using appropriate software.
-
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Materials:
-
Cancer cell lines treated with 6-Azauridine at their respective IC50 concentrations.
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Harvest the treated and control cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Apoptosis Analysis (Western Blot)
Western blotting is used to detect key proteins involved in the apoptotic cascade.
-
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.[1][2]
-
Signaling Pathway Analysis
The primary mechanism of this compound is the inhibition of the de novo pyrimidine synthesis pathway. This can be visualized and further investigated through targeted experiments.
To validate the on-target effect of this compound, it is crucial to measure the levels of key pathway components. A decrease in the downstream products (UTP and CTP) would confirm the inhibitory action.
Table 2: Proposed Analysis of Nucleotide Pools
| Cell Line | Treatment | UTP Levels (Relative to Control) | CTP Levels (Relative to Control) |
| Sensitive Cell Line | Vehicle | 100% | 100% |
| 6-Azauridine (IC50) | Expected Decrease | Expected Decrease | |
| Resistant Cell Line | Vehicle | 100% | 100% |
| 6-Azauridine (IC50) | Expected Minimal/No Decrease | Expected Minimal/No Decrease |
This comparative guide provides a robust framework for the systematic evaluation of this compound's effects across different cancer cell lines. The data generated will be invaluable for understanding its therapeutic potential and identifying patient populations that may benefit most from this class of compounds.
References
Synergistic Antiviral Effects of 6-Azauridine Triphosphate in Combination with Other Nucleoside Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains and the need for more potent therapeutic options have underscored the importance of combination antiviral therapy. This guide provides a comparative analysis of the synergistic antiviral potential of 6-Azauridine (B1663090) triphosphate when used in conjunction with other nucleoside analogs. By targeting different key enzymes in the nucleotide biosynthesis pathways, these combinations can offer enhanced efficacy and a higher barrier to resistance. This document summarizes available quantitative data, provides detailed experimental protocols for assessing synergy, and visualizes the underlying mechanisms of action.
Overview of Antiviral Mechanisms
6-Azauridine, after intracellular phosphorylation to its active triphosphate form (6-aza-UTP), acts as a competitive inhibitor of orotidine-5'-monophosphate decarboxylase (OMPDCase). This enzyme is crucial for the de novo synthesis of pyrimidine (B1678525) nucleotides. By inhibiting OMPDCase, 6-azauridine depletes the intracellular pool of uridine (B1682114) triphosphate (UTP), a necessary building block for viral RNA synthesis.
Other nucleoside analogs, such as ribavirin (B1680618) and mycophenolic acid, primarily target inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of purine (B94841) nucleotides. Inhibition of IMPDH leads to the depletion of guanosine (B1672433) triphosphate (GTP), another essential precursor for viral genome replication and transcription.
The simultaneous inhibition of both pyrimidine and purine biosynthesis pathways provides a strong rationale for the synergistic antiviral activity of 6-Azauridine in combination with IMPDH inhibitors.
Quantitative Comparison of Antiviral Activity
While direct comparative studies evaluating the synergistic effects of 6-Azauridine triphosphate with other nucleoside analogs are limited in publicly available literature, we can compile the individual antiviral activities of these compounds against various viruses to understand their potential as combination partners. The following table summarizes the 50% effective concentration (EC50) values for 6-Azauridine and representative IMPDH inhibitors against several RNA viruses.
| Drug | Target Enzyme | Virus | Cell Line | EC50 (µM) | Reference |
| 6-Azauridine | OMPDCase | Zika Virus | FRPE | ~5-10 | [1] |
| Dengue Virus | Vero | Not specified | [2][3] | ||
| West Nile Virus | Vero | Not specified | [2][3] | ||
| Yellow Fever Virus | Vero | Not specified | [2][3] | ||
| Ribavirin | IMPDH | Zika Virus | Vero | >10 | [1] |
| Dengue Virus | LLC-MK2 | Markedly suppressed replication in combination | [4] | ||
| West Nile Virus | Neural cells | High doses required | [5] | ||
| Hantaan Virus | Vero E6 | ~3 | |||
| Mycophenolic Acid | IMPDH | Zika Virus | Vero | <5 | [1] |
| MERS-CoV | Vero | Strong inhibition | |||
| SARS-CoV-2 | VeroE6/TMPRSS2 | 0.87 | [6] |
Note: The EC50 values can vary significantly depending on the virus strain, cell line, and experimental conditions.
Experimental Protocols for Synergy Testing
To quantitatively assess the synergistic antiviral effects of this compound in combination with other nucleoside analogs, a checkerboard assay followed by a plaque reduction assay is a standard and robust method.
Checkerboard Assay for Determining Synergy
The checkerboard assay is used to test a range of concentrations of two drugs, both individually and in combination, to identify synergistic, additive, or antagonistic interactions.
Materials:
-
96-well cell culture plates
-
Susceptible host cell line (e.g., Vero, Huh-7)
-
Virus stock of known titer
-
6-Azauridine and the second nucleoside analog
-
Cell culture medium and supplements
-
MTT or other viability assay reagents
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cells at a density that will form a confluent monolayer overnight.
-
Drug Dilution: Prepare serial dilutions of 6-Azauridine (Drug A) and the second nucleoside analog (Drug B) in cell culture medium. Typically, a 2-fold dilution series is prepared for each drug, spanning a range of concentrations above and below their individual EC50 values.
-
Combination Treatment: Dispense the diluted drugs into the 96-well plate according to the checkerboard format. Each well will contain a unique combination of concentrations of Drug A and Drug B. Include wells with each drug alone and untreated control wells.
-
Virus Infection: Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the untreated control wells (typically 2-5 days).
-
Viability Assay: Assess cell viability using an MTT assay or similar method to quantify the extent of virus-induced CPE in each well.
-
Data Analysis: Calculate the percentage of inhibition for each drug combination compared to the virus control. The data is then analyzed using synergy models such as the Bliss independence model or the Loewe additivity model to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Plaque Reduction Assay for Confirmation
The plaque reduction assay is a functional assay that measures the inhibition of infectious virus particle production.
Materials:
-
6-well or 12-well cell culture plates
-
Confluent host cell monolayers
-
Virus stock
-
Selected synergistic drug concentrations from the checkerboard assay
-
Overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Prepare confluent monolayers of host cells in multi-well plates.
-
Virus Inoculation: Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing the individual drugs or their synergistic combination at the selected concentrations.
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 3-7 days). The overlay restricts the spread of the virus, leading to the formation of localized plaques.
-
Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and then stain with crystal violet. The plaques will appear as clear zones against a purple background of stained, uninfected cells.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for the combination treatment compared to the untreated virus control and the individual drug treatments.
Visualizing the Mechanism of Synergistic Action
The synergistic antiviral effect of combining an OMPDCase inhibitor like 6-Azauridine with an IMPDH inhibitor can be visualized through the nucleotide biosynthesis pathways. The following diagrams, generated using Graphviz, illustrate the experimental workflow for synergy testing and the proposed mechanism of action.
Caption: Experimental workflow for assessing antiviral synergy.
Caption: Mechanism of synergistic antiviral action.
Conclusion
The combination of this compound with nucleoside analogs that inhibit IMPDH, such as ribavirin or mycophenolic acid, presents a promising strategy for potent antiviral therapy. By simultaneously depleting the intracellular pools of both pyrimidine and purine nucleotides, this combination therapy can create a synergistic blockade of viral replication. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research in this area. Quantitative studies are needed to determine the optimal combination ratios and to validate the synergistic effects against a broad range of clinically relevant viruses. Such data will be crucial for the preclinical and clinical development of novel and effective combination antiviral treatments.
References
- 1. Merimepodib, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribavirin inhibits West Nile virus replication and cytopathic effect in neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
comparing cytotoxicity of 6-Azauridine triphosphate and 5-iododeoxyuridine
An Objective Comparison of the Cytotoxicity of 6-Azauridine (B1663090) Triphosphate and 5-Iododeoxyuridine for Researchers and Drug Development Professionals.
This guide provides a detailed comparison of the cytotoxic properties of two notable compounds, 6-Azauridine triphosphate and 5-iododeoxyuridine. Both molecules are utilized in biomedical research for their ability to induce cell death, but they achieve this through distinct mechanisms of action. This document outlines these mechanisms, presents available quantitative data on their cytotoxicity, and provides detailed experimental protocols for assessing their effects.
Mechanism of Action
The cytotoxic effects of this compound and 5-iododeoxyuridine stem from their interference with fundamental cellular processes related to nucleic acid synthesis.
This compound
This compound is the active metabolite of 6-azauridine. Its primary cytotoxic mechanism involves the potent inhibition of orotidylate decarboxylase, a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] This inhibition leads to a depletion of the intracellular pools of uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP).[1] The resulting scarcity of essential pyrimidine nucleotides primarily hampers RNA synthesis, leading to cell growth inhibition.[2] Additionally, 6-azauridine can be incorporated into RNA, which may also contribute to its cytotoxic effects.[1][3][4]
5-Iododeoxyuridine
5-Iododeoxyuridine (IdUrd) is a halogenated analog of thymidine (B127349).[5][6] Its mechanism of action relies on its structural similarity to this natural nucleoside.[7] Cellular kinases phosphorylate 5-iododeoxyuridine to its active triphosphate form.[5] This active metabolite then competes with thymidine triphosphate for incorporation into DNA during replication.[5][7] The presence of the bulky iodine atom in the DNA structure disrupts normal DNA replication and repair processes, leading to the formation of faulty DNA and ultimately inducing cell death.[5][8] This makes it not only a potent antiviral agent but also a radiosensitizer in cancer therapy, as the altered DNA is more susceptible to radiation-induced damage.[5]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes available IC50 values for 6-azauridine and 5-iododeoxyuridine in different cell lines. It is important to note that the precursor, 6-azauridine, is typically used in cell culture experiments, which is then converted intracellularly to the active triphosphate form.
| Compound | Cell Line | IC50 Value | Notes |
| 6-Azauridine | L1210 (Mouse leukemia) | 3 µM | Concentration causing 50% inhibition of cell growth.[1][3] |
| 5-Iododeoxyuridine | Feline Herpesvirus (in HEL cells) | 4.3 µM | Antiviral activity measurement.[9] |
| 5-Bromodeoxyuridine | CHO (Chinese Hamster Ovary) | 15 µM | Colony formation assay.[6] |
| 5-Bromodeoxyuridine | DNA repair-deficient CHO cells | ~0.30–0.63 µM | Demonstrates increased sensitivity in repair-deficient cells.[6] |
*Note: 5-Bromodeoxyuridine is a structurally similar halogenated pyrimidine to 5-iododeoxyuridine and is included for comparative purposes due to the availability of cancer cell line cytotoxicity data.
Experimental Protocols
Accurate assessment of cytotoxicity is crucial for comparing the efficacy of compounds. The MTT assay is a widely used colorimetric method to determine cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[10][11][12] The amount of formazan produced is proportional to the number of living cells.[13]
Materials:
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Cell culture medium
-
Test compounds (6-Azauridine or 5-Iododeoxyuridine)
-
Microplate reader (absorbance at 570-590 nm)[10]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.[14]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570-590 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Identification of this compound in L1210 cells and its possible relevance to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo synthesis of 6-azauridine 5'-triphosphate and incorporation of 6-azauridine into RNA of germinating wheat embryonic axes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Idoxuridine? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Differential Effects of 6-Azauridine Triphosphate on Viral and Host RNA Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of 6-Azauridine (B1663090) triphosphate (azaUTP) on viral and host RNA synthesis. 6-Azauridine is a broad-spectrum antiviral agent that targets the replication of both DNA and RNA viruses. Its activity stems from its conversion within the host cell to its active forms, primarily 6-azauridine monophosphate (azaUMP) and 6-azauridine triphosphate (azaUTP). While azaUMP is a known inhibitor of orotidylic acid decarboxylase, leading to the depletion of pyrimidine (B1678525) nucleotides essential for both viral and host nucleic acid synthesis, azaUTP can directly interact with RNA polymerases. Understanding the differential sensitivity of viral RNA-dependent RNA polymerases (RdRps) versus host DNA-dependent RNA polymerases to azaUTP is crucial for developing selective antiviral therapies with minimal host toxicity.
Mechanism of Action of this compound
6-Azauridine enters the host cell and is phosphorylated by cellular kinases to its monophosphate (azaUMP), diphosphate (B83284) (azaUDP), and triphosphate (azaUTP) forms. AzaUTP, as an analog of uridine (B1682114) triphosphate (UTP), can then act as a competitive inhibitor of RNA polymerases. The differential effect between viral and host RNA synthesis is hypothesized to arise from differences in the active sites and substrate specificities of the respective polymerases. Viral RdRps are generally more error-prone and may exhibit a higher propensity to incorporate nucleotide analogs like azaUTP compared to the more highly conserved and specific host RNA polymerases. Incorporation of azaUTP into the nascent RNA chain can lead to premature chain termination or the synthesis of non-functional viral RNA, thereby inhibiting viral replication.
Comparative Inhibition of Viral and Host RNA Synthesis
While the broad-spectrum antiviral activity of 6-Azauridine is well-documented, specific quantitative data on the comparative inhibition of viral and host RNA polymerases by its triphosphate form (azaUTP) is limited in publicly available literature. Early studies have shown that azaUTP can inhibit bacterial RNA polymerase, such as that from E. coli[1]. However, direct comparative IC50 or Ki values for viral RdRps versus mammalian RNA polymerases are not readily found. The differential effect is often inferred from cell-based assays where viral replication is inhibited at concentrations of 6-Azauridine that are not significantly toxic to the host cells.
Table 1: Cell-Based Antiviral Activity and Cytotoxicity of 6-Azauridine
| Cell Line | Virus | Assay Type | Endpoint | Value | Reference |
| Vero | - | Cell Viability (MTT/XTT) | CC50 | >1350 µM | [2] |
CC50: 50% cytotoxic concentration. This value indicates the concentration at which the viability of the host cells is reduced by 50%. A higher CC50 value suggests lower cytotoxicity.
The high CC50 value of 6-Azauridine in Vero cells suggests that the compound has a low level of cytotoxicity to these host cells at concentrations where antiviral activity is observed for various viruses. This provides an indirect measure of the differential effect, implying that viral replication processes are more sensitive to the effects of 6-Azauridine than essential host cell functions.
Experimental Protocols
To facilitate further research into the differential effects of this compound, this section provides detailed methodologies for key in vitro experiments.
Protocol 1: In Vitro Viral RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol describes a non-radioactive primer-extension assay to determine the inhibitory activity of azaUTP on a purified viral RdRp.
Materials:
-
Purified recombinant viral RdRp (e.g., from Influenza virus, Zika virus, or SARS-CoV-2)
-
This compound (azaUTP)
-
Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Fluorescently labeled RNA primer
-
RNA template with a sequence complementary to the primer
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
RNase inhibitor
-
Stop solution (e.g., formamide-based loading buffer with EDTA)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Fluorescence gel scanner
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the reaction buffer, RNase inhibitor, a defined concentration of the RNA primer/template duplex, and the purified RdRp enzyme.
-
Inhibitor Addition: Add varying concentrations of azaUTP to the reaction tubes. Include a no-inhibitor control and a no-enzyme control.
-
Initiation of Reaction: Initiate the RNA synthesis reaction by adding a mixture of the four natural rNTPs. The concentration of UTP should be varied to assess competitive inhibition.
-
Incubation: Incubate the reaction at the optimal temperature for the specific RdRp (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA products.
-
Gel Electrophoresis: Separate the fluorescently labeled RNA products on a denaturing polyacrylamide gel.
-
Data Analysis: Visualize the gel using a fluorescence scanner. The intensity of the bands corresponding to the full-length and extended RNA products will be quantified. The IC50 value for azaUTP can be calculated by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Host RNA Polymerase II Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of azaUTP on mammalian RNA polymerase II (Pol II) using a cell-free transcription system.
Materials:
-
HeLa cell nuclear extract (as a source of RNA Polymerase II and general transcription factors)
-
This compound (azaUTP)
-
Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
DNA template containing a strong Pol II promoter (e.g., adenovirus major late promoter) upstream of a G-less cassette
-
Reaction buffer (e.g., 20 mM HEPES-KOH pH 7.9, 100 mM KCl, 5 mM MgCl2, 0.5 mM DTT)
-
RNase inhibitor
-
[α-³²P]CTP (for radioactive detection) or a non-radioactive detection method
-
Stop solution (e.g., containing proteinase K and SDS)
-
Phenol:chloroform:isoamyl alcohol
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or appropriate non-radioactive detection system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, RNase inhibitor, the DNA template, and the HeLa nuclear extract.
-
Inhibitor Addition: Add varying concentrations of azaUTP to the reaction tubes. Include a no-inhibitor control.
-
Pre-incubation: Pre-incubate the mixture to allow for the formation of the pre-initiation complex.
-
Initiation of Transcription: Start the transcription reaction by adding a mixture of ATP, GTP, UTP, and [α-³²P]CTP.
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
Termination and RNA Purification: Stop the reaction and purify the RNA transcripts by proteinase K digestion, phenol:chloroform extraction, and ethanol precipitation.
-
Gel Electrophoresis: Resuspend the RNA pellet in a formamide-based loading buffer, denature, and separate the transcripts on a denaturing polyacrylamide gel.
-
Data Analysis: Visualize the radiolabeled transcripts using a phosphorimager. Quantify the band corresponding to the expected transcript size. Calculate the IC50 value of azaUTP for host RNA Polymerase II by plotting the percentage of inhibition against the log of the inhibitor concentration.
Conclusion
This compound holds promise as a broad-spectrum antiviral agent due to its ability to interfere with viral RNA synthesis. While qualitative evidence suggests a favorable differential effect, with stronger inhibition of viral replication compared to host cell processes, there is a clear need for more quantitative data directly comparing the inhibitory potency of azaUTP on viral RdRps and host RNA polymerases. The experimental protocols provided in this guide offer a framework for researchers to generate such data, which is essential for the rational design and development of more selective and effective antiviral therapies based on the 6-Azauridine scaffold. Future studies should focus on determining the IC50 and Ki values of azaUTP for a range of viral and host polymerases to fully elucidate its mechanism of action and therapeutic potential.
References
Safety Operating Guide
Navigating the Safe Disposal of 6-Azauridine Triphosphate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. 6-Azauridine triphosphate, a nucleotide analog utilized in the study of RNA synthesis, requires careful handling and disposal due to the hazardous nature of its parent compound, 6-azauridine. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for managing hazardous pharmaceutical waste.
6-Azauridine is recognized for its antitumor and antiviral properties, which stem from its ability to interfere with pyrimidine (B1678525) biosynthesis and inhibit DNA and protein synthesis.[1] These cytotoxic characteristics necessitate that 6-Azauridine and its derivatives, including this compound, be treated as hazardous waste.[2][3]
Immediate Safety and Disposal Protocol
Adherence to a strict disposal protocol is paramount to minimize exposure risks and ensure environmental safety. The following steps outline the immediate actions to be taken for the disposal of this compound and associated contaminated materials.
Step 1: Waste Segregation at the Source
Proper segregation of waste is the foundation of a safe disposal plan.
-
Non-Pourable Waste: All solid or semi-solid waste contaminated with this compound, such as personal protective equipment (PPE), pipette tips, and empty vials, should be immediately placed into a designated, leak-proof, and puncture-resistant hazardous waste container. This container must be clearly labeled as "Hazardous Drug Waste" or "Chemotherapy Waste."[4][5]
-
Pourable Waste: All liquid waste containing this compound must be collected in a dedicated, sealed, and shatter-proof container. This container should also be clearly labeled as "Hazardous Drug Waste" or "Chemotherapy Waste."[4][5] Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Step 2: Labeling and Containment
Accurate and clear labeling is crucial for the safe handling and ultimate disposal of hazardous waste.
-
Each waste container must be labeled with the words "Hazardous Waste" and a detailed description of the contents, including "this compound."
-
Ensure containers are kept securely closed when not in use.
Step 3: Storage and Collection
Proper storage of hazardous waste pending collection is a critical safety measure.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Follow your institution's procedures for requesting a hazardous waste pickup. Do not dispose of this waste through standard laboratory trash or down the drain.[4]
Step 4: Decontamination
-
All surfaces and equipment that have come into contact with this compound should be decontaminated. Use a suitable decontamination solution as recommended by your institution's safety protocols.
Quantitative Data Summary
| Waste Category | Description | Disposal Container |
| Trace Waste | Items with less than 3% of the original drug by weight remaining (e.g., "RCRA empty" containers, PPE).[6][7][8] | Yellow chemotherapy waste containers for incineration.[5][6][7] |
| Bulk Waste | Items with more than 3% of the original drug by weight remaining (e.g., partially full vials, spill cleanup materials).[6][8] | Black RCRA-rated hazardous waste containers for incineration.[6] |
Experimental Protocols Cited
The disposal procedures outlined are based on established guidelines for the management of hazardous and chemotherapy waste from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and best practices from environmental health and safety programs.[4][5][9] The core principle is the containment and disposal of the hazardous material through a licensed hazardous waste management company, typically involving incineration.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. 6-Azauridine | C8H11N3O6 | CID 5901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 8. eec.ky.gov [eec.ky.gov]
- 9. apps.dnr.wi.gov [apps.dnr.wi.gov]
Personal protective equipment for handling 6-Azauridine triphosphate
This document provides crucial safety, handling, and disposal protocols for 6-Azauridine (B1663090) triphosphate, a nucleotide analog used in research. The information is intended for researchers, scientists, and professionals in drug development. Given its function as an antimetabolite that interferes with nucleic acid synthesis, 6-Azauridine triphosphate and its parent compound, 6-Azauridine, should be handled as potentially hazardous substances.[1][2][3]
Immediate Safety and Logistical Information
This compound is the biologically active form of the prodrug 6-Azauridine.[2] The latter is classified as harmful if swallowed, in contact with skin, or inhaled, and is suspected of causing cancer. Due to its role as an inhibitor of pyrimidine (B1678525) biosynthesis and its incorporation into RNA, the triphosphate form should be handled with equivalent or greater caution.[1][4]
1.1 Chemical and Physical Properties
| Property | Data | Source |
| Synonyms | 6-Azauridine 5'-triphosphate, 6-Aza UTP | [5][6][7] |
| CAS Number | 6198-30-7 | [5][8] |
| Molecular Formula | C₈H₁₄N₃O₁₅P₃ | [5][9] |
| Molecular Weight | 485.10 g/mol (free acid) | [8][9] |
| Appearance | Solid powder | |
| Storage Temperature | -20°C or below | [5][9] |
| Shipping Conditions | Blue Ice / Frozen | [5][9] |
1.2 Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards are associated with its antimetabolite and cytotoxic properties.[2][10] Exposure can interfere with cellular processes. The parent compound, 6-Azauridine, is suspected of causing cancer. Therefore, stringent controls are necessary to prevent exposure.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and absorption.[11] |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from dust particles and splashes.[11] |
| Respiratory Protection | NIOSH/MSHA-approved N95 dust mask (or higher) | Required when handling the powder form to prevent inhalation. Use only in a well-ventilated area.[11] |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing.[11] |
Operational Plan: Handling Protocols
All handling of this compound, especially in its solid form, should be performed in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation risk.
2.1 Step-by-Step Guide for Handling Solid this compound
-
Preparation:
-
Ensure the designated handling area (e.g., chemical fume hood) is clean and uncluttered.
-
Don all required PPE: lab coat, safety goggles, and chemically resistant gloves.
-
Have all necessary equipment ready, including a calibrated analytical balance, weigh paper/boat, spatulas, and appropriate containers for reconstitution.
-
-
Weighing the Compound:
-
Perform all weighing operations within the chemical fume hood.
-
Carefully open the container. Avoid creating airborne dust.
-
Use a clean spatula to transfer the desired amount of powder to a weigh boat.
-
Close the primary container tightly immediately after weighing.
-
-
Reconstitution (Preparation of Stock Solution):
-
Add the weighed powder to the appropriate vial or tube for reconstitution.
-
Slowly add the desired solvent (e.g., nuclease-free water) as specified by the supplier or experimental protocol.[9]
-
Cap the vial securely and mix by gentle vortexing or inversion until the solid is fully dissolved. Avoid splashing.
-
Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.
-
-
Post-Handling:
-
Clean all equipment (spatulas, weigh boats) thoroughly. See Section 3 for disposal of contaminated items.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[11]
-
2.2 Experimental Workflow Visualization
The following diagram outlines the logical workflow for the safe handling and preparation of this compound solutions.
References
- 1. 6-Azauridine | C8H11N3O6 | CID 5901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo synthesis of 6-azauridine 5'-triphosphate and incorporation of 6-azauridine into RNA of germinating wheat embryonic axes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. This compound (6-Azauridine 5′-triphosphate) | Others 12 | 6198-30-7 | Invivochem [invivochem.com]
- 7. 6-Azauridine 5`-Triphosphate | CAS No- 6198-30-7 | 6-Aza UTP [chemicea.com]
- 8. 6-Azauridine 5'-triphosphate | C8H14N3O15P3 | CID 165419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
